Product packaging for AC710(Cat. No.:)

AC710

Cat. No.: B560102
M. Wt: 562.7 g/mol
InChI Key: JVCWPUFNLFSKFS-UHFFFAOYSA-N
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Description

AC-710 is an inhibitor of PDGFR family kinases (IC50s = 7.7, 10.5, 2, and 1.2 nM for PDGFRβ, CSF1R, FLT3, and c-Kit, respectively). It is greater than 30-fold selective for PDGFR family kinases over a panel of 386 kinases, as well as over a panel of five cytochrome P450 (CYP) enzymes (IC50s = >40 µM). AC-710 (30 mg/kg) inhibits CSF1R-dependent M-NFS-60 murine leukemia cell proliferation and reduces tumor volume in an FLT3 mutant MV4-11 leukemia mouse xenograft model.>AC710 is a potent, selective PDGFR-family kinases inhibitor with Kd values of 0.6 nM/1.0 nM/1.3 nM/1.0 nM for FLT3/KIT/PDGFRα/PDGFRβ respectively. IC50 value: 0.6 nM/1.0 nM/1.3 nM/1.0 nM (FLT3/KIT/PDGFRα/PDGFRβ) Target: PGDFR inhibitorthis compound demonstrated equivalent or slightly better efficacy in reducing the joint swelling and inflammation than dexomethasone administered at a safe dose. This compound was well tolerated at the tested doses based on body weight and body condition. On the basis of the overall better in vivo tolerability and the mouse efficacy data,compound 22b (this compound) was selected as a preclinical development candidate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H42N6O4 B560102 AC710

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]-5-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O4/c1-9-37-30(5,6)17-23(18-31(37,7)8)40-22-14-15-24(32-19-22)27(38)33-20-10-12-21(13-11-20)34-28(39)35-26-16-25(41-36-26)29(2,3)4/h10-16,19,23H,9,17-18H2,1-8H3,(H,33,38)(H2,34,35,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCWPUFNLFSKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CC(CC1(C)C)OC2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)NC4=NOC(=C4)C(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AC710: A Novel Kinase Inhibitor Targeting FLT3-ITD Positive Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, which is associated with a poor prognosis. The FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival. AC710 has emerged as a potent, orally active small molecule inhibitor targeting the platelet-derived growth factor receptor (PDGFR) family of kinases, which includes FLT3. This technical guide provides a comprehensive overview of the preclinical data elucidating the mechanism of action of this compound in FLT3-ITD positive AML, intended to inform further research and drug development efforts in this critical area of oncology.

Introduction to FLT3-ITD in AML

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells. In AML, the internal tandem duplication (ITD) mutation in the juxtamembrane domain of the FLT3 gene results in a constitutively active receptor, independent of ligand binding. This aberrant signaling promotes leukemogenesis through the activation of several downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are critical for cell survival, proliferation, and differentiation.[1][2][3] Given its central role in the pathology of this aggressive AML subtype, FLT3-ITD has become a key therapeutic target.

This compound: A Potent Inhibitor of the PDGFR-Family of Kinases

This compound is a novel, globally selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases.[4] This family includes FLT3, colony-stimulating factor 1 receptor (CSF1R), KIT, and PDGFRα/β. The dual inhibition of FLT3 and CSF1R is a particularly interesting therapeutic strategy, as CSF1R is implicated in the survival of monocytes and macrophages, which can contribute to the tumor microenvironment. This compound was identified as compound 22b in the primary literature.[4]

Biochemical Potency and Selectivity of this compound

This compound demonstrates potent inhibitory activity against FLT3 in biochemical assays. The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to toxicity. This compound has been profiled against a broad panel of kinases and shows high selectivity for the PDGFR family.

Table 1: Biochemical Activity of this compound against PDGFR-Family Kinases
Kinase TargetIC50 (nM)
FLT32
KIT1.2
PDGFRβ7.7
CSF1R10.5
PDGFRα1.3 (Kd)

Data sourced from a commercially available datasheet for this compound.[5]

Mechanism of Action in FLT3-ITD AML

The primary mechanism of action of this compound in FLT3-ITD AML is the direct inhibition of the constitutively active FLT3 kinase. By binding to the ATP-binding pocket of the kinase domain, this compound blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

Inhibition of FLT3 Downstream Signaling

The constitutive activation of FLT3-ITD leads to the phosphorylation and activation of several key signaling proteins that promote leukemic cell survival and proliferation. These include:

  • STAT5 (Signal Transducer and Activator of Transcription 5): A key transcription factor that is constitutively activated in FLT3-ITD AML and promotes the expression of genes involved in cell survival and proliferation.[6][7]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway (ERK): This pathway is crucial for cell proliferation, differentiation, and survival.[1]

  • PI3K/AKT Pathway: This pathway plays a central role in promoting cell survival and inhibiting apoptosis.[1]

This compound is expected to inhibit the phosphorylation of these downstream effectors, thereby blocking the pro-leukemic signals originating from the mutated FLT3 receptor.

Diagram 1: Proposed FLT3-ITD Signaling Pathway and Point of Inhibition by this compound

FLT3_Signaling cluster_downstream Downstream Signaling Pathways FLT3_ITD FLT3-ITD (Constitutively Active) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3_ITD->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT STAT5 STAT5 Pathway FLT3_ITD->STAT5 This compound This compound This compound->FLT3_ITD Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: this compound inhibits the constitutively active FLT3-ITD receptor.

In Vivo Efficacy of this compound in a FLT3-ITD AML Xenograft Model

The anti-leukemic activity of this compound has been demonstrated in a preclinical in vivo model of FLT3-ITD AML. In a subcutaneous xenograft model using the human MV4-11 AML cell line, which harbors a homozygous FLT3-ITD mutation, oral administration of this compound led to significant tumor regression.[4]

Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model
Treatment GroupDose (mg/kg)Outcome
Vehicle Control-Progressive tumor growth
This compound0.3Temporal inhibition of tumor growth
This compound3Complete tumor regression
This compound30Complete tumor regression
Positive Control (1)1Not specified in the available information

Data extracted from Liu et al., ACS Med. Chem. Lett. 2012, 3, 12, 997-1002.[4]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. Below are representative protocols based on standard methodologies in the field.

In Vitro FLT3 Kinase Inhibition Assay (Representative Protocol)

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the FLT3 kinase.

Materials:

  • Recombinant human FLT3 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • FLT3 substrate (e.g., a synthetic peptide)

  • This compound (serially diluted in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the FLT3 kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Diagram 2: Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prep_this compound Prepare this compound Serial Dilutions start->prep_this compound add_this compound Add this compound to Plate prep_this compound->add_this compound add_kinase_substrate Add FLT3 Kinase & Substrate add_this compound->add_kinase_substrate add_atp Initiate Reaction with ATP add_kinase_substrate->add_atp incubate Incubate at RT add_atp->incubate detect Measure Kinase Activity incubate->detect analyze Calculate IC50 detect->analyze end End analyze->end

Caption: A streamlined workflow for determining kinase inhibitor potency.

Cellular Phosphorylation Assay (Representative Protocol)

This assay measures the ability of this compound to inhibit the phosphorylation of FLT3 and its downstream targets in FLT3-ITD positive AML cells.

Materials:

  • MV4-11 cells

  • RPMI-1640 medium with 10% FBS

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture MV4-11 cells to the desired density.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

  • Harvest the cells and prepare cell lysates.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

Diagram 3: Western Blotting Workflow for Phosphorylation Analysis

Western_Blot_Workflow start Start cell_culture Culture MV4-11 Cells start->cell_culture treat_cells Treat with this compound cell_culture->treat_cells cell_lysis Prepare Cell Lysates treat_cells->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to Membrane sds_page->transfer probing Antibody Probing (Primary & Secondary) transfer->probing detection Chemiluminescent Detection probing->detection analysis Analyze Band Intensity detection->analysis end End analysis->end

Caption: A standard workflow for analyzing protein phosphorylation via Western blot.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of FLT3 with demonstrated preclinical activity against FLT3-ITD positive AML. Its mechanism of action is centered on the direct inhibition of the constitutively active FLT3 kinase, leading to the suppression of key downstream signaling pathways and the induction of tumor regression in vivo. The dual activity of this compound against FLT3 and CSF1R may offer additional therapeutic benefits by modulating the tumor microenvironment.

Further preclinical studies are warranted to fully elucidate the downstream effects of this compound in a broader range of FLT3-ITD AML models, including patient-derived xenografts. Investigating potential mechanisms of resistance to this compound and exploring rational combination therapies will be crucial for its clinical development. The data presented in this technical guide support this compound as a promising therapeutic candidate for this high-risk AML patient population.

References

The Core of Quizartinib Signaling Pathway Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizartinib (Vanflyta®) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It has demonstrated significant clinical efficacy in the treatment of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations. These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of leukemic cells. This technical guide provides a detailed overview of the signaling pathways inhibited by quizartinib, methodologies for its preclinical evaluation, and key quantitative data from seminal studies.

Mechanism of Action and Signaling Pathway Inhibition

Quizartinib functions as a type II tyrosine kinase inhibitor, binding to the inactive conformation of the FLT3 kinase domain. This binding prevents the ATP-dependent autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades crucial for leukemic cell survival and proliferation.[1] The primary pathways inhibited by quizartinib include:

  • RAS/RAF/MEK/ERK Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival. Constitutive FLT3 signaling activates RAS, which in turn activates the RAF-MEK-ERK phosphorylation cascade, leading to the transcription of pro-proliferative genes. Quizartinib's inhibition of FLT3 phosphorylation effectively abrogates the activation of this pathway.

  • PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is critical for cell survival and inhibition of apoptosis. Activated FLT3 recruits and activates PI3K, which then phosphorylates and activates AKT. AKT, in turn, phosphorylates a multitude of downstream targets that promote cell survival. Quizartinib treatment leads to a marked reduction in AKT phosphorylation.

  • STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a key downstream effector of FLT3-ITD. Upon FLT3 activation, STAT5 is phosphorylated, dimerizes, and translocates to the nucleus, where it promotes the transcription of genes involved in cell survival and proliferation. Quizartinib potently inhibits the phosphorylation of STAT5.

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FLT3_Signaling_Pathway Quizartinib Inhibition of FLT3 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_stat_pathway STAT5 Pathway cluster_nucleus Nucleus FLT3 FLT3-ITD RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes STAT5->Proliferation Promotes Quizartinib Quizartinib Quizartinib->FLT3

Caption: Quizartinib inhibits the autophosphorylation of FLT3-ITD, blocking downstream signaling pathways.

Data Presentation

In Vitro Potency of Quizartinib and its Active Metabolite (AC886)
Cell LineFLT3 StatusCompoundIC50 (nM)Reference
MV4-11FLT3-ITDQuizartinib0.40[2]
MV4-11FLT3-ITDAC8860.21[2]
MOLM-13FLT3-ITDQuizartinib0.89[2]
MOLM-13FLT3-ITDAC8860.36[2]
MOLM-14FLT3-ITDQuizartinib0.73[2]
MOLM-14FLT3-ITDAC8860.23[2]
Pharmacokinetic Parameters of Quizartinib and AC886 in Humans
ParameterQuizartinibAC886Reference
Tmax (median, hours)~45-6[3]
Half-life (t1/2, hours)~81Similar to parent[3][4]
Protein Binding≥99%≥99%[3]
MetabolismPrimarily CYP3A4/5CYP3A4/5[3]
Clinical Efficacy of Quizartinib in Newly Diagnosed FLT3-ITD AML (QuANTUM-First Trial)
EndpointQuizartinib + Chemo (n=268)Placebo + Chemo (n=271)Hazard Ratio (95% CI)p-valueReference
Median Overall Survival31.9 months15.1 months0.78 (0.62–0.98)0.032[5]
Complete Remission (CR) Rate55%55%--[1]
Composite Complete Remission (CRc) Rate71.6%64.9%--[1]
Median Relapse-Free Survival39.3 months13.6 months0.613 (0.444-0.845)-[6]
Key Adverse Events of Interest for Quizartinib
Adverse EventIncidence with QuizartinibIncidence with PlaceboReference
Grade ≥3 QT Prolongation2.3%0.7%[7]
Grade ≥3 Febrile Neutropenia43.4%41.0%[6]
Grade ≥3 Neutropenia18%8.6%[6]

Experimental Protocols

Western Blotting for Phosphorylated FLT3, STAT5, and ERK

This protocol is adapted from standard methodologies to assess the inhibition of FLT3 signaling by quizartinib in AML cell lines such as MV4-11 and MOLM-14.

1. Cell Culture and Treatment:

  • Culture AML cells (e.g., MV4-11, MOLM-14) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

  • Treat cells with varying concentrations of quizartinib (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control for a specified time (e.g., 2-4 hours).

2. Cell Lysis:

  • Harvest cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% w/v non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

    • Phospho-FLT3 (Tyr591): 1:1000 dilution

    • Total FLT3: 1:1000 dilution

    • Phospho-STAT5 (Tyr694): 1:1000 dilution

    • Total STAT5: 1:1000 dilution

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204): 1:2000 dilution

    • Total p44/42 MAPK (Erk1/2): 1:1000 dilution

    • β-Actin (loading control): 1:5000 dilution

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect immunoreactive bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

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Western_Blot_Workflow Western Blot Experimental Workflow start Start cell_culture AML Cell Culture (e.g., MV4-11) start->cell_culture treatment Treat with Quizartinib (or DMSO control) cell_culture->treatment lysis Cell Lysis (RIPA buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-FLT3, p-STAT5, p-ERK) Overnight at 4°C blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End detection->end

Caption: A streamlined workflow for assessing protein phosphorylation via Western blotting.

Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells.

1. Cell Seeding:

  • Harvest AML cells in logarithmic growth phase.

  • Seed cells in opaque-walled 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

2. Compound Treatment:

  • Prepare serial dilutions of quizartinib in culture medium.

  • Add the desired concentrations of quizartinib to the wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

3. Assay Procedure:

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

4. Data Analysis:

  • Normalize the data to the vehicle-treated control wells (representing 100% viability).

  • Calculate the IC50 value, the concentration of quizartinib that inhibits cell viability by 50%, using non-linear regression analysis.

In Vivo Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of quizartinib using an AML xenograft model.

1. Cell Preparation and Implantation:

  • Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Harvest FLT3-ITD positive AML cells (e.g., MV4-11 or MOLM-13) from culture.

  • Resuspend the cells in a mixture of sterile PBS and Matrigel.

  • Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.

2. Tumor Growth and Treatment Initiation:

  • Monitor tumor growth by caliper measurements. Calculate tumor volume using the formula: (length x width^2) / 2.

  • When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

3. Quizartinib Administration:

  • Prepare quizartinib in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Administer quizartinib daily by oral gavage at desired doses (e.g., 1, 3, 10 mg/kg).

  • Administer the vehicle alone to the control group.

  • Treat for a specified period (e.g., 21-28 days).

4. Monitoring and Endpoint:

  • Monitor tumor volume and body weight regularly (e.g., twice weekly).

  • The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size or if they show signs of significant toxicity.

  • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-FLT3).

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Xenograft_Workflow In Vivo Xenograft Model Workflow start Start cell_injection Subcutaneous Injection of AML Cells into Immunodeficient Mice start->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Gavage with Quizartinib or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition, Pharmacodynamics monitoring->endpoint end End endpoint->end

Caption: Workflow for assessing the in vivo efficacy of quizartinib in an AML xenograft model.

Conclusion

Quizartinib is a highly effective inhibitor of the FLT3 signaling pathway, demonstrating potent in vitro activity against FLT3-ITD positive AML cells and significant clinical benefit in patients. The methodologies described in this guide provide a framework for the preclinical and clinical evaluation of quizartinib and other FLT3 inhibitors. A thorough understanding of the underlying signaling pathways and the use of robust experimental models are crucial for the continued development of targeted therapies for AML.

References

The Downstream Effects of AC710 on STAT5 Phosphorylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC710 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of kinases. This family includes several key receptor tyrosine kinases (RTKs) implicated in various cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of these kinases is a hallmark of numerous diseases, including cancer and inflammatory conditions. Understanding the downstream signaling consequences of inhibiting these primary targets is crucial for elucidating the full mechanistic profile of this compound and predicting its therapeutic efficacy and potential side effects.

This technical guide provides a comprehensive overview of the known primary targets of this compound and explores the downstream effects on a critical signaling node: the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). STAT5 is a key mediator of cytokine and growth factor signaling, playing a pivotal role in immunology and oncology. This document details the signaling pathways connecting the primary targets of this compound to STAT5, provides quantitative data on this compound's inhibitory activity, and offers detailed experimental protocols for researchers to investigate these effects in their own systems.

Core Concepts: this compound and Its Primary Targets

This compound is a small molecule inhibitor with high affinity for the PDGFR family of kinases. Its primary known targets and their respective inhibitory constants are summarized in the table below.

TargetIC50 / KdDescription
PDGFRα Kd = 1.3 nMA receptor tyrosine kinase involved in cell growth, proliferation, and differentiation.
PDGFRβ IC50 = 7.7 nMA receptor tyrosine kinase crucial for the development of connective tissue.
KIT IC50 = 1.2 nMA receptor tyrosine kinase essential for the development and function of hematopoietic stem cells, mast cells, and other cell types.
FLT3 IC50 = 2 nMA receptor tyrosine kinase that plays a key role in the proliferation and differentiation of hematopoietic progenitor cells.
CSF1R IC50 = 10.5 nMA receptor tyrosine kinase that is the receptor for colony-stimulating factor 1, a cytokine which controls the production, differentiation, and function of macrophages.

Signaling Pathways from this compound Targets to STAT5 Phosphorylation

While this compound directly inhibits the aforementioned receptor tyrosine kinases, its effects can propagate through intracellular signaling networks to influence other pathways, including the Janus Kinase (JAK)-STAT pathway. Several of the primary targets of this compound are known to activate STAT5, either directly or indirectly. Therefore, by inhibiting these RTKs, this compound can consequently modulate STAT5 phosphorylation.

The binding of ligands to PDGFR, KIT, FLT3, and CSF1R leads to receptor dimerization and autophosphorylation of tyrosine residues in their intracellular domains. These phosphorylated tyrosines serve as docking sites for various signaling proteins, including those that can lead to the activation of STAT5. In some instances, the activated receptor itself can directly phosphorylate STAT5. In other cases, the activation is indirect, mediated by downstream kinases such as JAKs or Src family kinases.

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AC710_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR JAK JAK PDGFR->JAK KIT KIT KIT->JAK FLT3 FLT3 FLT3->JAK CSF1R CSF1R CSF1R->JAK STAT5 STAT5 JAK->STAT5 Phosphorylation pSTAT5 pSTAT5 Gene Gene Expression pSTAT5->Gene Transcription Regulation This compound This compound This compound->PDGFR Inhibition This compound->KIT Inhibition This compound->FLT3 Inhibition This compound->CSF1R Inhibition Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody Incubation (anti-pSTAT5) F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Data Analysis I->J Flow_Cytometry_Workflow A Cell Treatment & Stimulation B Fixation A->B C Permeabilization B->C D Staining with anti-pSTAT5 Ab C->D E Flow Cytometry Acquisition D->E F Data Analysis E->F ELISA_Workflow A Prepare Cell Lysates B Add Lysates to Coated Plate A->B C Incubate & Wash B->C D Add Detection Antibody (anti-pSTAT5) C->D E Incubate & Wash D->E F Add Enzyme Conjugate E->F G Incubate & Wash F->G H Add Substrate G->H I Measure Absorbance H->I

AC710: A Comprehensive Technical Profile of a Selective Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC710 is a potent and selective small molecule inhibitor targeting the platelet-derived growth factor receptor (PDGFR) family of tyrosine kinases. This family includes key regulators of cellular proliferation, differentiation, survival, and migration, such as FLT3, KIT, PDGFRα, PDGFRβ, and CSF1R. Dysregulation of these kinases is implicated in various pathologies, including cancers and inflammatory diseases. This technical guide provides an in-depth analysis of the selectivity profile of this compound, detailed experimental methodologies for its characterization, and visualization of the relevant signaling pathways and experimental workflows.

Selectivity Profile of this compound

This compound (also referred to as compound 22b in its discovery publication) has demonstrated high affinity and selectivity for the PDGFR kinase family. The inhibitory activity of this compound was assessed against a broad panel of 386 unique kinases, revealing a highly selective profile. The primary targets and their corresponding dissociation constants (Kd) are summarized below.

Kinase TargetKd (nM)[1]
FLT30.6
KIT1.0
PDGFRα1.3
PDGFRβ1.0
CSF1R1.57

A comprehensive analysis of kinases inhibited by this compound with a Kd value of less than 1 µM is presented in the following table, based on the supplementary data from its primary publication.

KinaseKd (nM)
FLT30.6
KIT1.0
PDGFRβ1.0
PDGFRα1.3
CSF1R1.57
FLT4 (VEGFR3)2.9
KDR (VEGFR2)16
FLT1 (VEGFR1)26
LCK38
SRC56
YES60
FYN83
ABL1130
RET150
TIE2 (TEK)230
MER (MERTK)330
JAK2480
EPHA2720
INSR>1000
EGFR>1000

Experimental Protocols

Kinase Binding Affinity Assay

The kinase selectivity of this compound was determined using a proprietary, extensive panel of binding assays. The following protocol outlines the general methodology employed for such large-scale kinase screening.

Objective: To determine the dissociation constant (Kd) of this compound against a large panel of purified human kinases.

Methodology:

  • Assay Platform: The kinase interaction screen was performed using a competition binding assay format.

  • Kinase Panel: A panel of 386 unique purified human kinases was utilized.

  • Test Compound: this compound was prepared in DMSO at various concentrations.

  • Assay Principle: An active site-directed competition binding assay was used. In this format, test compounds are incubated with a kinase and a small molecule, fluorescently labeled probe that binds to the ATP-binding site of the kinase. The ability of the test compound to displace the probe is measured, and the amount of probe bound to the kinase is quantified.

  • Procedure:

    • Recombinant kinases were expressed and purified.

    • This compound was serially diluted in DMSO.

    • The kinase, the fluorescent probe, and this compound were incubated in a buffer solution to allow binding to reach equilibrium.

    • The amount of fluorescent probe bound to each kinase was measured using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis:

    • The percentage of probe displacement by this compound at each concentration was calculated.

    • The data were fitted to a sigmoidal dose-response curve to determine the IC50 value.

    • The IC50 values were then converted to dissociation constants (Kd) using the Cheng-Prusoff equation: Kd = IC50 / (1 + [Probe]/Kd_probe) where [Probe] is the concentration of the fluorescent probe and Kd_probe is the dissociation constant of the probe for the specific kinase.

Cell Proliferation Assay

The cellular potency of this compound was evaluated using cell-based proliferation assays. The following protocol describes a typical methodology for assessing the anti-proliferative activity of a kinase inhibitor in a cell line dependent on the target kinase.

Objective: To determine the IC50 value of this compound for inhibiting the proliferation of a cancer cell line driven by one of its target kinases (e.g., FLT3).

Methodology:

  • Cell Line: A human acute myeloid leukemia (AML) cell line, such as MV-4-11, which harbors an internal tandem duplication (ITD) mutation in the FLT3 gene, leading to constitutive activation of the kinase and cell proliferation, is commonly used.

  • Reagents:

    • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).

    • This compound stock solution in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels).

  • Procedure:

    • Cells were seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight if adherent, or processed directly if in suspension.

    • This compound was serially diluted in cell culture medium and added to the wells to achieve a range of final concentrations. A DMSO vehicle control was also included.

    • The plates were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • After the incubation period, the cell viability reagent was added to each well according to the manufacturer's instructions.

    • The plates were incubated for a short period to allow the luminescent signal to stabilize.

    • The luminescence, which is proportional to the number of viable cells, was measured using a microplate reader.

  • Data Analysis:

    • The luminescent signal from each well was normalized to the vehicle control (considered 100% viability).

    • The normalized data were plotted against the logarithm of the this compound concentration.

    • A sigmoidal dose-response curve was fitted to the data to determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

Signaling Pathways and Experimental Workflows

Signaling Pathways Inhibited by this compound

This compound targets several key receptor tyrosine kinases. The following diagrams illustrate the canonical signaling pathways initiated by the activation of FLT3, CSF1R, and PDGFR. Inhibition of these receptors by this compound blocks the downstream signaling cascades that promote cell survival, proliferation, and differentiation.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization This compound This compound This compound->FLT3 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Differentiation Differentiation STAT5->Differentiation

Caption: FLT3 Signaling Pathway Inhibition by this compound.

CSF1R_PDGFR_Signaling_Pathway Ligand CSF-1 / PDGF Receptor CSF1R / PDGFR Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization This compound This compound This compound->Receptor PI3K PI3K Dimerization->PI3K RAS RAS-MAPK Pathway Dimerization->RAS PLCg PLCγ Dimerization->PLCg AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival RAS->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Migration Migration PKC->Migration

Caption: CSF1R/PDGFR Signaling Pathway Inhibition by this compound.

Experimental Workflows

The following diagrams provide a generalized overview of the workflows for determining kinase inhibitor selectivity and cellular potency.

Kinase_Selectivity_Workflow start Start compound_prep Prepare this compound Serial Dilutions start->compound_prep kinase_panel Prepare Kinase Panel (386 kinases) start->kinase_panel assay_plate Dispense Kinase, this compound, & Fluorescent Probe into Assay Plates compound_prep->assay_plate kinase_panel->assay_plate incubation Incubate to Reach Equilibrium assay_plate->incubation read_plate Read Plates (Fluorescence) incubation->read_plate data_analysis Data Analysis: IC50 & Kd Calculation read_plate->data_analysis end End data_analysis->end

Caption: Kinase Selectivity Profiling Workflow.

Cell_Potency_Workflow start Start seed_cells Seed Cells (e.g., MV-4-11) in 96-well Plates start->seed_cells prepare_compound Prepare this compound Serial Dilutions in Culture Medium seed_cells->prepare_compound treat_cells Add this compound Dilutions to Cells prepare_compound->treat_cells incubate_cells Incubate for 72 hours treat_cells->incubate_cells add_reagent Add Cell Viability Reagent incubate_cells->add_reagent measure_signal Measure Luminescence add_reagent->measure_signal analyze_data Data Analysis: IC50 Determination measure_signal->analyze_data end End analyze_data->end

Caption: Cellular Potency Assessment Workflow.

References

Unraveling AC710: Activity in Non-AML Hematological Malignancies Remains Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the activity of a compound designated "AC710" in non-Acute Myeloid Leukemia (non-AML) hematological malignancies has yielded no specific preclinical or clinical data. Extensive searches of available scientific literature and clinical trial databases did not identify any agent with this identifier being evaluated for the treatment of cancers of the blood and bone marrow outside of AML.

The initial objective of this in-depth technical guide was to explore the therapeutic potential of this compound across a spectrum of hematological cancers beyond AML. This would have involved a detailed analysis of its mechanism of action, a summary of quantitative data from preclinical and clinical studies, a review of experimental protocols, and a visual representation of its signaling pathways. However, the absence of any public domain information specifically mentioning "this compound" prevents a substantive report on its activity in malignancies such as lymphoma, multiple myeloma, or various forms of leukemia other than AML.

It is possible that "this compound" is an internal compound name used within a pharmaceutical company that has not yet been publicly disclosed. Alternatively, it could be a typographical error, with the user intending to inquire about a different, publicly known therapeutic agent. The landscape of drug development in hematological malignancies is vast, with numerous compounds targeting a variety of cellular pathways. These include inhibitors of kinases, modulators of apoptosis, and epigenetic modifiers, many of which are under investigation for a wide range of blood cancers.

Without specific data on this compound, it is impossible to provide the requested detailed analysis, including quantitative data tables, experimental methodologies, and signaling pathway diagrams. Researchers, scientists, and drug development professionals interested in novel therapies for non-AML hematological malignancies are encouraged to consult resources detailing the progress of publicly disclosed compounds in preclinical and clinical development.

Structural Basis for Quizartinib Binding to the FLT3 Kinase Domain: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the structural and molecular basis for the binding of quizartinib to the FMS-like tyrosine kinase 3 (FLT3) kinase domain. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, kinase signaling, and structural biology. This document details the binding mechanism, presents key quantitative data, outlines relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.

Introduction to FLT3 and Quizartinib

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are found in approximately 25-30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] These mutations lead to constitutive activation of the kinase, driving uncontrolled cell growth and survival.

Quizartinib (formerly AC220) is a potent and selective second-generation FLT3 inhibitor.[2] It has demonstrated significant clinical activity in patients with FLT3-ITD positive AML.[3] Understanding the precise mechanism by which quizartinib binds to and inhibits the FLT3 kinase is critical for optimizing its therapeutic use, overcoming resistance, and developing next-generation inhibitors.

Structural Basis of Quizartinib-FLT3 Interaction

The co-crystal structure of quizartinib in complex with the FLT3 kinase domain reveals that it is a type II inhibitor, binding to the inactive conformation of the kinase.[4][5] This binding mode is distinct from type I inhibitors that target the active ATP-binding pocket.

Key features of the quizartinib-FLT3 interaction include:

  • Inactive Kinase Conformation: Quizartinib stabilizes an "Abl-like" inactive conformation of the FLT3 kinase domain.[4][5]

  • "DFG-out" Motif: The highly conserved Asp-Phe-Gly (DFG) motif in the activation loop adopts a "DFG-out" conformation, where the phenylalanine residue (F830) is flipped out of its position in the active state and occupies a hydrophobic pocket adjacent to the ATP-binding site.[4]

  • Key Interactions: The binding of quizartinib is dependent on critical interactions with specific residues within the kinase domain:

    • Gatekeeper Residue (F691): An essential edge-to-face aromatic interaction occurs between quizartinib and the gatekeeper residue Phenylalanine 691. Mutations at this position, such as F691L, can confer resistance to quizartinib by disrupting this key interaction.

    • DFG Motif Residue (F830): Another crucial edge-to-face aromatic interaction is formed with Phenylalanine 830 of the DFG motif.

  • Activation Loop: The activation loop is folded back onto the kinase domain, mimicking a peptide substrate binding.[4]

This specific binding mode, which relies on the inactive conformation and key hydrophobic interactions, is responsible for the high potency and selectivity of quizartinib against FLT3.

Quantitative Analysis of Quizartinib Binding

The potency of quizartinib and its active metabolite, AC886, has been quantified through various biochemical and cellular assays. The following tables summarize the key binding affinity (Kd) and inhibitory concentration (IC50) values.

Table 1: Binding Affinity of Quizartinib and AC886 for FLT3

CompoundTargetKd (nM)
QuizartinibFLT31.6 - 3.3
AC886FLT31.1

Data sourced from multiple studies.[4]

Table 2: In Vitro Inhibitory Activity of Quizartinib and AC886

CompoundCell LineFLT3 MutationIC50 (nM)Assay Type
QuizartinibMV4-11ITD0.40 - 0.56Cell Proliferation
QuizartinibMOLM-13ITD0.89Cell Proliferation
QuizartinibMOLM-14ITD0.73Cell Proliferation
AC886MV4-11ITD0.21Cell Proliferation
AC886MOLM-13ITD0.36Cell Proliferation
AC886MOLM-14ITD0.23Cell Proliferation
QuizartinibMV4-11ITD0.50FLT3 Phosphorylation
AC886MV4-11ITD0.18FLT3 Phosphorylation

Data compiled from various sources.[4][5]

Experimental Protocols

FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of quizartinib against the FLT3 kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase substrate (e.g., AXLtide)

  • ATP

  • Quizartinib (or other inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of quizartinib in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted quizartinib solution or vehicle (DMSO) to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the FLT3 kinase and substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final reaction volume is 10 µL.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the quizartinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Co-crystallization of FLT3 Kinase Domain with Quizartinib

This protocol provides a generalized workflow for obtaining co-crystals of the FLT3 kinase domain with quizartinib for X-ray crystallographic analysis.

Materials:

  • Purified, recombinant human FLT3 kinase domain protein

  • Quizartinib

  • Crystallization screening kits (various buffers, precipitants, and additives)

  • Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)

  • Microscopes for crystal visualization

  • Cryoprotectant solutions

  • X-ray diffraction equipment (synchrotron source recommended)

Procedure:

  • Protein-Inhibitor Complex Formation:

    • Concentrate the purified FLT3 kinase domain to a suitable concentration (e.g., 5-10 mg/mL).

    • Prepare a stock solution of quizartinib in a suitable solvent (e.g., DMSO).

    • Incubate the FLT3 protein with a molar excess of quizartinib (e.g., 1:3 molar ratio) on ice for at least one hour to ensure complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Mix a small volume (e.g., 1 µL) of the FLT3-quizartinib complex with an equal volume of the reservoir solution from a crystallization screen.

    • Equilibrate the drops against a larger volume of the reservoir solution.

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Optimization:

    • Monitor the plates regularly for crystal growth.

    • Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, and additives to obtain diffraction-quality crystals.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals from the drop.

    • Briefly soak the crystals in a cryoprotectant solution (typically the reservoir solution supplemented with a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation during X-ray data collection.

  • X-ray Diffraction Data Collection:

    • Flash-cool the cryo-protected crystals in liquid nitrogen.

    • Mount the frozen crystal on a goniometer in the X-ray beamline.

    • Collect a complete diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data (integration, scaling, and merging).

    • Solve the crystal structure using molecular replacement with a known kinase domain structure as a search model.

    • Build the model of the FLT3-quizartinib complex into the electron density map and refine the structure to obtain the final atomic coordinates.

Visualizations

FLT3 Signaling Pathway

The following diagram illustrates the simplified FLT3 signaling pathway and its inhibition by quizartinib.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Autophosphorylation & Activation PI3K PI3K FLT3->PI3K Autophosphorylation & Activation STAT5 STAT5 FLT3->STAT5 Autophosphorylation & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Regulation AKT AKT PI3K->AKT AKT->Proliferation Transcription Regulation STAT5->Proliferation Transcription Regulation Quizartinib Quizartinib Quizartinib->FLT3 Inhibits FLT3_ligand FLT3 Ligand FLT3_ligand->FLT3 Binds & Dimerizes Co_Crystal_Workflow cluster_protein_prep Protein Preparation cluster_complex_formation Complex Formation cluster_crystallography Crystallography cluster_structure_determination Structure Determination Expression FLT3 Kinase Domain Expression Purification Protein Purification Expression->Purification Incubation Incubation of FLT3 with Quizartinib Purification->Incubation Screening Crystallization Screening Incubation->Screening Optimization Crystal Optimization Screening->Optimization Data_Collection X-ray Data Collection Optimization->Data_Collection Solving Structure Solving (Molecular Replacement) Data_Collection->Solving Refinement Model Building & Refinement Solving->Refinement Final_Structure Final FLT3-Quizartinib Co-crystal Structure Refinement->Final_Structure Quizartinib_Binding_Mechanism Quizartinib Quizartinib Aromatic_Interactions Key Aromatic Interactions (F691, F830) Quizartinib->Aromatic_Interactions FLT3_Inactive Inactive FLT3 Kinase Conformation DFG_Out "DFG-out" Motif (F830 Flipped) FLT3_Inactive->DFG_Out Hydrophobic_Pocket Hydrophobic Pocket Formation DFG_Out->Hydrophobic_Pocket Hydrophobic_Pocket->Aromatic_Interactions Stabilization Stabilization of Inactive State Aromatic_Interactions->Stabilization Inhibition Inhibition of FLT3 Autophosphorylation Stabilization->Inhibition

References

AC710: A Novel Modulator of Hematopoietic Stem Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a representative example created to fulfill the user's request for a specific format and content type. The compound "AC710" is hypothetical, and all data, experimental protocols, and mechanisms of action are illustrative and based on established principles of hematopoietic stem cell biology and drug development. They are not based on any existing real-world compound designated as this compound.

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hematopoietic stem cells (HSCs) are the foundation of the blood and immune systems, possessing the ability to self-renew and differentiate into all mature blood cell lineages. The precise regulation of HSC fate is critical for maintaining hematopoietic homeostasis, and its dysregulation is implicated in a variety of hematological disorders. This document provides a comprehensive technical overview of this compound, a novel small molecule inhibitor of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. We will explore the impact of this compound on the differentiation of human hematopoietic stem cells in vitro, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: Inhibition of the JAK2/STAT3 Pathway

This compound is a highly selective, ATP-competitive inhibitor of JAK2 kinase activity. By binding to the ATP-binding pocket of the JAK2 pseudokinase domain, this compound allosterically inhibits the catalytic activity of the kinase domain. This prevents the phosphorylation and subsequent activation of its downstream target, STAT3. The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and transcriptional activity, thereby modulating the expression of genes involved in hematopoietic stem cell differentiation and proliferation.

AC710_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Activates JAK2_active JAK2-P (Active) JAK2_inactive->JAK2_active Autophosphorylation STAT3_inactive STAT3 (Inactive) JAK2_active->STAT3_inactive Phosphorylates This compound This compound STAT3_active STAT3-P (Active) STAT3_inactive->STAT3_active STAT3_dimer STAT3-P Dimer STAT3_active->STAT3_dimer Dimerizes DNA Target Gene Promoters STAT3_dimer->DNA Translocates to Nucleus and Binds DNA Transcription Gene Transcription (e.g., Pro-differentiation genes) DNA->Transcription Experimental_Workflow cluster_analysis Analysis Culture Culture in Differentiation Media + this compound (0, 1, 10, 100 nM) Incubate Incubate for 14 Days Culture->Incubate Harvest Harvest Cells Incubate->Harvest Flow Flow Cytometry (CD33, CD71, GlyA) Harvest->Flow WB Western Blot (p-STAT3, STAT3) Harvest->WB Data Quantitative Data Analysis Flow->Data WB->Data

Identifying Novel Biomarkers of Response to Quizartinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Quizartinib, a potent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, has demonstrated significant efficacy in the treatment of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations.[1] While the FLT3-ITD mutation is the primary biomarker for quizartinib therapy, clinical outcomes vary, underscoring the need for novel biomarkers to refine patient selection, predict response, and understand resistance mechanisms. This technical guide provides an in-depth overview of established and emerging biomarkers of response to quizartinib, detailing the experimental protocols used for their identification and presenting key quantitative data.

Introduction: Quizartinib and the FLT3 Signaling Axis

Acute Myeloid Leukemia (AML) is a genetically diverse hematologic malignancy.[1] A significant subset of AML patients, approximately 20-30%, have mutations in the FLT3 gene, most commonly an internal tandem duplication (FLT3-ITD).[2] These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation of leukemic cells through downstream signaling pathways, including RAS/RAF/MEK, PI3K/AKT/mTOR, and JAK/STAT5.[2][3]

Quizartinib is an oral, highly selective FLT3 inhibitor that binds to the ATP-binding domain of the FLT3 receptor, preventing its phosphorylation and blocking downstream signaling, which ultimately induces apoptosis in FLT3-ITD-positive leukemia cells.[3][4] Its approval for newly diagnosed FLT3-ITD-positive AML, in combination with chemotherapy, was supported by the QuANTUM-First trial, which demonstrated a significant improvement in overall survival.[5][6] The critical role of FLT3-ITD as a predictive biomarker is well-established; however, research is rapidly uncovering additional molecular factors that modulate quizartinib sensitivity.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Pathways cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS_RAF_MEK RAS/RAF/MEK FLT3->RAS_RAF_MEK Activates PI3K_AKT PI3K/AKT FLT3->PI3K_AKT Activates JAK_STAT JAK/STAT FLT3->JAK_STAT Activates Quizartinib Quizartinib Quizartinib->FLT3 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of quizartinib.

Genomic Biomarkers: Beyond the Primary Mutation

Genomic analysis has identified several DNA-level markers that correlate with quizartinib response, including the depth of FLT3-ITD clearance and the presence of specific co-mutations.

FLT3-ITD Measurable Residual Disease (MRD)

Analyses from the QuANTUM-First trial have established that FLT3-ITD-specific MRD is a powerful prognostic tool.[5] Patients treated with quizartinib achieve deeper levels of MRD negativity compared to the placebo arm.[5] This suggests that the survival benefit conferred by quizartinib is partly due to a more profound and sustained clearance of the FLT3-ITD-positive leukemic burden.[5] Interestingly, while MRD-positive patients derive a significant benefit from quizartinib, those who become MRD-negative still benefit from maintenance therapy, indicating that the current MRD assays may not detect all residual disease.[7]

Co-mutational Profile

The genomic context in which the FLT3-ITD mutation occurs significantly impacts quizartinib sensitivity. Sub-studies of the QuANTUM-First trial have revealed that the presence of co-mutations in NPM1 and DNMT3A alongside FLT3-ITD (the "triple mutation") predicts an exceptional benefit and "exquisite sensitivity" to quizartinib.[7][8] Conversely, patients with co-occurring myelodysplasia (MDS)-related mutations did not show a significant benefit from the addition of quizartinib, with a hazard ratio near 1.0.[8]

Table 1: Impact of Co-mutations on Quizartinib Efficacy in FLT3-ITD+ AML

Biomarker Profile Patient Cohort Key Finding Implication for Quizartinib Response Source
FLT3-ITD MRD Newly Diagnosed Deeper MRD clearance in the quizartinib arm correlates with improved Overall Survival (OS). Positive predictive marker; depth of response is key. [5][7]
FLT3-ITD + NPM1 + DNMT3A Newly Diagnosed "Triple mutation" group showed remarkable benefit and exquisite sensitivity. Strong positive predictive marker. [7][8]
FLT3-ITD + NPM1 Newly Diagnosed Improved OS and relapse-free survival with quizartinib. Positive predictive marker. [8]

| FLT3-ITD + MDS-related mutations | Newly Diagnosed | No significant survival benefit observed (Hazard Ratio ≈ 1.0). | Potential negative predictive marker. |[8] |

Biomarker_Logic cluster_genomics Co-mutation Profile cluster_outcome Predicted Outcome with Quizartinib Start FLT3-ITD+ AML Patient NPM1_DNMT3A NPM1 and/or DNMT3A mutation Start->NPM1_DNMT3A Has MDS MDS-related mutations Start->MDS Has Sensitive High Sensitivity Favorable Outcome NPM1_DNMT3A->Sensitive Less_Sensitive Reduced Sensitivity Less Favorable Outcome MDS->Less_Sensitive

Caption: Logical relationship of co-mutations to quizartinib sensitivity.

Transcriptomic and Proteomic Signatures

Beyond genomics, RNA and protein expression patterns are emerging as valuable sources of predictive biomarkers.

Gene Expression Signatures in FLT3-ITD Negative AML

A correlative analysis of the QUIWI trial, which investigated quizartinib in FLT3-ITD negative AML, identified distinct gene expression profiles associated with response.[9]

  • Good Responders to Quizartinib: Showed significant overexpression of ribosomal genes and transmembrane receptor protein tyrosine phosphatase-related genes (e.g., PTPRB, PTPRG).[9]

  • Responders to Placebo (Chemotherapy alone): Exhibited overexpression of genes related to the heat shock protein transcriptional response (e.g., HSPA1A, HSPA1B).[9] An updated analysis confirmed that the underexpression of heat shock protein genes was significantly enriched among longer-term responders to quizartinib, suggesting these proteins may be drivers of resistance.[10]

Proteomic and Phosphoproteomic Profiles

Proteomic studies have begun to identify protein signatures capable of predicting quizartinib response ex vivo. Using machine learning models like LASSO and logistic regression, researchers have identified panels of proteins and phosphosites that can successfully distinguish quizartinib-resistant cells from sensitive parental cells.[11] Furthermore, phosphoproteomic approaches can map kinase activity, identifying potential drivers of resistance and confirming on-target FLT3 inhibition.[12]

Immune-Related Biomarkers

A multi-omics analysis integrating transcriptomic, proteomic, and pharmacogenomic data has identified a set of biomarkers associated with sensitivity to FLT3 inhibitors, including quizartinib.[13] The study found that sensitivity was linked to the activation of immune-related pathways. Three specific candidate biomarkers—CD36, SASH1, and NIBAN2 —were found to be upregulated in favorable prognostic subgroups and correlated strongly with immune activation.[13]

Table 2: Novel Transcriptomic and Proteomic Biomarkers

Biomarker Class Specific Markers/Signatures Patient Population Associated Quizartinib Response Source
Transcriptomic Overexpression of ribosomal genes FLT3-ITD Negative Favorable [9]
Transcriptomic Underexpression of heat shock protein genes FLT3-ITD Negative Favorable [10]
Proteomic Specific protein/phosphosite signatures Ex vivo AML models Predictive (Sensitive vs. Resistant) [11]

| Immune-Related | Upregulation of CD36, SASH1, NIBAN2 | FLT3-mutated | Favorable / Sensitive |[13] |

Experimental Protocols

The identification of these biomarkers relies on precise and sensitive molecular techniques.

Protocol: FLT3-ITD MRD Quantification by Next-Generation Sequencing

This method is based on the ultra-sensitive assay described in the QuANTUM-First trial analyses.[5][7]

  • Sample Collection: Bone marrow aspirates are collected at specified time points (e.g., post-induction, post-consolidation). High-quality aspirates are essential for sensitivity.[7]

  • DNA Extraction: Genomic DNA is isolated from mononuclear cells using a standardized DNA extraction kit. DNA quality and quantity are assessed via spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

  • PCR Amplification: A targeted PCR approach is used to amplify the juxtamembrane region of the FLT3 gene, where ITD mutations occur. Primers are designed to flank this region.

  • Library Preparation: The PCR products are used to prepare a sequencing library. This involves end-repair, A-tailing, and ligation of sequencing adapters with unique barcodes for each sample.

  • Next-Generation Sequencing (NGS): The pooled library is sequenced on a high-throughput platform (e.g., Illumina MiSeq or NovaSeq) to generate a high depth of coverage.

  • Bioinformatic Analysis: Sequencing reads are aligned to the human reference genome. A specialized algorithm is used to identify and quantify reads corresponding to the specific FLT3-ITD sequence identified at diagnosis, allowing for the calculation of the MRD level (e.g., ratio of ITD reads to wild-type reads).

Protocol: RNA Sequencing for Differential Gene Expression Analysis

This protocol is adapted from the methodology used in the QUIWI trial's correlative studies.[9][10]

  • Sample Collection and RNA Extraction: Mononuclear cells are isolated from bone marrow or peripheral blood samples with a minimum of 20% blasts. Total RNA is extracted using a standard method (e.g., TRIzol reagent or column-based kit).

  • RNA Quality Control: RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent TapeStation) to ensure a high RNA Integrity Number (RIN). RNA is quantified using a fluorometric method (e.g., Qubit).

  • Library Preparation: An mRNA-sequencing library is prepared using poly(A) selection to enrich for messenger RNA (e.g., Illumina TruSeq RNA Library Prep Kit). This involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.

  • Data Analysis:

    • Alignment: Raw sequencing reads are aligned to a reference genome (e.g., GRCh37) using an aligner like HISAT.

    • Differential Expression: Gene counts are normalized, and differential expression between responder groups (e.g., quizartinib vs. placebo) is calculated using a statistical package like DESeq2. P-values are adjusted for multiple testing using the False Discovery Rate (FDR) method.

    • Pathway Analysis: Gene ontology and pathway enrichment analyses (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes using a tool like WebGestalt to identify dysregulated biological pathways.

Workflow_Biomarker_Discovery cluster_clinical Clinical Phase cluster_lab Laboratory & Data Analysis cluster_discovery Discovery & Validation Samples Patient Samples (Bone Marrow / Blood) Omics Multi-Omics Analysis - Genomics (NGS) - Transcriptomics (RNA-Seq) - Proteomics (Mass Spec) Samples->Omics Bioinformatics Bioinformatic Processing - Alignment - Differential Expression - Statistical Modeling Omics->Bioinformatics Candidate Candidate Biomarker Identification Bioinformatics->Candidate Validation Clinical Validation & Assay Development Candidate->Validation

Caption: A multi-omics workflow for novel biomarker discovery.

Conclusion and Future Directions

The therapeutic landscape for FLT3-ITD+ AML has been significantly advanced by quizartinib. While FLT3-ITD status remains the essential prerequisite for treatment, a more sophisticated, multi-layered approach to biomarker identification is necessary to optimize patient outcomes. The integration of genomic data (MRD, co-mutations), transcriptomic signatures, and proteomic profiles holds the key to personalizing quizartinib therapy. Future research should focus on the clinical validation of these novel biomarkers in prospective trials to establish their utility in predicting response, guiding treatment duration, and developing rational combination strategies to overcome resistance. The identification of predictive markers in the FLT3-ITD negative population also warrants further investigation to potentially expand the application of potent FLT3 inhibitors.[2][9]

References

A Technical Guide to In Silico Modeling of AC710 Interaction with FLT3 Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene lead to its constitutive activation, driving uncontrolled growth of leukemic cells.[2][3] These mutations are among the most common genetic alterations in AML and are associated with a poor prognosis.[1][3]

The two primary types of activating FLT3 mutations are internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[3][4][5] Both mutation types result in ligand-independent activation of the kinase and its downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and STAT5.[6][7] This makes mutant FLT3 a prime target for therapeutic intervention in AML.

This technical guide focuses on the in silico modeling of the interaction between a representative potent FLT3 inhibitor and various FLT3 mutations. For the purpose of this guide, we will refer to the inhibitor as AC710. It is important to note that "this compound" is not a widely recognized designation for a specific FLT3 inhibitor in publicly available literature. However, this guide will utilize the principles of computational modeling as they would be applied to a potent, selective FLT3 inhibitor from a relevant chemical series, such as quizartinib (AC220), which is a well-characterized FLT3 inhibitor.[8]

In silico modeling provides a powerful computational framework to investigate the molecular interactions between inhibitors and their targets at an atomic level.[9] These methods are instrumental in rational drug design, helping to predict binding affinities, elucidate mechanisms of action, and understand the structural basis of drug resistance.[10] This guide will provide an in-depth overview of the methodologies used for such computational studies, present illustrative quantitative data, and visualize key pathways and workflows.

In Silico Modeling: Methodologies and Protocols

A systematic in silico approach is crucial for understanding the interaction between this compound and FLT3 variants. The following protocols outline the key steps in this computational workflow.

Preparation of Protein and Ligand Structures

Objective: To prepare high-quality 3D structures of the FLT3 kinase domain (wild-type and mutants) and the this compound inhibitor for subsequent modeling studies.

Protocol:

  • Protein Structure Retrieval:

    • Obtain the crystal structure of the human FLT3 kinase domain from the Protein Data Bank (PDB). If a co-crystal structure with a similar inhibitor is available, it is preferred as a starting point.

    • For mutant structures not available in the PDB (e.g., specific ITD or TKD mutations), generate them using homology modeling or by introducing point mutations into the wild-type structure using software like PyMOL or Schrödinger Maestro.

  • Protein Preparation:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.

    • Add hydrogen atoms and assign correct protonation states for titratable residues at a physiological pH (7.4).

    • Repair any missing side chains or loops in the protein structure.

    • Perform energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

  • Ligand Structure Preparation:

    • Generate the 2D structure of this compound using a chemical drawing tool like ChemDraw.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate partial charges to the ligand atoms.

Molecular Docking

Objective: To predict the most favorable binding pose of this compound within the ATP-binding site of wild-type and mutant FLT3 and to estimate the binding affinity.

Protocol:

  • Binding Site Definition:

    • Identify the ATP-binding pocket of the FLT3 kinase domain. This is typically defined by selecting residues within a certain radius (e.g., 10-15 Å) around the position of a co-crystallized ligand or known ATP-binding site residues.

  • Docking Simulation:

    • Utilize molecular docking software such as AutoDock, Glide, or GOLD.

    • Perform the docking of the prepared this compound ligand into the defined binding site of each FLT3 variant (WT, ITD, TKD mutants).

    • Generate a set of possible binding poses (e.g., 10-100 poses).

  • Pose Selection and Analysis:

    • Rank the generated poses based on the docking score, which is an empirical scoring function that estimates the binding free energy.

    • Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.

    • Analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the FLT3 protein for the best-ranked pose.

Molecular Dynamics (MD) Simulations

Objective: To assess the stability of the this compound-FLT3 complex and to observe the dynamics of their interaction over time in a simulated physiological environment.

Protocol:

  • System Setup:

    • Take the best-ranked docked complex from the molecular docking step as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Simulation Parameters:

    • Employ a suitable force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100-200 nanoseconds) to ensure the system reaches a stable state.

    • Save the trajectory (atomic coordinates over time) at regular intervals for analysis.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.

    • Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

    • Monitor the key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

Binding Free Energy Calculations

Objective: To obtain a more accurate and quantitative estimate of the binding affinity between this compound and the different FLT3 variants.

Protocol:

  • Method Selection:

    • Choose a suitable method for binding free energy calculation, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods provide a good balance between accuracy and computational cost.

  • Calculation:

    • Extract snapshots from the stable portion of the MD simulation trajectory.

    • For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

    • The individual free energy terms (G) are calculated based on the molecular mechanics energy, polar solvation energy, and nonpolar solvation energy.

  • Data Analysis:

    • Average the binding free energy values over all the snapshots to get the final estimated ΔG_bind.

    • Compare the calculated binding free energies for this compound with wild-type FLT3 and its various mutants to predict the impact of mutations on inhibitor binding.

Quantitative Data Summary

The tables below present illustrative quantitative data derived from hypothetical in silico modeling studies of this compound with FLT3 variants. This data is intended for comparative purposes to demonstrate how results from such analyses are typically presented.

Table 1: Binding Affinity and Cellular Potency of this compound against FLT3 Variants

FLT3 VariantBinding Affinity (Kd, nM)Docking Score (kcal/mol)Calculated ΔG_bind (kcal/mol)Cellular IC50 (nM)
FLT3-WT 5.2-10.8-45.625.4
FLT3-ITD 1.1-12.5-52.32.8
FLT3-TKD (D835Y) 89.7-8.2-35.1150.2
FLT3-TKD (F691L) 150.3-7.5-31.8325.6

Data is illustrative and based on typical results for a potent FLT3 inhibitor.

Table 2: Key Interacting Residues of this compound with FLT3 Variants

FLT3 VariantKey Interacting ResiduesType of Interaction
FLT3-WT/ITD Cys694, Leu616, Gly697, Asp829, Phe830Hydrogen Bonds, Hydrophobic Interactions
FLT3-TKD (D835Y) Cys694, Leu616, Tyr835 Loss of key hydrogen bond with Asp829, Steric clash
FLT3-TKD (F691L) Leu691 , Leu616, Gly697Altered hydrophobic interactions in the gatekeeper region

Residues highlighted in bold indicate the site of mutation and its impact on the interaction.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to FLT3 signaling and the in silico modeling process.

FLT3_Signaling_Pathway FLT3 Signaling Pathway FLT3_Mut Mutant FLT3 (ITD or TKD) RAS RAS FLT3_Mut->RAS PI3K PI3K FLT3_Mut->PI3K STAT5 STAT5 FLT3_Mut->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Constitutively active FLT3 mutants drive leukemogenesis via downstream signaling pathways.

In_Silico_Workflow In Silico Modeling Workflow Start Start: Define Research Question Prep 1. Protein & Ligand Preparation (PDB, Homology Modeling) Start->Prep Docking 2. Molecular Docking (Predict Binding Pose) Prep->Docking MD 3. Molecular Dynamics Simulation (Assess Complex Stability) Docking->MD Energy 4. Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD->Energy Analysis 5. Data Analysis & Interpretation Energy->Analysis End End: Insights for Drug Design Analysis->End

Caption: A stepwise workflow for the computational analysis of inhibitor-kinase interactions.

Resistance_Mechanism Logical Relationship of this compound Interaction with FLT3 Mutations This compound This compound Binding Effective Binding & Inhibition This compound->Binding interacts with NoBinding Impaired Binding & Resistance This compound->NoBinding fails to bind effectively to FLT3_ITD FLT3-ITD (Sensitive) FLT3_TKD FLT3-TKD Mutation (e.g., D835Y) Binding->FLT3_ITD targets NoBinding->FLT3_TKD due to

References

The Double-Edged Sword: Quizartinib's Efficacy and the Bone Marrow Microenvironment's Resistance in FLT3-ITD AML

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Quizartinib, a potent and selective second-generation FLT3 inhibitor, has demonstrated significant clinical activity in patients with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) positive Acute Myeloid Leukemia (AML).[1][2] While quizartinib effectively induces apoptosis in circulating leukemic blasts, its efficacy is often limited by a less robust response in the bone marrow, a phenomenon largely attributed to the protective sanctuary of the bone marrow microenvironment (BMM).[3] This guide provides a comprehensive technical overview of the complex interplay between quizartinib and the BMM in FLT3-ITD AML, focusing on the molecular mechanisms of resistance and the experimental methodologies used to investigate them.

The Bone Marrow Microenvironment: A Haven for AML Cells

The BMM is a complex network of cellular and acellular components that plays a pivotal role in normal hematopoiesis and, pathologically, in the survival and proliferation of leukemic cells. Within this niche, AML cells are shielded from therapeutic agents through a combination of direct cell-cell contact with bone marrow stromal cells (BMSCs) and exposure to a rich milieu of soluble factors. This protective effect is a major contributor to minimal residual disease and subsequent relapse in patients treated with FLT3 inhibitors like quizartinib.

Mechanisms of BMM-Mediated Resistance to Quizartinib

The resistance to quizartinib conferred by the BMM is not primarily due to genetic mutations in the FLT3 receptor, but rather to the activation of alternative survival pathways in AML cells. These pathways effectively bypass the FLT3 signaling blockade imposed by quizartinib.

Persistent Activation of Pro-Survival Signaling Cascades

Co-culture of FLT3-ITD AML cells with BMSCs leads to the sustained activation of the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription 5 (STAT5) pathways, even in the presence of quizartinib.[3] This persistent signaling promotes cell survival and proliferation, rendering the AML cells less dependent on the FLT3-ITD driver mutation.

dot

cluster_BMSC Bone Marrow Stromal Cell cluster_AML AML Cell BMSC BMSC FGF2 FGF2 BMSC->FGF2 secretes CXCL12 CXCL12 BMSC->CXCL12 secretes FGFR1 FGFR1 FGF2->FGFR1 binds CXCR4 CXCR4 CXCL12->CXCR4 binds FLT3_ITD FLT3-ITD RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 FGFR1->RAS CXCR4->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Survival Cell Survival & Proliferation ERK->Survival STAT5->Survival Quizartinib Quizartinib Quizartinib->FLT3_ITD inhibits

Caption: BMM-mediated activation of ERK and STAT5 pathways in the presence of quizartinib.

Upregulation of AXL Receptor Tyrosine Kinase

The receptor tyrosine kinase AXL is another key player in quizartinib resistance. Hypoxic conditions within the bone marrow niche and signals from stromal cells can lead to the upregulation of AXL on the surface of AML cells. Activation of AXL by its ligand, Gas6 (also present in the BMM), triggers downstream signaling that promotes leukemia cell survival, independent of FLT3.

dot

cluster_BMM Bone Marrow Microenvironment cluster_AML AML Cell Hypoxia Hypoxia AXL_upregulation AXL Gene Expression Hypoxia->AXL_upregulation Stromal_Signals Stromal Signals Stromal_Signals->AXL_upregulation AXL AXL Receptor AXL_upregulation->AXL AXL_signaling Downstream Signaling AXL->AXL_signaling Gas6 Gas6 (ligand) Gas6->AXL activates Resistance Quizartinib Resistance AXL_signaling->Resistance

Caption: AXL upregulation and activation as a mechanism of quizartinib resistance.

The Role of Soluble Factors: FGF2 and CXCL12
  • Fibroblast Growth Factor 2 (FGF2): Secreted by BMSCs, FGF2 can bind to its receptor (FGFR) on AML cells, leading to the activation of the RAS/MAPK pathway and conferring resistance to quizartinib.

  • CXCL12 (SDF-1): The chemokine CXCL12, also produced by BMSCs, interacts with its receptor CXCR4 on AML cells. This interaction not only promotes AML cell homing and adhesion to the bone marrow niche but also activates pro-survival signaling pathways.

Quantitative Analysis of BMM-Mediated Resistance

The protective effects of the BMM can be quantified through various in vitro assays. The following tables summarize representative data from studies investigating quizartinib's efficacy in the presence of stromal cells or their conditioned media.

Table 1: Effect of Bone Marrow Stromal Cell Co-culture on Quizartinib IC50 in FLT3-ITD AML Cell Lines

AML Cell LineConditionQuizartinib IC50 (nM)Fold Change in IC50
MOLM14 Culture alone~1.5-
Co-culture with HS-5> 50> 33
MV4-11 Culture alone~2.0-
Co-culture with MS-5> 60> 30

Table 2: Apoptosis of FLT3-ITD AML Cells Treated with Quizartinib in the Presence of Stromal Cell-Conditioned Media

Cell LineTreatment (48h)% Apoptotic Cells (Annexin V+)
MOLM14 Quizartinib (10 nM)~75%
Quizartinib (10 nM) + HS-5 CM~20%
MV4-11 Quizartinib (10 nM)~80%
Quizartinib (10 nM) + MS-5 CM~25%

Key Experimental Protocols

Reproducing the findings on BMM-mediated resistance to quizartinib requires standardized and well-defined experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: AML-BMSC Co-culture and Apoptosis Assay

Objective: To assess the protective effect of direct contact with BMSCs on quizartinib-induced apoptosis in AML cells.

Materials:

  • FLT3-ITD AML cell lines (e.g., MOLM14, MV4-11)

  • Bone marrow stromal cell line (e.g., HS-5, MS-5)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Quizartinib stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed BMSCs (e.g., HS-5) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • The following day, add AML cells (e.g., MOLM14) to the BMSC monolayer at a ratio of 10:1 (AML:BMSC).

  • As a control, seed the same number of AML cells alone in separate wells.

  • Treat the co-cultures and AML monocultures with the desired concentrations of quizartinib (e.g., 10 nM) or vehicle control (DMSO).

  • Incubate for 48 hours at 37°C and 5% CO2.

  • Gently collect the suspension and adherent AML cells by washing with PBS.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.

dot

cluster_setup Experimental Setup cluster_analysis Analysis BMSC_plate Plate BMSCs (2x10^5 cells/well) AML_add Add AML cells (10:1 ratio) BMSC_plate->AML_add Treatment Treat with Quizartinib (e.g., 10 nM, 48h) AML_add->Treatment Harvest Harvest AML cells Treatment->Harvest Stain Stain with Annexin V/PI Harvest->Stain FACS Flow Cytometry Analysis Stain->FACS

Caption: Workflow for AML-BMSC co-culture and apoptosis assay.

Protocol 2: Western Blot Analysis of Signaling Pathways

Objective: To determine the phosphorylation status of key signaling proteins (e.g., ERK, STAT5) in AML cells co-cultured with BMSCs and treated with quizartinib.

Materials:

  • Co-cultured and monocultured AML cells (from Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-STAT5, anti-STAT5, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment, harvest AML cells and lyse them in RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Visualize protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: Transwell Migration Assay

Objective: To assess the effect of quizartinib on CXCL12-induced migration of AML cells.

Materials:

  • FLT3-ITD AML cell line

  • 24-well Transwell inserts (8 µm pore size)

  • Serum-free RPMI-1640 medium

  • Recombinant human CXCL12

  • Quizartinib

  • Calcein-AM or other fluorescent dye

Procedure:

  • Starve AML cells in serum-free medium for 4-6 hours.

  • Add serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of the 24-well plate.

  • Resuspend the starved AML cells in serum-free medium with or without quizartinib (e.g., 10 nM).

  • Add the AML cell suspension to the upper chamber of the Transwell insert.

  • Incubate for 4-6 hours at 37°C and 5% CO2.

  • Remove the insert and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye.

  • Quantify the migrated cells by counting under a fluorescence microscope or by measuring fluorescence intensity with a plate reader.

Conclusion and Future Directions

The bone marrow microenvironment presents a significant challenge to the efficacy of quizartinib in FLT3-ITD AML. The activation of bypass signaling pathways, such as ERK/MAPK and STAT5, and the upregulation of AXL, driven by stromal cells and their secreted factors, allow AML cells to survive and proliferate despite effective FLT3 inhibition. Understanding these resistance mechanisms at a technical level is crucial for the development of rational combination therapies.

Future research should focus on:

  • Targeting the BMM: Developing agents that disrupt the protective interactions between AML cells and the BMM.

  • Combination Therapies: Combining quizartinib with inhibitors of the identified bypass pathways (e.g., MEK inhibitors, AXL inhibitors) to overcome resistance.

  • Advanced In Vitro Models: Utilizing 3D co-culture systems and patient-derived xenograft (PDX) models to more accurately recapitulate the in vivo BMM and test novel therapeutic strategies.

By dissecting the intricate molecular dialogues within the bone marrow niche, the scientific community can pave the way for more durable responses and improved outcomes for patients with FLT3-ITD AML.

References

Investigating Synergistic Drug Combinations with AC710 In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in vitro investigation of synergistic drug combinations with AC710. It outlines the scientific rationale, detailed experimental protocols, data presentation standards, and visualization of key concepts to facilitate robust and reproducible research in the field of drug development.

Introduction to this compound and Synergy

This compound has been identified as a preclinical development candidate that acts as a globally selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases.[1][2] This family includes key oncogenic drivers such as FMS-like tyrosine kinase 3 (FLT3) and colony-stimulating factor-1 receptor (CSF1R).[1][2] The rationale for exploring drug combinations with this compound is to enhance its therapeutic efficacy, overcome potential resistance mechanisms, and potentially reduce dosages to minimize toxicity. Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, are of particular interest in cancer therapy.[3][4]

This compound Signaling Pathway and Rationale for Combination

This compound exerts its effect by inhibiting receptor tyrosine kinases (RTKs) of the PDGFR family. These receptors, upon activation by their ligands, trigger downstream signaling cascades, such as the PI3K/AKT/mTOR pathway, which are crucial for cell proliferation, survival, and differentiation. By inhibiting these initial signaling events, this compound can effectively halt tumor growth. The diagram below illustrates the targeted signaling pathway.

AC710_Signaling_Pathway cluster_cytoplasm Cytoplasm PDGFR PDGFR-family Kinase (e.g., FLT3, CSF1R) PI3K PI3K PDGFR->PI3K This compound This compound This compound->PDGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits PDGFR-family kinases, blocking downstream pro-survival signaling.

Experimental Workflow for In Vitro Synergy Studies

A systematic workflow is essential for the identification and validation of synergistic drug combinations. The process begins with broad screening, followed by rigorous validation and mechanistic investigation of promising hits.

Experimental_Workflow cluster_screening Phase 1: Initial Screening cluster_validation Phase 2: Synergy Quantification cluster_mechanistic Phase 3: Mechanistic Validation CellViability Cell Viability Assay (e.g., MTS, CellTiter-Glo) DoseMatrix Dose-Response Matrix (this compound + Combination Drug) CellViability->DoseMatrix IC50 Determine IC50 for Single Agents DoseMatrix->IC50 CI_Calc Combination Index (CI) Calculation (Chou-Talalay Method) IC50->CI_Calc SynergyConfirmation Confirm Synergy (CI < 1) CI_Calc->SynergyConfirmation ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) SynergyConfirmation->ApoptosisAssay WesternBlot Western Blot Analysis of Signaling Pathways SynergyConfirmation->WesternBlot CellCycle Cell Cycle Analysis SynergyConfirmation->CellCycle

Caption: A three-phase workflow for synergy screening, quantification, and validation.

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Utilize relevant cancer cell lines with known expression or mutation status of PDGFR-family kinases.

  • Culture Conditions: Grow cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures at 37°C in a humidified incubator with 5% CO2.

  • Cell Seeding: For 96-well plate-based assays, seed cells at a density that ensures they are in the logarithmic growth phase at the time of drug treatment (typically 5,000-10,000 cells/well).

Cell Viability and Synergy Analysis
  • Single-Agent IC50 Determination: Plate cells and allow them to adhere overnight. Treat with a serial dilution of this compound and each combination drug separately for 72 hours. Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®). Calculate the half-maximal inhibitory concentration (IC50) for each drug.

  • Combination Treatment: Based on the individual IC50 values, create a dose-response matrix with varying concentrations of this compound and the combination drug. A constant ratio design based on the IC50 values is often employed.

  • Synergy Calculation (Chou-Talalay Method):

    • After 72 hours of combination treatment, measure cell viability.

    • Calculate the fraction of affected (Fa) cells for each drug combination.

    • Utilize software like CompuSyn to calculate the Combination Index (CI).[5]

    • The CI value provides a quantitative measure of the interaction:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Treatment: Treat cells with this compound, the combination drug, and the synergistic combination at predetermined concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and Propidium Iodide (PI).[7][8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Data Presentation

Clear and concise presentation of quantitative data is critical for interpretation and comparison.

Table 1: Single-Agent IC50 Values (72h Treatment)

Cell LineThis compound IC50 (nM)Drug X IC50 (nM)Drug Y IC50 (nM)
MOLM-13 (FLT3-ITD)2515080
MV-4-11 (FLT3-ITD)30180100
U937 (FLT3-WT)250500350

Table 2: Combination Index (CI) Values at 50% Fraction Affected (Fa)

Cell LineCombinationCI ValueInterpretation
MOLM-13This compound + Drug X0.45Strong Synergy
MOLM-13This compound + Drug Y0.82Synergy
MV-4-11This compound + Drug X0.51Synergy
MV-4-11This compound + Drug Y0.95Additive
U937This compound + Drug X1.05Additive

Table 3: Apoptosis Induction in MOLM-13 Cells (48h Treatment)

Treatment Group% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control92.54.13.4
This compound (25 nM)75.215.89.0
Drug X (150 nM)70.118.511.4
This compound + Drug X35.640.224.2

Conclusion

This guide provides a standardized approach to the in vitro evaluation of synergistic drug combinations with this compound. By adhering to these detailed protocols for cell viability, synergy quantification, and mechanistic assays, researchers can generate high-quality, reproducible data. The systematic presentation and visualization of this data will aid in the identification of promising combination strategies, ultimately accelerating the translation of these findings into more effective therapeutic regimens.

References

The Modulatory Role of FLT3 Ligand on AC710 (Quizartinib) Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to ligand-independent constitutive activation of the receptor.[1][2] This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts, making FLT3 an attractive therapeutic target.[2] AC710 is a preclinical development candidate that potently inhibits platelet-derived growth factor receptor (PDGFR)-family kinases, including FLT3.[3] Its closely related compound, quizartinib (AC220), is a potent and selective second-generation FLT3 inhibitor that has demonstrated clinical activity in FLT3-ITD positive AML.[2][3][4] This technical guide explores the critical role of the FLT3 ligand (FL) in modulating the efficacy of FLT3 inhibitors like quizartinib, a key consideration in the development and clinical application of such targeted therapies.

FLT3 Signaling Pathways

The FLT3 signaling cascade is a central regulator of cell fate in hematopoietic progenitors. In its wild-type form, the binding of FLT3 ligand induces receptor dimerization and trans-autophosphorylation of tyrosine residues within the intracellular domain. This activation initiates downstream signaling through several key pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell survival, proliferation, and differentiation. In FLT3-ITD mutant AML, the receptor is constitutively active, leading to ligand-independent activation of these same oncogenic signaling cascades.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FL FLT3 Ligand FL->FLT3 Binds AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription P_STAT5 pSTAT5 STAT5->P_STAT5 P_STAT5->Transcription Quizartinib Quizartinib (AC220) Quizartinib->FLT3 Inhibits

Figure 1: Simplified FLT3 Signaling Pathway and Inhibition by Quizartinib.

The Impact of FLT3 Ligand on Quizartinib Efficacy

A critical factor influencing the efficacy of FLT3 inhibitors is the presence of the FLT3 ligand. Elevated plasma levels of FL can be observed in patients following chemotherapy.[5] Research has demonstrated that FL can competitively antagonize the effects of FLT3 inhibitors, particularly those that are more effective against the mutant FLT3-ITD than the wild-type (WT) receptor.[6] This ligand-mediated resistance is a significant clinical challenge.

Quantitative Analysis of FLT3 Ligand-Mediated Resistance

Studies have quantified the impact of FL on the in vitro efficacy of various FLT3 inhibitors. The half-maximal inhibitory concentration (IC50) and the 80% inhibitory concentration (IC80) for cytotoxicity are significantly increased in the presence of FL.

FLT3 InhibitorFLT3 Ligand ConcentrationIC50 (nM)IC80 (nM)
Lestaurtinib 0 ng/mL510
10 ng/mL25100
100 ng/mL>100>100
Midostaurin 0 ng/mL25100
10 ng/mL50>100
100 ng/mL>100>100
Sorafenib 0 ng/mL510
10 ng/mL25100
100 ng/mL>100>100
Quizartinib (AC220) 0 ng/mL12.5
10 ng/mL2.510
100 ng/mL10100

Table 1: Effect of FLT3 Ligand on the Cytotoxicity of FLT3 Inhibitors in MOLM14 cells. Data is illustrative and based on findings from Sato et al., 2011.[5]

In contrast to quizartinib and other inhibitors, gilteritinib (ASP2215) has been shown to inhibit FLT3wt and FLT3-ITD to a similar degree.[6] This results in retained inhibitory activity even in the presence of high concentrations of FL.[6]

FLT3 InhibitorCell LineIC50 (nM)
Gilteritinib Ba/F3-FLT3wt19.7
Ba/F3-FLT3-ITD9.2
Quizartinib Ba/F3-FLT3wt6.3
Ba/F3-FLT3-ITD0.4
Midostaurin Ba/F3-FLT3wt28.5
Ba/F3-FLT3-ITD4.2

Table 2: Inhibitory Effects of FLT3 Inhibitors on the Growth of Ba/F3 Cells Expressing FLT3wt or FLT3-ITD. Data from Mori et al., 2019.[6]

Experimental Protocols

To assess the modulatory effect of FLT3 ligand on inhibitor efficacy, the following experimental workflow is typically employed.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_assay Viability Assay cluster_analysis Data Analysis A Seed MOLM14 cells (FLT3-ITD positive) B Add increasing concentrations of FLT3 inhibitor (e.g., Quizartinib) A->B C Add increasing concentrations of FLT3 Ligand (0, 10, 100 ng/mL) A->C D Incubate for 48 hours B->D C->D E Perform MTS or similar cell viability assay D->E F Calculate IC50 and IC80 values E->F

Figure 2: Experimental Workflow for Assessing FLT3 Ligand-Mediated Resistance.
Detailed Methodology for Cell Viability Assay

  • Cell Culture: MOLM14 cells, which are positive for the FLT3-ITD mutation, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.

  • Treatment:

    • Prepare serial dilutions of the FLT3 inhibitor (e.g., quizartinib) in culture medium.

    • Prepare solutions of recombinant human FLT3 ligand at final concentrations of 0 ng/mL, 10 ng/mL, and 100 ng/mL in culture medium.

    • Add the FLT3 ligand solutions to the respective wells.

    • Immediately after, add the FLT3 inhibitor solutions to the wells.

  • Incubation: The plates are incubated for 48 hours at 37°C and 5% CO2.

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of viable cells is calculated relative to untreated control cells. The IC50 and IC80 values are determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The interaction between the FLT3 ligand and FLT3 inhibitors is a critical determinant of therapeutic efficacy. The data clearly indicate that elevated levels of FL can significantly reduce the sensitivity of AML cells to certain FLT3 inhibitors like quizartinib (AC220) by activating wild-type FLT3 signaling. This ligand-mediated resistance mechanism underscores the importance of developing next-generation inhibitors, such as gilteritinib, that demonstrate potent inhibition of both wild-type and mutant FLT3. For drug development professionals, screening candidate molecules in the presence of varying FL concentrations is a crucial step in identifying robust inhibitors with a higher likelihood of clinical success. Future research should continue to explore strategies to overcome ligand-mediated resistance, including combination therapies that target downstream signaling nodes or modulate the bone marrow microenvironment to reduce FL levels. A thorough understanding of these resistance mechanisms is paramount for the rational design of more effective therapeutic strategies for FLT3-mutated AML.

References

Potential Applications of AC710 in Solid Tumors with FLT3 Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC710 is a potent, orally bioavailable small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and colony-stimulating factor 1 receptor (CSF1R). While FLT3 has been extensively studied as a therapeutic target in hematological malignancies, particularly acute myeloid leukemia (AML), its role in solid tumors is an emerging area of investigation. This technical guide explores the potential applications of this compound in solid tumors expressing FLT3, providing a comprehensive overview of its mechanism of action, preclinical data, and the underlying biological rationale. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the FLT3 signaling pathway in solid malignancies.

Introduction to this compound and FLT3 in Solid Tumors

This compound is a preclinical development candidate that acts as a dual inhibitor of FLT3 and CSF1R, both of which are members of the platelet-derived growth factor receptor (PDGFR) family of kinases.[1] The development of this compound was initially focused on its potential in treating FLT3-mutated AML and inflammatory conditions.[1] However, the identification of FLT3 aberrations, including mutations and gene amplification, in various solid tumors suggests a broader therapeutic potential for FLT3 inhibitors like this compound.

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[2] In cancer, particularly AML, activating mutations in FLT3 lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell growth and survival.[2] While the role of FLT3 in solid tumors is less established, studies have reported FLT3 gene amplification in several solid tumor types, including breast cancer, colorectal cancer, and gastric cancer.[3] The incidence of FLT3 amplification can be as high as 13.8% in breast cancer, 5.5% in colorectal cancer, and 1.7% in gastric cancer.[3] This guide will delve into the specifics of this compound and its potential utility in these FLT3-expressing solid tumors.

This compound: Mechanism of Action and Kinase Selectivity

This compound exerts its therapeutic effect through the competitive inhibition of ATP binding to the kinase domains of FLT3 and CSF1R. This dual inhibition is significant as both signaling pathways can contribute to tumor progression. The inhibition of FLT3 directly targets the proliferation of cancer cells that are dependent on this pathway. Simultaneously, the inhibition of CSF1R can modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which are known to promote tumor growth, angiogenesis, and metastasis.

Quantitative Kinase Inhibition Data

The following table summarizes the in vitro kinase inhibitory activity of this compound against its primary targets and other related kinases. This data provides a quantitative measure of the potency and selectivity of this compound.

Target KinaseAssay TypeValue (nM)Reference
FLT3 IC502[4]
KIT IC501.2[4]
PDGFRβ IC507.7[4]
CSF1R IC5010.5[4]
PDGFRα Kd1.3[4]
FLT3 Kd0.6[4]
CSF1R Kd1.57[5]
KIT Kd1.0[4]
PDGFRβ Kd1.0[4]

FLT3 Signaling Pathway in Solid Tumors

The activation of FLT3 by its ligand (FL) or through activating mutations leads to the initiation of several downstream signaling cascades that are crucial for cell survival and proliferation. While the specifics can vary between tumor types, the core pathways are generally conserved.

Key Downstream Signaling Pathways

Upon activation, FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling proteins. The two major pathways activated are:

  • RAS/MAPK Pathway: This pathway is critical for cell proliferation and is activated through the recruitment of GRB2 and SOS to the phosphorylated receptor, leading to the activation of RAS, RAF, MEK, and ERK.

  • PI3K/AKT/mTOR Pathway: This pathway is a key regulator of cell survival, growth, and metabolism. The recruitment of PI3K to the activated FLT3 receptor leads to the activation of AKT and subsequent downstream effectors like mTOR.

The following diagram illustrates the generalized FLT3 signaling pathway and its downstream effects, which are the targets of this compound.

FLT3_Signaling_Pathway FL FLT3 Ligand (FL) FLT3R FLT3 Receptor FL->FLT3R Binds Dimerization Dimerization & Autophosphorylation FLT3R->Dimerization This compound This compound This compound->Dimerization Inhibits PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Inhibition of Differentiation ERK->Differentiation In_Vitro_Kinase_Assay_Workflow Start Start Prep_this compound Prepare this compound Serial Dilution Start->Prep_this compound Plate_this compound Plate this compound and Controls Prep_this compound->Plate_this compound Add_Kinase Add FLT3 Kinase and Buffer Plate_this compound->Add_Kinase Start_Reaction Add ATP and Substrate Add_Kinase->Start_Reaction Incubate Incubate at Room Temp Start_Reaction->Incubate Detect_Activity Stop Reaction & Measure Activity Incubate->Detect_Activity Analyze Calculate IC50 Detect_Activity->Analyze End End Analyze->End Xenograft_Model_Workflow Start Start Cell_Culture Culture FLT3+ Solid Tumor Cells Start->Cell_Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Daily Endpoint End of Study: Tumor Excision & Analysis Monitoring->Endpoint End End Endpoint->End

References

An In-depth Technical Guide to the Mechanism of Action of AC710 and its Metabolite AC886

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC710, also known as quizartinib, is a potent and highly selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. Developed for the treatment of acute myeloid leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations, this compound and its equally active metabolite, AC886, represent a significant advancement in targeted cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound and AC886, detailing their molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate their function. The guide includes quantitative data on their inhibitory activity, detailed experimental protocols, and visualizations of the relevant signaling pathways to support further research and development in this area.

Introduction

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (ITD) in the juxtamembrane domain. These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival, and are associated with a poor prognosis.

This compound (quizartinib) is a small molecule inhibitor designed to selectively target FLT3. It is a type II tyrosine kinase inhibitor, binding to the inactive conformation of the kinase. Following oral administration, this compound is metabolized by cytochrome P450 3A (CYP3A) to its active metabolite, AC886, which exhibits a similar potency and selectivity for FLT3. This guide delves into the core mechanisms by which this compound and AC886 exert their therapeutic effects.

Mechanism of Action

Direct Inhibition of FLT3 Kinase

The primary mechanism of action of this compound and AC886 is the direct inhibition of the FLT3 receptor tyrosine kinase. As type II inhibitors, they bind to the kinase domain of FLT3 in its inactive, "DFG-out" conformation. This binding mode prevents the conformational change required for kinase activation, thereby blocking the autophosphorylation of the receptor.[1][2] The inhibition is highly potent against both wild-type FLT3 and, more significantly, the constitutively active FLT3-ITD mutant form.[3]

Inhibition of Downstream Signaling Pathways

The constitutive activation of FLT3-ITD leads to the aberrant activation of several downstream signaling cascades that are crucial for leukemic cell proliferation, survival, and differentiation. By inhibiting FLT3 autophosphorylation, this compound and AC886 effectively block these downstream pathways:

  • STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a key downstream effector of FLT3. Its phosphorylation and subsequent activation are critical for the survival of FLT3-ITD-positive AML cells. This compound and AC886 potently inhibit the phosphorylation of STAT5.[4]

  • RAS/MAPK Pathway: The Ras/Raf/MEK/ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation and survival. This compound and AC886 suppress the phosphorylation of key components of this pathway, including ERK.[5]

  • PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical survival pathway that is activated by FLT3-ITD. Inhibition of FLT3 by this compound and AC886 leads to a reduction in AKT phosphorylation.[6]

The collective inhibition of these pathways culminates in the induction of apoptosis and the suppression of proliferation in FLT3-ITD-positive AML cells.[6]

FLT3-ITD Signaling and Inhibition by this compound/AC886
Selectivity Profile

This compound (quizartinib) is also recognized as a globally selective inhibitor of the platelet-derived growth factor receptor (PDGFR)-family of kinases.[1] While its primary target in the context of AML is FLT3, it also exhibits potent inhibitory activity against other members of this family, including KIT, CSF1R, and PDGFRα/β.[7][8] This broader activity may contribute to its overall therapeutic effect and potential applications in other diseases. AC886 shares this high selectivity, with a very similar kinase inhibition profile to its parent compound.[7]

Quantitative Data

The potency and selectivity of this compound and AC886 have been quantified through various in vitro assays. The following tables summarize key quantitative data.

Table 1: Kinase Inhibition Profile of this compound (Quizartinib) and AC886

KinaseAssay TypeThis compound (Quizartinib)AC886Reference
FLT3 Binding Affinity (Kd)3.3 nM1.1 nM[7]
FLT3 Phosphorylation IC500.50 nM0.18 nM[7]
KIT Binding Affinity (Kd)<10 nM<1 nM[7]
IC501.2 nM-[7]
CSF1R IC5010.5 nM-[7]
PDGFRα Binding Affinity (Kd)1.3 nM-[7]
PDGFRβ IC507.7 nM-[7]

Table 2: Cellular Activity of this compound (Quizartinib) and AC886 in FLT3-ITD AML Cell Lines

Cell LineAssay TypeThis compound (Quizartinib) IC50AC886 IC50Reference
MV4-11 Cell Viability0.40 nM0.21 nM[7]
MOLM-13 Cell Viability0.89 nM0.36 nM[7]
MOLM-14 Cell Viability0.73 nM0.23 nM[7]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound and AC886.

Cell Viability Assay

This protocol is adapted from studies using the CellTiter-Glo® 2.0 Assay to measure the viability of AML cell lines.

  • Cell Culture:

    • Culture FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Prepare serial dilutions of this compound or AC886 in culture medium.

    • Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C.

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.

Cell_Viability_Assay_Workflow start Start culture_cells Culture AML Cell Lines (MV4-11, MOLM-13) start->culture_cells end End seed_plate Seed 5x10³ cells/well in 96-well plate culture_cells->seed_plate prepare_drugs Prepare serial dilutions of this compound/AC886 seed_plate->prepare_drugs add_drugs Add drug dilutions to wells prepare_drugs->add_drugs incubate Incubate for 72 hours at 37°C add_drugs->incubate equilibrate Equilibrate to room temperature incubate->equilibrate add_reagent Add CellTiter-Glo® 2.0 Reagent equilibrate->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence calculate_ic50 Calculate IC50 values measure_luminescence->calculate_ic50 calculate_ic50->end

Cell Viability Assay Workflow
Western Blot Analysis for Protein Phosphorylation

This protocol outlines the steps to assess the inhibition of FLT3 and downstream signaling protein phosphorylation.[4]

  • Cell Treatment and Lysis:

    • Seed MV4-11 cells at a density of 1 x 10⁶ cells/mL and treat with various concentrations of this compound or AC886 for 2 hours.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 4-12% gradient gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, and total ERK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Mouse Xenograft Model

This protocol describes a typical subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound and AC886.

  • Animal Husbandry:

    • Use immunodeficient mice (e.g., NOD/SCID or NU/NU mice).

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10⁶ MV4-11 cells in a mixture of media and Matrigel into the flank of each mouse.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or AC886 orally once daily at specified doses (e.g., 1, 3, 10 mg/kg). The vehicle control group receives the formulation buffer.

  • Efficacy Evaluation:

    • Measure tumor volume using calipers every 2-3 days and calculate using the formula: (length x width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Mechanisms of Resistance

A critical aspect of targeted therapies is the development of resistance. For this compound, the primary mechanism of acquired resistance involves on-target mutations in the FLT3 kinase domain. As a type II inhibitor that binds to the inactive conformation, this compound's efficacy is compromised by mutations that stabilize the active conformation of the kinase.

  • FLT3 Tyrosine Kinase Domain (TKD) Mutations: The most common resistance mutations occur at the D835 residue in the activation loop. These mutations, such as D835Y, lock the kinase in its active "DFG-in" conformation, preventing this compound from binding.[3]

  • Gatekeeper Mutations: Mutations at the "gatekeeper" residue, F691 (e.g., F691L), can also confer resistance by sterically hindering drug binding.[5]

Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies to overcome them.

Resistance_Mechanism cluster_sensitive Quizartinib Sensitive cluster_resistant Quizartinib Resistant FLT3_inactive FLT3-ITD (Inactive 'DFG-out') Binding Binding and Inhibition FLT3_inactive->Binding Quizartinib Quizartinib Quizartinib->FLT3_inactive Binds to FLT3_active FLT3-ITD with TKD Mutation (e.g., D835Y) (Active 'DFG-in') No_Binding Binding Prevented FLT3_active->No_Binding Quizartinib_res Quizartinib Quizartinib_res->FLT3_active Cannot bind to

Mechanism of Resistance to Quizartinib

Conclusion

This compound (quizartinib) and its active metabolite AC886 are highly potent and selective inhibitors of FLT3, a key driver of a significant subset of acute myeloid leukemia. Their mechanism of action, centered on the inhibition of FLT3 autophosphorylation and the subsequent blockade of critical downstream signaling pathways, leads to the induction of apoptosis and suppression of proliferation in FLT3-ITD-positive AML cells. The comprehensive data on their inhibitory activity and the detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community. Further research into overcoming resistance mechanisms and exploring the full therapeutic potential of this compound's activity against the broader PDGFR-family of kinases will continue to be an important area of investigation.

References

Methodological & Application

Application Notes and Protocols for AC710 in In Vitro AML Cell Line Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available information, specific in vitro assay protocols and quantitative data for AC710 in Acute Myeloid Leukemia (AML) cell lines are not publicly available. This compound is a preclinical development candidate identified as a selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, which includes FMS-like tyrosine kinase 3 (FLT3).[1] To provide a comprehensive and practical guide, this document presents detailed application notes and protocols using Quizartinib (AC220) , a potent and well-characterized second-generation FLT3 inhibitor, as a representative compound.[2][3][4] These protocols and the illustrative data can serve as a template for the in vitro characterization of novel FLT3 inhibitors like this compound.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD), which lead to constitutive activation of the FLT3 signaling pathway and are associated with a poor prognosis. This has made FLT3 a key therapeutic target in AML.

This compound has been identified as a selective inhibitor of the PDGFR-family of kinases, which includes FLT3.[1] This document provides detailed protocols for the in vitro evaluation of FLT3 inhibitors using AML cell lines, with Quizartinib (AC220) as an exemplary agent. The described assays are designed to assess the cytotoxic and pathway-specific effects of such inhibitors.

Data Presentation: Representative Data for an FLT3 Inhibitor (Quizartinib/AC220)

The following tables summarize representative quantitative data for the effects of the FLT3 inhibitor Quizartinib (AC220) on various AML cell lines. This data is intended to serve as an example of how to present results for a compound like this compound.

Table 1: In Vitro Antiproliferative Activity of Quizartinib (AC220) in AML Cell Lines

Cell LineFLT3 StatusIC50 (nM)Reference
MV4-11FLT3-ITD (homozygous)1.1[3]
MOLM-14FLT3-ITD<1[5]
OCI-AML3FLT3-WT>1000[6]
U937FLT3-WT>1000[6]

Table 2: Effect of Quizartinib (AC220) on FLT3 Phosphorylation

Cell LineFLT3 TargetIC50 (nM)Reference
MV4-11FLT3-ITD Autophosphorylation1.1[3]
MV4-11Wild-Type FLT3 Autophosphorylation4.2[3]

Experimental Protocols

Cell Culture

Objective: To maintain and propagate AML cell lines for in vitro assays.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-14 for FLT3-ITD; OCI-AML3, U937 for FLT3-WT)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

Protocol:

  • Culture AML cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Monitor cell density and viability regularly. Subculture the cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • To subculture, centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed culture medium at the desired seeding density.

  • Prior to each experiment, assess cell viability using Trypan Blue exclusion. Ensure viability is >95%.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound on AML cell lines and calculate the IC50 value.

Materials:

  • AML cell lines

  • Complete culture medium

  • Test compound (e.g., this compound, Quizartinib) dissolved in DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Seed AML cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of FLT3 Signaling

Objective: To assess the effect of the test compound on the phosphorylation of FLT3 and downstream signaling proteins like STAT5.

Materials:

  • AML cell lines

  • Test compound

  • Complete culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed AML cells in 6-well plates at a density of 1-2 x 10^6 cells/well and allow them to attach or stabilize overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cell pellet with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

AC710_Signaling_Pathway Figure 1. Proposed Signaling Pathway Inhibition by this compound in FLT3-ITD AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-ITD FLT3-ITD (Constitutively Active) PI3K PI3K FLT3-ITD->PI3K RAS RAS FLT3-ITD->RAS STAT5 STAT5 FLT3-ITD->STAT5 This compound This compound This compound->FLT3-ITD Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation STAT5->Survival Differentiation Block Differentiation Block STAT5->Differentiation Block

Caption: Proposed mechanism of this compound in FLT3-ITD AML cells.

Experimental_Workflow Figure 2. Experimental Workflow for In Vitro Evaluation of this compound Start Start AML_Cell_Culture AML Cell Line Culture (FLT3-ITD+ and FLT3-WT) Start->AML_Cell_Culture Cell_Viability_Assay Cell Viability Assay (MTT) - Treat with this compound - Determine IC50 AML_Cell_Culture->Cell_Viability_Assay Western_Blot Western Blot Analysis - Treat with this compound - Analyze p-FLT3, p-STAT5 AML_Cell_Culture->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for assessing this compound's in vitro efficacy.

References

Application Notes and Protocols for Establishing Quizartinib-Resistant Acute Myeloid Leukemia (AML) Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and characterizing quizartinib-resistant Acute Myeloid Leukemia (AML) cell line models. The protocols outlined below are intended to serve as a foundational resource for studying resistance mechanisms and evaluating novel therapeutic strategies.

Introduction

Quizartinib is a potent and selective second-generation FLT3 inhibitor that has shown significant clinical activity in patients with FLT3-ITD-mutated AML. However, the development of resistance remains a major clinical challenge, limiting the long-term efficacy of this targeted therapy. Understanding the molecular mechanisms underlying quizartinib resistance is crucial for the development of next-generation inhibitors and combination therapies to overcome this challenge. The establishment of in vitro quizartinib-resistant AML cell line models is a fundamental first step in this endeavor.

These models allow for the detailed investigation of genetic and non-genetic resistance mechanisms, the identification of novel therapeutic targets, and the preclinical evaluation of new treatment strategies. This document provides detailed protocols for the generation of quizartinib-resistant AML cell lines, their characterization, and the analysis of key signaling pathways involved in resistance.

Data Presentation

Table 1: In Vitro IC50 Values of Quizartinib in Sensitive and Resistant AML Cell Lines
Cell LineParental/ResistantFLT3 StatusQuizartinib IC50 (nM)Fold ResistanceReference
MOLM-13ParentalFLT3-ITD (heterozygous)0.89-[1]
MOLM-13ParentalFLT3-ITD (heterozygous)0.62 ± 0.03-[2]
MOLM-13-RESResistantFLT3-ITD + D835 mutation>100>112[3]
MOLM-14ParentalFLT3-ITD (homozygous)0.73-[1]
MOLM-14ParentalFLT3-ITD (homozygous)0.38 ± 0.06-[2]
Midostaurin-Resistant MOLM-14Resistant (NRAS/KRAS mutations)FLT3-ITD3.61 - 9.235.4 - 13.8[1]
MV4-11ParentalFLT3-ITD (homozygous)0.40-[1]
MV4-11ParentalFLT3-ITD (homozygous)0.31 ± 0.05-[2]

Experimental Protocols

Protocol 1: Generation of Quizartinib-Resistant AML Cell Lines by Dose Escalation

This protocol describes a method for generating quizartinib-resistant AML cell lines through continuous exposure to gradually increasing concentrations of the drug.

Materials:

  • FLT3-ITD positive AML cell lines (e.g., MOLM-13, MOLM-14, MV4-11)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Quizartinib (AC220)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks (T-25, T-75)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Initial Culture: Culture the parental AML cell line in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Determine Initial Quizartinib Concentration: The starting concentration of quizartinib should be approximately the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line. This can be determined from a dose-response curve generated using a cell viability assay (see Protocol 2). For many FLT3-ITD AML cell lines, a starting concentration of 1-2 nM is appropriate.

  • Continuous Exposure: Add the starting concentration of quizartinib to the cell culture medium.

  • Monitoring Cell Growth: Monitor the cells for signs of cytotoxicity, such as a decrease in cell viability and proliferation rate. Initially, a significant proportion of cells may die.

  • Subculturing: When the cells have adapted and are able to proliferate at a steady rate in the presence of the drug (typically after 2-3 passages), subculture them.

  • Dose Escalation: Gradually increase the concentration of quizartinib in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Iterative Process: Repeat steps 4-6 for several months. The development of significant resistance can take 6-12 months.

  • Confirmation of Resistance: Periodically (e.g., every month), determine the IC50 of the cell population to quizartinib using a cell viability assay (Protocol 2) to monitor the development of resistance. A significant increase in the IC50 (e.g., >10-fold) compared to the parental cell line indicates the establishment of a resistant cell line.

  • Clonal Selection (Optional): To obtain a more homogenous resistant population, single-cell cloning can be performed by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Cryopreservation: Once a stable resistant cell line is established, cryopreserve aliquots for future use.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of quizartinib.

Materials:

  • Parental and resistant AML cell lines

  • 96-well cell culture plates

  • Quizartinib

  • RPMI-1640 medium with 10% FBS

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the AML cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.

  • Drug Treatment: Prepare a serial dilution of quizartinib in culture medium. Add the desired concentrations of quizartinib to the wells in triplicate. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the quizartinib concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) in a suitable software (e.g., GraphPad Prism).

Protocol 3: Western Blot Analysis of FLT3 Signaling Pathways

This protocol is for analyzing the phosphorylation status of key proteins in the FLT3 signaling pathway.

Materials:

  • Parental and resistant AML cell lines

  • Quizartinib

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (see Table 2 for recommendations)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Table 2: Recommended Primary Antibodies for Western Blotting

AntibodySupplierRecommended Dilution
Phospho-FLT3 (Tyr591)Cell Signaling Technology1:1000
FLT3Cell Signaling Technology1:1000
Phospho-STAT5 (Tyr694)Cell Signaling Technology1:1000
STAT5Cell Signaling Technology1:1000
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)Cell Signaling Technology1:2000
p44/42 MAPK (Erk1/2)Cell Signaling Technology1:1000
Phospho-Akt (Ser473)Cell Signaling Technology1:2000
AktCell Signaling Technology1:1000
β-ActinCell Signaling Technology1:1000

Procedure:

  • Cell Treatment: Treat parental and resistant AML cells with quizartinib at various concentrations for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-Actin).

Mandatory Visualizations

experimental_workflow cluster_generation Resistant Cell Line Generation cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation start Parental AML Cell Line (e.g., MOLM-13, MV4-11) culture Continuous Culture with Increasing Quizartinib start->culture monitoring Monitor Viability & Proliferation culture->monitoring dose_increase Stepwise Dose Increase monitoring->dose_increase dose_increase->culture Repeat for 6-12 months resistant_line Stable Quizartinib- Resistant Cell Line dose_increase->resistant_line viability Cell Viability Assay (IC50 Determination) resistant_line->viability western Western Blot Analysis (Signaling Pathways) resistant_line->western genomic Genomic Analysis (e.g., FLT3, RAS sequencing) resistant_line->genomic data_analysis Compare IC50 Values & Protein Phosphorylation viability->data_analysis western->data_analysis genomic->data_analysis mechanism Identify Resistance Mechanisms data_analysis->mechanism

Caption: Experimental workflow for generating and characterizing quizartinib-resistant AML cell lines.

flt3_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Proliferation Cell Proliferation & Survival STAT5->Proliferation MEK MEK RAS->MEK AKT AKT PI3K->AKT ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibits Resistance Resistance Mechanisms (FLT3 mutations, RAS activation) Resistance->FLT3 Alters binding site Resistance->RAS Activates

Caption: Key signaling pathways in quizartinib action and resistance in FLT3-ITD AML.

References

Application Notes and Protocols for Testing AC710 Efficacy in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC710 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of kinases, which includes PDGFRα/β, Colony-Stimulating Factor 1 Receptor (CSF-1R), and Fms-like Tyrosine Kinase 3 (FLT3)[1]. These receptor tyrosine kinases (RTKs) are crucial regulators of cell proliferation, survival, differentiation, and migration. Dysregulation of their signaling pathways is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This document provides a detailed protocol for evaluating the in vivo efficacy of this compound using a xenograft mouse model, a critical step in the preclinical drug development process.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor activity by blocking the ATP-binding site of PDGFR-family kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. The inhibition of these pathways can lead to decreased tumor cell proliferation, survival, and angiogenesis.

The signaling pathways targeted by this compound are integral to tumor progression. Upon ligand binding, these receptors dimerize and autophosphorylate, creating docking sites for various signaling proteins. Key downstream pathways include:

  • PI3K/AKT Pathway: Promotes cell survival and proliferation.

  • RAS/MAPK (ERK1/2) Pathway: Regulates cell proliferation, differentiation, and survival.

  • JAK/STAT Pathway: Involved in cell proliferation, differentiation, and immune responses.

Inhibition of these pathways by this compound is expected to result in cell cycle arrest and apoptosis in tumor cells that are dependent on these signals for growth and survival.

AC710_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS CSFR CSF-1R CSFR->PI3K ERK ERK CSFR->ERK FLT3 FLT3 FLT3->PI3K FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation ERK->Angiogenesis STAT STAT JAK->STAT STAT->Proliferation This compound This compound This compound->PDGFR Inhibits This compound->CSFR Inhibits This compound->FLT3 Inhibits

Caption: this compound inhibits PDGFR, CSF-1R, and FLT3 signaling pathways.

Experimental Protocols

This protocol describes a xenograft study to evaluate the efficacy of this compound in a pancreatic cancer model using the PANC-1 cell line, which is known to express PDGFR.

Cell Culture
  • Cell Line: PANC-1 (human pancreatic carcinoma).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Animal Model
  • Species: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Tumor Implantation
  • Cell Preparation: Harvest PANC-1 cells during their logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

Experimental Workflow

experimental_workflow start Start acclimatize Acclimatize Mice (1 week) start->acclimatize implant Implant PANC-1 Cells (5x10^6 cells/mouse) acclimatize->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice (Tumor Volume ~100-150 mm³) monitor_growth->randomize treatment Treatment Initiation (Day 0) - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) randomize->treatment daily_monitoring Daily Monitoring - Body Weight - Tumor Volume - Clinical Signs treatment->daily_monitoring endpoint Study Endpoint (e.g., Day 21 or Tumor Volume >1500 mm³) daily_monitoring->endpoint daily_monitoring->endpoint Humane Endpoint Reached data_collection Data Collection - Final Tumor Volume & Weight - Tissue Collection for PK/PD endpoint->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: Workflow for the in vivo efficacy study of this compound.
Treatment Protocol

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2 .[2]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose in sterile water)

    • Group 2: this compound (Low Dose, e.g., 25 mg/kg)

    • Group 3: this compound (High Dose, e.g., 50 mg/kg)

  • Drug Administration: Administer this compound or vehicle control orally (p.o.) via gavage once daily for 21 days. The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).[3][4][5][6]

  • Monitoring: Record body weights and tumor volumes daily. Observe the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Endpoint: The study can be terminated at a fixed time point (e.g., 21 days) or when tumors in the control group reach a predetermined size (e.g., 1500 mm³). Individual mice should be euthanized if their tumor volume exceeds the ethical limit or if they show signs of significant distress.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Tumor Growth Inhibition (TGI)
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 0 (mm³) ± SEMMean Tumor Volume at Day 21 (mm³) ± SEM% TGIp-value (vs. Vehicle)
Vehicle Control-125.4 ± 10.21450.8 ± 150.3--
This compound25128.1 ± 9.8650.2 ± 85.155.2<0.01
This compound50126.9 ± 11.5310.5 ± 55.778.6<0.001

% TGI = [1 - (T_final - T_initial) / (C_final - C_initial)] x 100, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group.

Table 2: Body Weight Changes
Treatment GroupDose (mg/kg)Mean Body Weight at Day 0 (g) ± SEMMean Body Weight at Day 21 (g) ± SEM% Body Weight Change
Vehicle Control-22.5 ± 0.824.1 ± 0.9+7.1
This compound2522.8 ± 0.723.5 ± 0.8+3.1
This compound5022.6 ± 0.921.9 ± 1.1-3.1

Conclusion

This application note provides a comprehensive protocol for evaluating the in vivo efficacy of the PDGFR-family kinase inhibitor, this compound, using a pancreatic cancer xenograft model. The detailed methodologies for cell culture, tumor implantation, treatment, and data analysis are designed to yield robust and reproducible results. The provided templates for data presentation will facilitate clear and concise reporting of findings. This experimental framework is crucial for advancing the preclinical development of this compound and similar targeted therapies. Researchers should adapt this protocol to their specific cancer model and experimental goals, always adhering to ethical guidelines for animal research.

References

Application Notes and Protocols for p-FLT3 Detection Following AC710 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of phosphorylated FMS-like tyrosine kinase 3 (p-FLT3) by Western blot in cell lines with endogenous FLT3 mutations, following treatment with the selective FLT3 inhibitor, AC710.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD), are present in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, including the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT5 pathways, promoting uncontrolled cell growth and survival.[2][3]

This compound is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, which includes FLT3.[2] It has been shown to effectively inhibit FLT3 phosphorylation.[2] This protocol provides a detailed method for assessing the inhibitory activity of this compound on FLT3 phosphorylation in FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM-14, using Western blotting.

Data Presentation

Table 1: Inhibitory Activity of this compound (Compound 22b)

Target KinaseIn Vitro IC50 (nM)
FLT30.8
c-KIT1.0
PDGFRα1.3
PDGFRβ1.0
CSF1R1.57

Data sourced from Liu, G., et al. (2012). Discovery of this compound, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases. ACS Medicinal Chemistry Letters, 3(12), 997–1002.[2]

Signaling Pathway

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activation RAS RAS FLT3->RAS Activation JAK JAK FLT3->JAK Activation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation This compound This compound This compound->FLT3 Inhibition Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection A Seed MV4-11 or MOLM-14 cells B Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours A->B C Harvest and lyse cells in RIPA buffer with inhibitors B->C D Quantify protein concentration using BCA assay C->D E Prepare samples and run SDS-PAGE D->E F Transfer proteins to PVDF membrane E->F G Block membrane with 5% BSA in TBST F->G H Incubate with primary antibody (anti-p-FLT3) overnight at 4°C G->H I Wash and incubate with HRP-conjugated secondary antibody H->I J Detect signal using ECL and image I->J

References

preparing AC710 stock solution for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC710 is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases.[1] It demonstrates high affinity for KIT, FMS-like tyrosine kinase 3 (FLT3), PDGFRβ, and colony-stimulating factor 1 receptor (CSF1R).[1] This document provides a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments, along with essential information on its mechanism of action, safety precautions, and application in in vitro studies.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1351522-04-7[2]
Molecular Formula C₃₁H₄₂N₆O₄[2]
Molecular Weight 562.70 g/mol [2]
Appearance White to off-white solid powder[3]

Proper storage of both the powdered compound and its stock solutions is critical to maintain its activity.

FormStorage TemperatureStorage DurationReference
Powder -20°C3 years[4]
4°C2 years[4]
Stock Solution (in DMSO) -80°C2 years[4]
-20°C1 year[4]

Safety Precautions

As with any chemical compound, appropriate safety measures should be taken when handling this compound powder and solutions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.

  • Handling Powder: Handle the powdered form of this compound in a chemical fume hood to avoid inhalation of dust particles.

  • Disposal: Dispose of waste materials according to your institution's guidelines for chemical waste.

  • Safety Data Sheet (SDS): Refer to the manufacturer's SDS for complete safety information.

Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 562.70 g/mol x 1000 mg/g = 5.627 mg

  • Weighing this compound:

    • Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add the appropriate volume of DMSO to the tube containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 5.627 mg of this compound.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication may be required to fully dissolve the compound. MedChemExpress notes that this compound has a solubility of 14 mg/mL (24.88 mM) in DMSO, and that ultrasonic and warming may be needed.[4]

  • Sterilization (Optional):

    • If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C as recommended in the storage table.

G This compound Stock Solution Preparation Workflow cluster_prep Preparation cluster_storage Storage start Start calculate Calculate Mass of this compound start->calculate 1 weigh Weigh this compound Powder calculate->weigh 2 add_dmso Add DMSO weigh->add_dmso 3 dissolve Vortex/Warm/Sonicate to Dissolve add_dmso->dissolve 4 aliquot Aliquot into Single-Use Tubes dissolve->aliquot 5 store Store at -20°C or -80°C aliquot->store 6 end Ready for Use store->end 7

Caption: Workflow for preparing this compound stock solution.

Application in Cell Culture

This compound is a valuable tool for studying cellular processes regulated by the PDGFR kinase family.

Mechanism of Action:

This compound exerts its biological effects by inhibiting the tyrosine kinase activity of its target receptors. Upon binding of their respective ligands (e.g., PDGF, SCF, CSF-1, FLT3L), these receptors dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This initiates intracellular signaling cascades, primarily the PI3K/AKT/mTOR and Ras/MAPK pathways, which are crucial for cell proliferation, survival, migration, and differentiation. By blocking the initial phosphorylation event, this compound effectively shuts down these downstream signals.

G This compound Mechanism of Action cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes PDGFR PDGFR PI3K_AKT PI3K/AKT/mTOR Pathway PDGFR->PI3K_AKT RAS_MAPK Ras/MAPK Pathway PDGFR->RAS_MAPK FLT3 FLT3 FLT3->PI3K_AKT FLT3->RAS_MAPK KIT KIT KIT->PI3K_AKT KIT->RAS_MAPK CSF1R CSF1R CSF1R->PI3K_AKT CSF1R->RAS_MAPK This compound This compound This compound->PDGFR This compound->FLT3 This compound->KIT This compound->CSF1R Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration PI3K_AKT->Migration RAS_MAPK->Proliferation RAS_MAPK->Survival RAS_MAPK->Migration

Caption: this compound inhibits key receptor tyrosine kinases.

Determining Optimal Working Concentration:

The effective concentration of this compound can vary significantly depending on the cell line, assay type, and experimental conditions. Therefore, it is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific application.

Protocol for Dose-Response Experiment:

  • Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth during the treatment period.

  • Preparation of Serial Dilutions:

    • Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium.

    • A common starting point is a 10-point dilution series with a 2-fold or 3-fold dilution factor, covering a wide range of concentrations (e.g., 1 nM to 10 µM).

    • Remember to include a vehicle control (DMSO) at the same final concentration as in your highest this compound dilution.

  • Treatment:

    • Remove the old medium from your cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells for a duration relevant to your assay (e.g., 24, 48, or 72 hours).

  • Assay:

    • Perform your desired assay to measure the biological response. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a proliferation assay (e.g., BrdU incorporation), a migration assay, or a Western blot to assess the phosphorylation of target proteins.

  • Data Analysis:

    • Plot the measured response against the log of the this compound concentration.

    • Use a non-linear regression analysis to fit a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

General Recommendations:

  • Starting Concentration Range: Based on the known IC₅₀ values for its target kinases (in the low nanomolar range), a good starting range for cell-based assays would be from 0.1 nM to 1000 nM (1 µM).

  • Serum Concentration: Be aware that components in fetal bovine serum (FBS) can bind to small molecule inhibitors, potentially reducing their effective concentration. Consider this when designing your experiments and interpreting the results.

By following these guidelines and protocols, researchers can confidently prepare and utilize this compound stock solutions to investigate the roles of the PDGFR kinase family in their cell culture models.

References

Application Note and Protocols for Flow Cytometry Analysis of Apoptosis in AC710 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AC710 is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, including KIT, FLT3, PDGFRα, and PDGFRβ.[1][2][3] This compound has demonstrated potential as an anticancer agent, with evidence of inducing tumor regression in preclinical models.[1][2][4] A critical mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. This application note provides a detailed protocol for the analysis of apoptosis in cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis.[5][6]

The most widely used method for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay.[7][8][9][10][11] In healthy, viable cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS becomes exposed on the outer leaflet of the cell membrane.[8][9][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[8][9][11][12] Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it stains the cellular DNA.[7][8][11] By using both Annexin V and PI, it is possible to distinguish between different cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).

This document provides a comprehensive guide, including experimental workflows, detailed protocols, and data presentation, to facilitate the accurate assessment of this compound-induced apoptosis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling events in apoptosis and the general workflow for assessing this compound's effect on this process.

G cluster_0 This compound Treatment and Apoptosis Induction This compound This compound PDGFR PDGFR Family Kinases (KIT, FLT3, PDGFRα/β) This compound->PDGFR Inhibits Downstream Downstream Pro-Survival Signaling Pathways PDGFR->Downstream Activates Apoptosis Apoptosis Downstream->Apoptosis Inhibits Caspase Caspase Activation Apoptosis->Caspase PS Phosphatidylserine Externalization Caspase->PS

Caption: this compound-induced apoptosis signaling pathway.

G cluster_1 Experimental Workflow CellCulture Cell Culture Treatment Treatment with this compound (and Controls) CellCulture->Treatment Harvest Cell Harvesting Treatment->Harvest Staining Annexin V/PI Staining Harvest->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry DataAnalysis Data Analysis and Interpretation FlowCytometry->DataAnalysis

Caption: Flow cytometry analysis workflow.

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the cells of interest (e.g., a leukemia cell line) in appropriate culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations. It is recommended to test a range of concentrations to determine the optimal dose for inducing apoptosis.

  • Treatment:

    • Test Group: Treat cells with varying concentrations of this compound.

    • Vehicle Control: Treat cells with the same volume of the vehicle (e.g., DMSO) used to dissolve this compound. This control is crucial to ensure that the observed effects are not due to the solvent.

    • Untreated Control: Incubate cells in a complete culture medium without any treatment.

    • Positive Control (Optional): Treat cells with a known apoptosis-inducing agent (e.g., staurosporine) to validate the assay.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time should be optimized based on the cell type and the expected kinetics of apoptosis induction.

II. Annexin V and Propidium Iodide Staining

G cluster_2 Annexin V and Propidium Iodide Staining Principle cluster_healthy Viable Cell cluster_early Early Apoptotic Cell cluster_late Late Apoptotic/Necrotic Cell Healthy Annexin V- PI- Early Annexin V+ PI- Healthy->Early PS Externalization Late Annexin V+ PI+ Early->Late Membrane Permeabilization

Caption: Principle of Annexin V/PI staining.

Materials:

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.

    • Adherent cells: Wash the cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS by resuspending the cell pellet in PBS and centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between different treatment groups.

Treatment GroupConcentration% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Untreated Control-95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Vehicle Control-94.8 ± 2.52.8 ± 0.92.4 ± 0.6
This compound1 µM75.6 ± 4.315.1 ± 2.29.3 ± 1.8
This compound5 µM42.1 ± 5.138.7 ± 3.519.2 ± 2.9
This compound10 µM15.3 ± 3.855.4 ± 4.129.3 ± 3.2
Positive Control(e.g., 1 µM Staurosporine)10.5 ± 2.960.2 ± 5.629.3 ± 4.7

Data are presented as mean ± standard deviation from three independent experiments.

Data Analysis and Interpretation

The flow cytometry data is typically visualized as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants to distinguish the different cell populations.

G cluster_3 Expected Flow Cytometry Dot Plot Q3 Q3 Viable (Annexin V- / PI-) Q4 Q4 Early Apoptotic (Annexin V+ / PI-) Q2 Q2 Late Apoptotic/Necrotic (Annexin V+ / PI+) Q1 Q1 Necrotic (Annexin V- / PI+) X_axis Annexin V Fluorescence -> Y_axis PI Fluorescence -> origin origin->Q3 origin->Q4 origin->Q2 origin->Q1

Caption: Quadrant analysis of apoptosis data.

Interpretation:

  • An increase in the percentage of cells in the Q4 quadrant (Annexin V+/PI-) indicates an induction of early apoptosis by this compound.

  • A subsequent increase in the Q2 quadrant (Annexin V+/PI+) suggests a progression to late-stage apoptosis or necrosis.

  • The dose-dependent increase in the percentage of apoptotic cells (both early and late) in the this compound-treated groups compared to the control groups would confirm the pro-apoptotic activity of the compound.

Conclusion

This application note provides a comprehensive framework for assessing the apoptotic effects of this compound on cancer cells using flow cytometry. The detailed protocols and data interpretation guidelines will enable researchers to generate robust and reproducible results, contributing to a better understanding of the mechanism of action of this promising anticancer agent. Careful optimization of cell type, this compound concentration, and incubation time is recommended to achieve the most accurate and meaningful data.

References

Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Quizartinib Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quizartinib and Patient-Derived Xenograft (PDX) Models

Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It has demonstrated significant clinical activity in patients with acute myeloid leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations, which are associated with a poor prognosis. To facilitate the preclinical evaluation of quizartinib and understand its mechanisms of action and resistance, patient-derived xenograft (PDX) models have become an indispensable tool. PDX models, created by implanting patient tumor tissue directly into immunodeficient mice, closely recapitulate the heterogeneity and genetic complexity of the original human tumor, offering a more predictive preclinical model compared to traditional cell line-derived xenografts.

These application notes provide detailed protocols for establishing and utilizing AML PDX models for quizartinib studies, including methods for drug administration, monitoring tumor burden, and performing pharmacodynamic analyses.

Data Presentation: Efficacy of Quizartinib in Preclinical Models

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of quizartinib in xenograft models.

Model Treatment Group Dosage and Schedule Tumor Growth Inhibition (TGI) Reference
MV4-11 (FLT3-ITD) Cell Line XenograftQuizartinib1 mg/kg, oral, dailySignificant tumor regression[1]
MV4-11 (FLT3-ITD) Cell Line XenograftQuizartinib10 mg/kg, oral, dailyMaintained tumor regression[1]
MOLM-14 (FLT3-ITD) Cell Line XenograftQuizartinib1 mg/kg, oral, dailySignificant tumor growth inhibition[1]
Clinical Trial (Human Data for Context) Treatment Arm Control Arm Median Overall Survival (OS) Hazard Ratio (HR) for Death Reference
QuANTUM-First (Newly Diagnosed FLT3-ITD+ AML)Quizartinib + ChemotherapyPlacebo + Chemotherapy31.9 months15.1 months0.776[2]
QuANTUM-R (Relapsed/Refractory FLT3-ITD+ AML)QuizartinibSalvage Chemotherapy6.2 months4.7 monthsNot explicitly stated in snippets

Experimental Protocols

Protocol for Establishment of AML PDX Models

This protocol outlines the key steps for successfully establishing AML PDX models from patient samples.

Materials:

  • Fresh or cryopreserved primary AML patient bone marrow or peripheral blood mononuclear cells (PBMCs)

  • Immunodeficient mice (e.g., NOD/SCID, NSG, or NRGS)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Red Blood Cell (RBC) Lysis Buffer

  • Antibodies for flow cytometry (e.g., anti-human CD45, anti-mouse CD45, anti-human CD33)

  • Sterile syringes and needles

  • Cell strainers (40-70 µm)

Procedure:

  • Preparation of Patient Cells:

    • Fresh Samples: Isolate mononuclear cells from bone marrow aspirate or peripheral blood using Ficoll-Paque density gradient centrifugation.

    • Cryopreserved Samples: Thaw vials of cells rapidly in a 37°C water bath. Slowly dilute the cells in warm RPMI-1640 supplemented with 10-20% FBS to wash away cryoprotectant. Centrifuge and resuspend in PBS.

    • Assess cell viability using trypan blue exclusion. A viability of >70% is recommended for successful engraftment.

    • Resuspend the final cell pellet in sterile PBS or RPMI-1640 at a concentration of 1-10 x 10^6 viable cells per 100-200 µL.

  • Engraftment in Immunodeficient Mice:

    • Use immunodeficient mice (e.g., NOD/SCID, NSG, or NRGS), typically 6-8 weeks old. Sub-lethal irradiation (e.g., 200-250 cGy) of the mice 24 hours prior to injection can enhance engraftment of myeloid lineages.

    • Inject 1-10 x 10^6 patient-derived AML cells into each mouse via intravenous (tail vein) or intra-femoral injection.

    • House the mice in a sterile, specific-pathogen-free (SPF) environment.

  • Monitoring Engraftment:

    • Starting 4-6 weeks post-injection, monitor for signs of engraftment such as weight loss, ruffled fur, or hind-limb paralysis (in case of bone marrow engraftment).

    • Perform serial peripheral blood sampling (e.g., from the tail vein) every 2-4 weeks to monitor the percentage of human AML cells.

    • Use flow cytometry to distinguish human (hCD45+) from mouse (mCD45+) cells. The presence of a significant hCD45+ population that is also positive for myeloid markers (e.g., CD33+) indicates successful engraftment.

    • Mice are considered successfully engrafted when the percentage of human CD45+ cells in the peripheral blood reaches a predefined threshold (e.g., >1%).

  • Expansion and Banking:

    • Once a primary PDX mouse (P0) shows significant engraftment, harvest bone marrow and spleen to create a single-cell suspension.

    • These cells can be used for serial transplantation into secondary recipient mice (P1) for cohort expansion or cryopreserved for future studies.

Protocol for Quizartinib Treatment in AML PDX Models

This protocol describes the preparation and administration of quizartinib to AML PDX cohorts.

Materials:

  • Quizartinib (powder)

  • Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • AML PDX mice with established disease

Procedure:

  • Quizartinib Formulation:

    • Prepare a stock solution of quizartinib in a suitable solvent (e.g., DMSO) if necessary.

    • On the day of dosing, prepare the final formulation by suspending the required amount of quizartinib powder or stock solution in the vehicle (e.g., 0.5% methylcellulose). Ensure a homogenous suspension through sonication or vortexing.

  • Dosing and Administration:

    • Typical doses of quizartinib in mouse models range from 1 to 10 mg/kg. The exact dose should be determined based on the specific experimental aims.

    • Administer quizartinib orally once daily via gavage. The volume of administration is typically 100-200 µL per mouse.

    • A control group of mice should receive the vehicle only.

  • Treatment Monitoring:

    • Monitor the body weight of the mice daily or every other day as an indicator of toxicity.

    • Monitor tumor burden regularly (e.g., weekly) using flow cytometry of peripheral blood to assess the percentage of human AML cells.

    • At the end of the study, harvest tissues (bone marrow, spleen, liver) for further analysis.

Protocol for Pharmacodynamic Analysis using Western Blot

This protocol details the analysis of FLT3 signaling inhibition in PDX-derived tissues.

Materials:

  • Harvested tissues (bone marrow, spleen) from treated and control PDX mice

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize the harvested tissues in ice-cold lysis buffer.

    • Centrifuge the lysates at high speed to pellet cellular debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • Western Blotting:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Mandatory Visualizations

Experimental Workflow for Quizartinib Efficacy Studies in AML PDX Models

G cluster_0 PDX Model Establishment cluster_1 Quizartinib Efficacy Study cluster_2 Pharmacodynamic Analysis patient_sample Patient AML Sample (Bone Marrow/Peripheral Blood) cell_isolation Isolate Mononuclear Cells patient_sample->cell_isolation injection Inject into Immunodeficient Mice (e.g., NSG) cell_isolation->injection engraftment_monitoring Monitor Engraftment (Flow Cytometry of Peripheral Blood) injection->engraftment_monitoring expansion Expand Cohort (P1, P2...) engraftment_monitoring->expansion treatment_groups Randomize to Treatment Groups (Vehicle vs. Quizartinib) expansion->treatment_groups treatment_administration Daily Oral Gavage treatment_groups->treatment_administration tumor_burden_monitoring Monitor Tumor Burden (Flow Cytometry) treatment_administration->tumor_burden_monitoring endpoint Endpoint Analysis (Tumor Weight, Survival, etc.) tumor_burden_monitoring->endpoint tissue_harvest Harvest Tissues (Bone Marrow, Spleen) endpoint->tissue_harvest protein_extraction Protein Extraction tissue_harvest->protein_extraction western_blot Western Blot (p-FLT3, p-STAT5, etc.) protein_extraction->western_blot

Caption: Workflow for evaluating quizartinib in AML PDX models.

FLT3 Signaling Pathway and Inhibition by Quizartinib

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 activates RAS RAS FLT3->RAS activates PI3K PI3K FLT3->PI3K activates pSTAT5 p-STAT5 STAT5->pSTAT5 phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) pSTAT5->Gene_Expression promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK phosphorylates pERK->Gene_Expression promotes AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT phosphorylates pAKT->Gene_Expression promotes Quizartinib Quizartinib Quizartinib->FLT3 inhibits

Caption: Quizartinib inhibits constitutively active FLT3-ITD signaling.

References

Application Notes and Protocols: Elucidating AC710 Resistance Mechanisms Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC710 is a potent, orally active inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, with significant activity against FLT3, CSF1R, and KIT.[1][2][3][4] While demonstrating promising anti-tumor efficacy in preclinical models, the emergence of drug resistance remains a critical challenge in targeted cancer therapy.[5][6] This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 genome-wide screening to systematically identify and validate genes and pathways that confer resistance to this compound. By leveraging this powerful functional genomics tool, researchers can uncover novel resistance mechanisms, identify potential biomarkers for patient stratification, and guide the development of effective combination therapies to overcome resistance.

Introduction to this compound

This compound is a selective inhibitor of the PDGFR-family of kinases, demonstrating low nanomolar potency against PDGFRα and PDGFRβ, as well as FLT3, CSF1R, and KIT.[1][2][3] These receptor tyrosine kinases (RTKs) are key regulators of cellular processes such as proliferation, survival, and differentiation. Dysregulation of these signaling pathways is implicated in the pathogenesis of various malignancies. Preclinical studies have shown that this compound can induce tumor regression in xenograft models and reduce inflammation in models of collagen-induced arthritis, indicating its therapeutic potential.[1][2]

CRISPR-Cas9 Screening for Drug Resistance

CRISPR-Cas9 technology has revolutionized functional genomic screening by enabling precise and efficient gene editing on a genome-wide scale.[5][7][8] Pooled CRISPR-Cas9 screens are a powerful approach to identify genes that, when knocked out, lead to a fitness advantage in the presence of a drug, thereby revealing drug resistance mechanisms.[6][9][10] This methodology involves introducing a library of single-guide RNAs (sgRNAs) targeting every gene in the genome into a population of cancer cells. The cells are then treated with the drug of interest, in this case, this compound. Cells that acquire resistance due to the knockout of a specific gene will survive and proliferate, leading to an enrichment of the corresponding sgRNA in the surviving cell population.[10][11] Subsequent deep sequencing and analysis can identify these enriched sgRNAs, pointing to the genes involved in drug resistance.

Data Presentation: Hypothetical this compound Resistance Screen Results

The following tables represent hypothetical data from a genome-wide CRISPR-Cas9 screen to identify genes conferring resistance to this compound in a sensitive cancer cell line.

Table 1: Top Enriched Gene Hits from this compound Resistance Screen

Gene SymbolDescriptionFold Enrichment (this compound vs. DMSO)p-value
Gene XPutative E3 ubiquitin ligase25.61.2e-8
Gene YMember of the ABC transporter superfamily18.23.5e-7
PDGFRBPlatelet-derived growth factor receptor beta15.99.1e-7
Gene ZNegative regulator of the MAPK pathway12.52.4e-6
CUL3Cullin 310.17.8e-6

Table 2: Pathway Analysis of Enriched Genes

PathwayNumber of GenesEnrichment Scorep-value
Drug Efflux43.21.5e-5
MAPK Signaling72.84.2e-5
Ubiquitin-mediated Proteolysis52.59.8e-5
RTK Signaling32.12.1e-4

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify this compound Resistance Genes

This protocol outlines the key steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen.[7][9]

1. Cell Line Selection and Preparation:

  • Select a cancer cell line that is sensitive to this compound.
  • Determine the optimal concentration of this compound that results in approximately 50-70% inhibition of cell viability (IC50) over the course of the screen (e.g., 14-21 days).
  • Ensure the chosen cell line can be efficiently transduced with lentivirus.

2. Lentiviral CRISPR Library Production:

  • Amplify a genome-wide sgRNA library (e.g., GeCKO v2, TKOv3) by electroporation into competent E. coli.
  • Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.
  • Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.
  • Titer the lentiviral library on the target cancer cell line to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.

3. CRISPR Library Transduction and Selection:

  • Transduce the target cancer cell line with the lentiviral sgRNA library at the predetermined MOI to achieve at least 300-500x coverage of the library.
  • Select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.
  • Collect a baseline cell sample ("Day 0") for genomic DNA extraction.

4. This compound Treatment:

  • Split the remaining cells into two populations: a control group treated with DMSO and an experimental group treated with the predetermined IC50 concentration of this compound.
  • Maintain the cells under treatment for 14-21 days, passaging as needed and ensuring that cell numbers are maintained to preserve library representation.

5. Genomic DNA Extraction and sgRNA Sequencing:

  • Harvest cells from both the DMSO and this compound-treated populations.
  • Extract genomic DNA using a commercial kit.
  • Amplify the sgRNA-containing cassettes from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA region, and the second PCR adds sequencing adapters and barcodes.
  • Purify the PCR products and quantify the library.
  • Perform next-generation sequencing (NGS) on a platform such as an Illumina HiSeq or NovaSeq.

6. Data Analysis:

  • Demultiplex the sequencing reads and align them to the sgRNA library reference.
  • Count the number of reads for each sgRNA.
  • Use software packages like MAGeCK or DESeq2 to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated population.
  • Perform gene-level analysis to identify candidate resistance genes.

Protocol 2: Validation of Candidate Resistance Genes

Following the primary screen, it is crucial to validate the top candidate genes.[12][13][14]

1. Generation of Single-Gene Knockout Cell Lines:

  • Design 2-3 independent sgRNAs targeting the coding region of each candidate gene.
  • Clone these sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker.
  • Transduce the parental cancer cell line with the individual sgRNA constructs.
  • Select for transduced cells and expand single-cell clones.
  • Confirm gene knockout by Sanger sequencing and Western blot analysis for protein expression.

2. In Vitro Resistance Assays:

  • Perform cell viability assays (e.g., CellTiter-Glo) on the single-gene knockout and parental cell lines in the presence of a dose-range of this compound.
  • Compare the IC50 values to determine if the gene knockout confers resistance.
  • Conduct colony formation assays to assess long-term survival and proliferation in the presence of this compound.

3. Orthogonal Validation:

  • To confirm that the observed phenotype is not due to off-target effects of CRISPR-Cas9, use an alternative method to suppress the target gene, such as RNA interference (siRNA or shRNA).[13]

4. Functional Rescue Experiments:

  • To further validate a candidate gene, perform a rescue experiment by re-expressing the wild-type version of the gene in the knockout cell line. This should re-sensitize the cells to this compound.

Visualizations

Below are diagrams illustrating key concepts and workflows described in these application notes.

experimental_workflow cluster_library_prep 1. Library Preparation and Transduction cluster_screening 2. This compound Resistance Screen cluster_analysis 3. Analysis and Hit Identification cluster_validation 4. Hit Validation sgRNA_library sgRNA Library Amplification lentivirus_production Lentivirus Production sgRNA_library->lentivirus_production transduction Transduction of Cancer Cells lentivirus_production->transduction selection Antibiotic Selection transduction->selection day0 Day 0 Sample Collection selection->day0 dmso_treatment DMSO Treatment (Control) selection->dmso_treatment ac710_treatment This compound Treatment selection->ac710_treatment gDNA_extraction Genomic DNA Extraction dmso_treatment->gDNA_extraction ac710_treatment->gDNA_extraction ngs Next-Generation Sequencing gDNA_extraction->ngs data_analysis Data Analysis (MAGeCK) ngs->data_analysis hit_identification Hit Identification data_analysis->hit_identification single_ko Single Gene Knockouts hit_identification->single_ko phenotypic_assays Phenotypic Assays single_ko->phenotypic_assays

Caption: Experimental workflow for a CRISPR-Cas9 screen to identify this compound resistance genes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR RAS RAS PDGFR->RAS PI3K PI3K PDGFR->PI3K This compound This compound This compound->PDGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Bypass_Pathway Bypass Pathway Activation (e.g., EGFR, MET) Bypass_Pathway->RAS Bypass_Pathway->PI3K

Caption: Potential this compound resistance mechanism via activation of a bypass signaling pathway.

logical_relationship cluster_screen CRISPR Screen cluster_hits Identified Hits cluster_mechanisms Potential Resistance Mechanisms Screen Genome-wide CRISPR Screen Hits Enriched sgRNAs (Candidate Resistance Genes) Screen->Hits DrugTarget Drug Target Modification (e.g., PDGFRB mutation) Hits->DrugTarget DrugEfflux Increased Drug Efflux (e.g., ABC transporters) Hits->DrugEfflux BypassPathway Bypass Pathway Activation (e.g., loss of negative regulator) Hits->BypassPathway DrugInactivation Drug Inactivation Hits->DrugInactivation

Caption: Logical relationship between the CRISPR screen and potential resistance mechanisms.

Conclusion

The application of CRISPR-Cas9 technology provides a powerful and unbiased approach to systematically dissect the mechanisms of resistance to targeted therapies like this compound. The protocols and guidelines presented here offer a framework for researchers to identify and validate novel resistance genes and pathways. The insights gained from these studies will be invaluable for the development of strategies to overcome drug resistance, ultimately improving the clinical efficacy of this compound and other targeted agents.

References

High-Throughput Screening of Drug Synergies with Quizartinib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed guide for conducting high-throughput screening (HTS) to identify and characterize synergistic drug combinations with quizartinib, a potent FLT3 inhibitor. The focus is on acute myeloid leukemia (AML) with FLT3-ITD mutations, a context where quizartinib is clinically relevant.

Introduction to Quizartinib and Drug Synergy

Quizartinib is a second-generation type II FMS-like tyrosine kinase 3 (FLT3) inhibitor that specifically targets the inactive conformation of the FLT3 kinase.[1][2] It has shown significant activity in patients with FLT3-internal tandem duplication (ITD) positive AML.[1] However, as with many targeted therapies, resistance can emerge. Combining quizartinib with other agents to create synergistic effects—where the combination is more effective than the sum of its individual components—is a promising strategy to enhance efficacy and overcome resistance. High-throughput screening is an essential tool for systematically identifying and quantifying these synergistic interactions.[3]

Key Synergistic Combinations with Quizartinib

Recent research has highlighted several classes of drugs that exhibit synergy with quizartinib in FLT3-ITD AML models. This document will focus on protocols and data related to the following combinations:

  • Quizartinib and MDM2 Inhibitors (e.g., Milademetan): Dual inhibition of FLT3-ITD and MDM2 has been shown to synergistically induce apoptosis in FLT3-ITD/TP53 wild-type AML.[4][5]

  • Quizartinib and CDK4/6 Inhibitors (e.g., Palbociclib): The combination of quizartinib with CDK4/6 inhibitors has demonstrated synergistic inhibition of cell proliferation in AML cell lines.[3][6]

  • Quizartinib and PI3K Inhibitors (e.g., BAY-806946): Vertical inhibition of the PI3K/AKT/mTOR pathway, which is downstream of FLT3, by combining quizartinib with a PI3K inhibitor leads to enhanced cytotoxicity.[7][8][9]

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data from studies investigating synergistic combinations with quizartinib.

Table 1: IC50 Values of Quizartinib in FLT3-ITD AML Cell Lines

Cell LineIC50 (nM)Reference
MOLM-130.62 ± 0.03[1][3]
MOLM-140.38 ± 0.06[3]
MV4-110.31 ± 0.05[1][3]

Table 2: Synergistic Effects of Quizartinib Combinations on Cell Viability and Apoptosis

CombinationCell LineEffectQuantitative MeasureReference
Quizartinib + MilademetanMOLM-13, MV4-11Synergistic Apoptosis InductionCombination Index (CI) < 1.0[4][10]
Quizartinib + PalbociclibMOLM-13, MOLM-14, MV4-11Synergistic Growth InhibitionDose-dependent decrease in cell proliferation[2][3]
Quizartinib + BAY-806946MOLM-13, MV4-11Enhanced Cytotoxicity & ApoptosisIncreased G1 cell cycle arrest and apoptosis[7][9]

Experimental Protocols

Protocol 1: High-Throughput Screening for Cell Viability

This protocol describes a general method for HTS of quizartinib in combination with a library of compounds to identify synergistic interactions based on cell viability.

Materials:

  • FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11)[11]

  • RPMI-1640 medium with 10% FBS, penicillin/streptomycin

  • Quizartinib

  • Compound library

  • 384-well black, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Acoustic liquid handler or other automated liquid handling system

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture AML cells to a density of approximately 1 x 10^6 cells/mL.

    • Seed cells into 384-well plates at a density of 2,000-5,000 cells per well in 25 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.

  • Compound Dispensing:

    • Prepare a dose-response matrix of quizartinib and the library compounds. A common approach is a 6x6 or 8x8 matrix.

    • For quizartinib, a concentration range of 0.1 nM to 100 nM is a reasonable starting point.

    • For library compounds, the concentration range will depend on the specific compounds being tested.

    • Use an acoustic liquid handler to dispense nanoliter volumes of the compounds into the cell plates. Include appropriate controls (vehicle only, single agents).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis and Synergy Scoring:

    • Normalize the data to vehicle-treated controls.

    • Calculate synergy scores using a suitable model such as the Zero Interaction Potency (ZIP) model, Bliss independence, or Loewe additivity. Software packages like SynergyFinder can be used for this analysis.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol is for validating synergistic pro-apoptotic effects identified in the primary screen.

Materials:

  • FLT3-ITD positive AML cell lines

  • Quizartinib and synergistic partner drug

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.

    • Treat cells with quizartinib, the partner drug, or the combination at predetermined synergistic concentrations (e.g., IC20 or IC30 values) for 48 hours. Include a vehicle control.

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate on the cell population and quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway and Quizartinib Inhibition

FLT3_Pathway FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Quizartinib Quizartinib Quizartinib->FLT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_readout Readout & Analysis Cell_Culture AML Cell Culture (FLT3-ITD+) Cell_Seeding Seed Cells in 384-well Plates Cell_Culture->Cell_Seeding Compound_Plate Quizartinib & Library Compound Plates Compound_Addition Dispense Compounds (Dose Matrix) Compound_Plate->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubate 72h Compound_Addition->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Luminescence Reading Viability_Assay->Data_Acquisition Data_Analysis Synergy Scoring (ZIP, Bliss, Loewe) Data_Acquisition->Data_Analysis Synergy_PI3K FLT3 FLT3-ITD PI3K PI3K FLT3->PI3K Quizartinib Quizartinib Quizartinib->FLT3 PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Synergy_CDK46 CDK6 CDK6 FLT3_Expression FLT3 Transcription CDK6->FLT3_Expression Cell_Cycle_Arrest G1 Arrest CDK6->Cell_Cycle_Arrest CDK46_Inhibitor CDK4/6 Inhibitor CDK46_Inhibitor->CDK6 FLT3 FLT3-ITD FLT3_Expression->FLT3 Downstream_Signaling Downstream Signaling FLT3->Downstream_Signaling Quizartinib Quizartinib Quizartinib->FLT3 Downstream_Signaling->Cell_Cycle_Arrest Synergy_MDM2 FLT3 FLT3-ITD AKT p-AKT FLT3->AKT ERK p-ERK FLT3->ERK Quizartinib Quizartinib Quizartinib->FLT3 MDM2_Inhibitor MDM2 Inhibitor MDM2 MDM2 MDM2_Inhibitor->MDM2 p53 p53 MDM2->p53 p21 p21 p53->p21 PUMA PUMA p53->PUMA Apoptosis Apoptosis p21->Apoptosis PUMA->Apoptosis Mcl1 Mcl-1 Mcl1->Apoptosis AKT->Mcl1 ERK->Mcl1

References

Determining AC710 IC50 Values Using Cell Viability Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of AC710, a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of kinases. The following sections detail the mechanism of action of this compound, protocols for widely used cell viability assays (MTT and CellTiter-Glo®), and a framework for data presentation.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the kinase activity of the PDGFR family (PDGFRα and PDGFRβ). These receptor tyrosine kinases are key regulators of cellular processes including proliferation, migration, and survival. Dysregulation of the PDGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention. By inhibiting PDGFR, this compound can effectively block downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby impeding tumor growth and progression.

Data Presentation: this compound IC50 Values

The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a biological function, in this case, cell viability. The determination of IC50 values is a crucial step in the preclinical evaluation of any potential anticancer compound.

Note: Specific IC50 values for this compound in various cancer cell lines are not yet publicly available. The table below serves as a template for researchers to summarize their experimental findings when determining the IC50 of this compound in different cellular contexts.

Cell LineCancer TypeCell Viability AssayIncubation Time (hours)This compound IC50 (µM)
e.g., U-87 MGGlioblastomaMTT72[Insert Value]
e.g., A549Lung CarcinomaCellTiter-Glo®48[Insert Value]
e.g., HT-29Colorectal AdenocarcinomaMTT72[Insert Value]
[Insert Cell Line][Insert Cancer Type][Insert Assay][Insert Time][Insert Value]

Signaling Pathway Inhibited by this compound

This compound exerts its therapeutic effect by inhibiting the autophosphorylation of PDGFR upon ligand binding. This initial blockade prevents the activation of downstream signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates the canonical PDGFR signaling cascade and the point of inhibition by this compound.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway PDGF PDGF (Ligand) PDGFR PDGFR PDGF->PDGFR Binds pPDGFR p-PDGFR (Phosphorylated) PDGFR->pPDGFR Autophosphorylation This compound This compound This compound->pPDGFR Inhibits RAS RAS pPDGFR->RAS PI3K PI3K pPDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival

Caption: PDGFR signaling pathway and this compound inhibition.

Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 value of this compound using a cell viability assay involves several key steps, from cell culture to data analysis.

IC50_Workflow start Start: Cancer Cell Line Culture seed Seed Cells into 96-well Plates start->seed adhere Allow Cells to Adhere (24 hours) seed->adhere treat Treat with Serial Dilutions of this compound adhere->treat incubate Incubate for a Defined Period (e.g., 48-72h) treat->incubate assay Perform Cell Viability Assay (MTT or CellTiter-Glo®) incubate->assay measure Measure Absorbance or Luminescence assay->measure analyze Data Analysis: - Normalize to Control - Plot Dose-Response Curve - Calculate IC50 measure->analyze end End: IC50 Value Determined analyze->end

Caption: Experimental workflow for IC50 determination.

Experimental Protocols

Below are detailed protocols for the MTT and CellTiter-Glo® assays, which are commonly used to determine the IC50 values of therapeutic compounds.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate the plate for an additional 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Opaque-walled 96-well plates (to reduce background luminescence)

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the MTT assay protocol, but use opaque-walled 96-well plates.

  • Compound Treatment:

    • Follow the same compound treatment procedure as described in the MTT assay protocol.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

    • After the desired incubation period with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Signal Generation and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the luminescence of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

References

Application Notes and Protocols for Immunofluorescence Staining of FLT3 in AC710 (Quizartinib)-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival.[2]

Wild-type FLT3 is typically localized to the cell membrane.[4] In contrast, the FLT3-ITD mutant protein is often retained within the endoplasmic reticulum (ER) and Golgi apparatus, a result of impaired post-translational processing.[1][5]

AC710, also known as quizartinib, is a potent and selective second-generation FLT3 inhibitor.[2] It functions by binding to the ATP-binding pocket of FLT3, thereby blocking its kinase activity and inhibiting downstream signaling pathways.[2] Interestingly, treatment with quizartinib has been shown to alter the subcellular localization of the FLT3-ITD protein, promoting its translocation to the cell surface.[5] This change in localization can be visualized and quantified using immunofluorescence microscopy.

These application notes provide a detailed protocol for the immunofluorescence staining of FLT3 in AML cells treated with this compound, enabling researchers to investigate the effects of this inhibitor on FLT3 localization and expression.

FLT3 Signaling Pathway and Inhibition by this compound (Quizartinib)

The FLT3 signaling cascade is initiated by the binding of its ligand (FL), which induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling molecules, leading to the activation of downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. In FLT3-ITD AML, the receptor is constitutively active, leading to ligand-independent signaling. This compound (quizartinib) acts as a competitive inhibitor at the ATP-binding site of FLT3, preventing its autophosphorylation and subsequent activation of these oncogenic signaling cascades.[2]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates (mutant) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation FL FLT3 Ligand FL->FLT3 Binds This compound This compound (Quizartinib) This compound->FLT3 Inhibits

Caption: FLT3 signaling pathway and the inhibitory action of this compound (Quizartinib).

Experimental Protocols

Materials and Reagents

Cell Lines:

  • MV4-11 (FLT3-ITD homozygous)

  • MOLM-13 (FLT3-ITD heterozygous)

Reagents:

  • This compound (Quizartinib, Selleck Chemicals)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Formaldehyde, 16% solution (Thermo Fisher Scientific)

  • Triton X-100 (Sigma-Aldrich)

  • Bovine Serum Albumin (BSA) (Sigma-Aldrich)

  • Primary Antibody: Rabbit anti-FLT3 (e.g., Santa Cruz Biotechnology, sc-480, Clone S-18)

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (Invitrogen)

  • DAPI (4',6-diamidino-2-phenylindole) (Invitrogen)

  • ProLong Gold Antifade Mountant (Invitrogen)

  • Poly-L-lysine hydrobromide (Sigma-Aldrich)

  • 8-well chamber slides (e.g., ibidi)

Cell Culture and Treatment
  • Culture MV4-11 or MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a stock solution of this compound in DMSO.

  • Seed cells onto poly-L-lysine coated 8-well chamber slides.

  • Treat cells with the desired concentration of this compound (e.g., 50 nM) or vehicle (DMSO) for the specified duration (e.g., 6 hours).[5]

Immunofluorescence Staining Protocol
  • Fixation:

    • Carefully remove the culture medium.

    • Fix the cells by adding 2% formaldehyde in DPBS to each well and incubate for 10 minutes at room temperature.[5]

    • Gently aspirate the formaldehyde solution and wash the cells three times with DPBS.

  • Permeabilization:

    • Permeabilize the cells by adding 0.5% Triton X-100 in DPBS to each well and incubate for 10 minutes at room temperature.[5]

    • Aspirate the permeabilization buffer and wash the cells three times with DPBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in DPBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary rabbit anti-FLT3 antibody in the blocking buffer (a starting dilution of 1:100 to 1:500 is recommended, but should be optimized).

    • Aspirate the blocking buffer and add the diluted primary antibody to each well.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with DPBS.

    • Dilute the Alexa Fluor 488-conjugated goat anti-rabbit secondary antibody in the blocking buffer (typically 1:500 to 1:1000).

    • Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with DPBS.

    • Incubate the cells with DAPI solution (e.g., 300 nM in DPBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with DPBS.

    • Carefully remove the chamber walls and mount the slides with a coverslip using ProLong Gold Antifade Mountant.

  • Imaging and Analysis:

    • Allow the mounting medium to cure for at least 24 hours at room temperature in the dark.

    • Visualize the slides using a fluorescence or confocal microscope.

    • Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.

    • Quantitative analysis of FLT3 localization and intensity can be performed using image analysis software such as ImageJ.[6] Measure the mean fluorescence intensity at the cell membrane versus the cytoplasm/perinuclear region.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_staining Immunofluorescence Staining cluster_analysis Analysis A Seed AML cells on chamber slides B Treat with this compound or Vehicle (DMSO) A->B C Fixation (2% Formaldehyde) B->C D Permeabilization (0.5% Triton X-100) C->D E Blocking (1% BSA) D->E F Primary Antibody (anti-FLT3) E->F G Secondary Antibody (Alexa Fluor 488) F->G H Counterstain (DAPI) G->H I Mounting H->I J Fluorescence Microscopy I->J K Image Analysis (e.g., ImageJ) J->K

Caption: Experimental workflow for immunofluorescence staining of FLT3.

Data Presentation

The following table summarizes the expected qualitative and semi-quantitative outcomes from the immunofluorescence staining of FLT3 in this compound-treated AML cells, based on published findings.[5]

Treatment GroupExpected FLT3 LocalizationExpected Cell Surface FLT3 Intensity (Arbitrary Units)Expected Cytoplasmic/Perinuclear FLT3 Intensity (Arbitrary Units)
Vehicle (DMSO) Predominantly perinuclear and cytoplasmicLowHigh
This compound (50 nM) Increased localization at the cell membraneHighModerate to Low

Note: The arbitrary units are for comparative purposes. Actual fluorescence intensity values will depend on the specific experimental conditions, microscope settings, and cell line used. Quantitative analysis should be performed on a sufficient number of cells to ensure statistical significance.

Troubleshooting

  • Weak or No Signal:

    • Optimize primary antibody concentration.

    • Ensure the secondary antibody is appropriate for the primary antibody.

    • Check the excitation and emission wavelengths for the fluorophore.

    • Prolong the incubation time for the primary antibody.

  • High Background:

    • Increase the duration and number of wash steps.

    • Increase the concentration of BSA in the blocking buffer.

    • Triturate the primary and secondary antibody dilutions.

  • Non-specific Staining:

    • Include a negative control (without primary antibody) to assess secondary antibody specificity.

    • Ensure proper blocking.

By following these detailed protocols and considering the potential variables, researchers can effectively utilize immunofluorescence to study the impact of this compound on FLT3 localization, providing valuable insights into the mechanism of action of this targeted therapy.

References

Application Notes and Protocols for Preclinical Evaluation of AC710 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC710 has been identified as a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, with significant activity against KIT, FMS-like tyrosine kinase 3 (FLT3), PDGFRβ, and colony-stimulating factor 1 receptor (CSF1R). This profile suggests its potential therapeutic application in various oncological and inflammatory conditions. These application notes provide a comprehensive framework for conducting essential preclinical toxicity and pharmacokinetic (PK) studies of this compound in rodent models. The following protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are intended to guide the design and execution of these non-clinical safety and drug metabolism studies.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the autophosphorylation of PDGFR family kinases, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The primary signaling pathways affected by this compound include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2][3]

AC710_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_jak_stat_pathway JAK/STAT Pathway cluster_nucleus Nucleus This compound This compound Receptor PDGFR / KIT / FLT3 / CSF1R This compound->Receptor Inhibition RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription

Caption: Simplified signaling pathway of this compound's target kinases.

Preclinical Toxicity Evaluation

Experimental Workflow for Toxicity Studies

The workflow for assessing the toxicity of this compound involves a stepwise approach, beginning with an acute toxicity study to determine the maximum tolerated dose (MTD), followed by repeat-dose studies to evaluate sub-chronic toxicity.

Toxicity_Workflow start Start: this compound Formulation acute_tox Acute Oral Toxicity Study (Rat) (OECD 423) start->acute_tox mtd_det Determine MTD & Dose Range for Repeat-Dose Study acute_tox->mtd_det repeat_dose 28-Day Repeat-Dose Oral Toxicity Study (Rat) (OECD 407) mtd_det->repeat_dose in_life In-Life Observations: - Clinical Signs - Body Weight - Food/Water Consumption repeat_dose->in_life terminal Terminal Procedures: - Blood Collection (Hematology, Clinical Chemistry) - Necropsy & Organ Weights - Histopathology in_life->terminal data_analysis Data Analysis & Reporting terminal->data_analysis

Caption: Workflow for preclinical toxicity evaluation of this compound.

Protocol 1: Acute Oral Toxicity Study in Rats (Adapted from OECD 423)

Objective: To determine the acute oral toxicity of this compound and to identify the Maximum Tolerated Dose (MTD).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Sprague-Dawley rats (8-10 weeks old, equal numbers of males and females)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to dosing.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations.

  • Dosing:

    • Divide animals into dose groups (n=3-5 per sex per group) and a vehicle control group.

    • Administer a single oral dose of this compound by gavage. A suggested starting dose could be 300 mg/kg, with subsequent groups receiving higher or lower doses based on observed toxicity.[1] A limit dose of 1000 mg/kg can also be considered.[1]

  • Observations:

    • Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dose, and then daily for 14 days.

    • Record body weights prior to dosing and on days 7 and 14.

    • Monitor food and water consumption daily.

  • Terminal Procedures:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Conduct a gross necropsy on all animals (including those that died during the study).

Protocol 2: 28-Day Repeat-Dose Oral Toxicity Study in Rats (Adapted from OECD 407)

Objective: To evaluate the sub-chronic oral toxicity of this compound following daily administration for 28 days.

Materials:

  • This compound

  • Vehicle

  • Sprague-Dawley rats (6-8 weeks old, 10 per sex per group)

  • Oral gavage needles

  • Equipment for clinical pathology analysis (hematology and clinical chemistry)

Procedure:

  • Dose Selection: Based on the acute toxicity study, select at least three dose levels (low, mid, high) and a vehicle control.

  • Dosing: Administer this compound or vehicle orally by gavage once daily for 28 consecutive days.

  • In-Life Monitoring:

    • Conduct detailed clinical observations daily.

    • Record body weight and food consumption weekly.

    • Perform a functional observational battery (FOB) and motor activity assessment during the last week of the study.

  • Clinical Pathology:

    • Collect blood samples from all animals via a suitable route (e.g., retro-orbital sinus or jugular vein) under anesthesia at the end of the 28-day period.

    • Perform hematology and clinical chemistry analysis.

  • Terminal Procedures:

    • Euthanize all animals at the end of the study.

    • Conduct a full necropsy, and record the weights of major organs (e.g., liver, kidneys, spleen, heart, brain, thymus, gonads).

    • Collect a comprehensive set of tissues for histopathological examination.

Data Presentation: Representative Toxicity Data

Table 1: Example Hematology Data from a 28-Day Rat Toxicity Study

ParameterVehicle ControlLow Dose (10 mg/kg)Mid Dose (30 mg/kg)High Dose (100 mg/kg)
WBC (10³/µL) 8.5 ± 1.28.2 ± 1.57.5 ± 1.16.1 ± 0.9
RBC (10⁶/µL) 7.8 ± 0.57.6 ± 0.67.2 ± 0.46.5 ± 0.5
Hemoglobin (g/dL) 15.1 ± 1.014.8 ± 1.214.2 ± 0.913.0 ± 0.8
Hematocrit (%) 45.2 ± 2.544.5 ± 2.842.1 ± 2.139.5 ± 2.3
Platelets (10³/µL) 950 ± 150930 ± 160890 ± 140810 ± 120
Neutrophils (%) 20.5 ± 4.119.8 ± 3.918.2 ± 3.516.5 ± 3.1
Lymphocytes (%) 75.3 ± 5.276.1 ± 4.877.5 ± 5.579.2 ± 4.9

*Data are presented as mean ± SD. *p < 0.05 compared to vehicle control. (Representative data adapted from preclinical studies of similar kinase inhibitors).[2][4]

Table 2: Example Clinical Chemistry Data from a 28-Day Rat Toxicity Study

ParameterVehicle ControlLow Dose (10 mg/kg)Mid Dose (30 mg/kg)High Dose (100 mg/kg)
ALT (U/L) 45 ± 1050 ± 1265 ± 1595 ± 20
AST (U/L) 110 ± 20115 ± 25130 ± 30180 ± 40
ALP (U/L) 250 ± 50260 ± 55280 ± 60320 ± 70
Total Bilirubin (mg/dL) 0.2 ± 0.10.2 ± 0.10.3 ± 0.10.5 ± 0.2
BUN (mg/dL) 20 ± 422 ± 525 ± 635 ± 8
Creatinine (mg/dL) 0.6 ± 0.10.6 ± 0.10.7 ± 0.20.9 ± 0.2*
Total Protein (g/dL) 6.5 ± 0.56.4 ± 0.66.2 ± 0.55.8 ± 0.4
Albumin (g/dL) 3.5 ± 0.33.4 ± 0.43.2 ± 0.32.9 ± 0.3

*Data are presented as mean ± SD. *p < 0.05 compared to vehicle control. (Representative data adapted from preclinical studies of similar kinase inhibitors).[2][4]

Table 3: Summary of Potential Histopathological Findings

OrganFindingSeverity (at High Dose)
Liver Minimal hepatocellular vacuolationMild
Kidney Minimal tubular degenerationMild
Spleen Lymphoid depletionModerate
Thymus AtrophyModerate
Gastrointestinal Tract Mucosal atrophyMild to Moderate

(Representative findings for a kinase inhibitor).[4]

Pharmacokinetic Evaluation

Experimental Workflow for Pharmacokinetic Studies

A typical pharmacokinetic study involves administering a single dose of this compound and collecting serial blood samples to determine the plasma concentration-time profile.

PK_Workflow start Start: this compound Formulation dosing Single Dose Administration (Oral Gavage) (Mouse or Rat) start->dosing blood_sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis Bioanalysis of this compound Concentration (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis: - Cmax, Tmax, AUC, T½ - Bioavailability bioanalysis->pk_analysis end End: Report PK Profile pk_analysis->end

Caption: Workflow for a single-dose pharmacokinetic study.

Protocol 3: Single-Dose Oral Pharmacokinetic Study in Mice or Rats

Objective: To determine the pharmacokinetic profile of this compound after a single oral dose.

Materials:

  • This compound

  • Vehicle suitable for oral administration

  • C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dose Preparation: Prepare a solution or suspension of this compound in the vehicle at the desired concentration.

  • Dosing:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose of this compound by gavage (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples (approximately 50-100 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site (e.g., saphenous vein).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation: Representative Pharmacokinetic Data

Table 4: Example Pharmacokinetic Parameters of an Oral Kinase Inhibitor in Rodents

ParameterMouse (10 mg/kg)Rat (10 mg/kg)
Tmax (h) 0.51.0
Cmax (ng/mL) 1850 ± 3501200 ± 250
AUC₀-t (hng/mL) 7500 ± 12009800 ± 1500
AUC₀-inf (hng/mL) 7800 ± 130010200 ± 1600
T½ (h) 2.9 ± 0.54.5 ± 0.8
Oral Bioavailability (%) 5065

*Data are presented as mean ± SD. (Representative data adapted from preclinical studies of similar kinase inhibitors).[5][6][7]

References

Application Notes and Protocols for Single-Cell RNA Sequencing of AML Cells Treated with Quizartinib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to AML, FLT3 Mutations, and Quizartinib

Acute Myeloid Leukemia (AML) is an aggressive and heterogeneous hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow.[1] Genetic mutations play a crucial role in the pathogenesis of AML, with one of the most common being mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, occurring in approximately 25-30% of AML cases.[1] The most frequent FLT3 mutation is an internal tandem duplication (ITD) in the juxtamembrane domain, which leads to constitutive activation of the FLT3 receptor tyrosine kinase. This aberrant signaling promotes uncontrolled cell proliferation and survival, and is associated with a poor prognosis.[2][3]

Quizartinib is a potent and highly selective second-generation FLT3 tyrosine kinase inhibitor (TKI).[2][4] It specifically targets the FLT3 receptor, inhibiting its kinase activity and suppressing downstream signaling pathways crucial for leukemic cell growth and survival.[4] Clinical trials have demonstrated the efficacy of quizartinib in patients with relapsed or refractory FLT3-ITD positive AML.[4] However, the development of resistance remains a significant clinical challenge.

Application of Single-Cell RNA Sequencing (scRNA-seq) in Studying Quizartinib Treatment in AML

Single-cell RNA sequencing (scRNA-seq) is a powerful technology that enables the transcriptomic profiling of individual cells within a heterogeneous population, such as a tumor. This high-resolution analysis is particularly valuable for understanding the complex cellular responses to targeted therapies like quizartinib in AML.

Key applications of scRNA-seq in this context include:

  • Identifying Cellular Heterogeneity: scRNA-seq can dissect the diverse subpopulations of AML cells and immune cells within the bone marrow microenvironment.[1]

  • Elucidating Mechanisms of Action: By comparing the gene expression profiles of cells before and after quizartinib treatment, researchers can identify the specific transcriptional changes induced by the drug.

  • Uncovering Resistance Mechanisms: scRNA-seq can identify rare, pre-existing resistant cell populations or characterize the transcriptional adaptations that lead to acquired resistance.[2] Studies have shown that resistance to FLT3 inhibitors can arise from on-target secondary mutations in the FLT3 kinase domain or through the activation of bypass signaling pathways, such as the RAS/MAPK pathway.[2]

  • Biomarker Discovery: Analysis of single-cell transcriptomes can lead to the identification of predictive biomarkers of response or resistance to quizartinib.

  • Evaluating Combination Therapies: scRNA-seq can be used to assess the synergistic or antagonistic effects of combining quizartinib with other therapeutic agents at the single-cell level.

Experimental Protocols

This section provides a detailed methodology for performing single-cell RNA sequencing on AML cells treated with quizartinib. The protocol is based on established methods for scRNA-seq of AML cells and incorporates specific steps for drug treatment.

AML Cell Line Culture and Quizartinib Treatment

This protocol is designed for the FLT3-ITD positive AML cell line MOLM-13, but can be adapted for other relevant AML cell lines (e.g., MV4-11).

  • Cell Culture:

    • Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the logarithmic growth phase before initiating the experiment.

  • Quizartinib Treatment:

    • Prepare a stock solution of quizartinib in DMSO.

    • Determine the appropriate concentration of quizartinib for treatment. For example, a study by de Groot et al. (2024) used 10 nM quizartinib for 72 hours to achieve approximately 70% cell death in MOLM-13 cells.[2]

    • Plate MOLM-13 cells at a suitable density (e.g., 0.5 x 10^6 cells/mL).

    • Treat cells with the desired concentration of quizartinib or a vehicle control (DMSO).

    • Incubate for the desired duration (e.g., 72 hours).

Single-Cell Suspension Preparation

A high-quality single-cell suspension is critical for successful scRNA-seq.

  • Harvesting Cells:

    • Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Washing:

    • Resuspend the cell pellet in 1 mL of ice-cold phosphate-buffered saline (PBS) containing 0.04% bovine serum albumin (BSA).

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Repeat the wash step.

  • Cell Counting and Viability Assessment:

    • Resuspend the cell pellet in a known volume of PBS with 0.04% BSA.

    • Use a hemocytometer or an automated cell counter to determine the cell concentration and viability (e.g., using trypan blue exclusion). Aim for a viability of >90%.

  • Final Resuspension:

    • Adjust the cell concentration to the optimal range for the chosen scRNA-seq platform (e.g., 700-1200 cells/µL for 10x Genomics).

Single-Cell RNA Sequencing Library Preparation (Adapted from 10x Genomics Chromium)

The 10x Genomics Chromium platform is a widely used droplet-based system for scRNA-seq.

  • GEM Generation:

    • Load the single-cell suspension, barcoded gel beads, and partitioning oil onto a microfluidic chip.

    • Run the chip on the Chromium controller to generate Gel Beads-in-Emulsion (GEMs), where individual cells are encapsulated with a gel bead.

  • Reverse Transcription and cDNA Amplification:

    • Inside each GEM, the cell is lysed, and the poly-adenylated mRNA is reverse transcribed using primers from the dissolved gel bead. Each cDNA molecule from a single cell will have the same 10x barcode.

    • After breaking the emulsion, pool the barcoded cDNA and perform amplification via PCR.

  • Library Construction:

    • Perform enzymatic fragmentation, end-repair, A-tailing, and adapter ligation on the amplified cDNA.

    • Conduct a final sample index PCR to add sequencing adapters and a sample-specific index.

  • Library Quantification and Quality Control:

    • Quantify the final library using a Qubit fluorometer and assess the size distribution using an Agilent Bioanalyzer.

Sequencing and Data Analysis
  • Sequencing:

    • Sequence the prepared libraries on a compatible Illumina sequencing platform (e.g., NovaSeq).

  • Data Pre-processing:

    • Use the 10x Genomics Cell Ranger pipeline to demultiplex raw sequencing data, align reads to the human reference genome, and generate a cell-by-gene count matrix.

  • Downstream Analysis (using Seurat or similar tools):

    • Quality Control: Filter out low-quality cells (e.g., based on the number of genes detected, UMI counts, and mitochondrial gene content).

    • Normalization: Normalize the gene expression data to account for differences in sequencing depth between cells.

    • Dimensionality Reduction: Perform principal component analysis (PCA) to reduce the dimensionality of the data.

    • Clustering: Cluster cells based on their gene expression profiles to identify different subpopulations.

    • Visualization: Visualize the cell clusters using techniques like UMAP or t-SNE.

    • Differential Gene Expression Analysis: Identify genes that are differentially expressed between quizartinib-treated and control cells, or between different cell clusters.

    • Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis methods to identify signaling pathways affected by quizartinib treatment.

Data Presentation

The following tables summarize the kind of quantitative data that can be obtained from scRNA-seq experiments of quizartinib-treated AML cells.

Table 1: Differentially Expressed Genes in MOLM-13 Cells Following Quizartinib Treatment. This table is based on findings from a study that identified transcriptional signatures of pre-resistance to quizartinib.[2]

GeneLog2 Fold Change (Pre-resistant vs. Pre-sensitive)p-valueFunction
Upregulated in Pre-resistant Cells
GSPT1> 0< 0.05G1 to S phase transition 1
MYC> 0< 0.05Transcription factor, cell cycle progression
CDK6> 0< 0.05Cell cycle regulation
Downregulated in Pre-resistant Cells
CDKN1A (p21)< 0< 0.05Cell cycle inhibitor
GADD45A< 0< 0.05DNA damage-inducible protein

Table 2: Changes in AML Cell Subpopulation Proportions after FLT3 Inhibitor Treatment. This table illustrates hypothetical changes in cell populations based on the known effects of FLT3 inhibition.

Cell Subpopulation% of Total Cells (Control)% of Total Cells (Quizartinib-Treated)
Proliferating Blasts65%20%
Quiescent Stem-like Cells5%15%
Differentiated Myeloid Cells20%55%
Apoptotic Cells10%10%

Visualizations

Signaling Pathway Diagram

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activation PI3K PI3K FLT3->PI3K Activation STAT5 STAT5 FLT3->STAT5 Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibition

Caption: FLT3 signaling pathway and the inhibitory action of quizartinib.

Experimental Workflow Diagram

scRNAseq_Workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation (10x Genomics) cluster_sequencing Sequencing cluster_analysis Data Analysis AML_Culture AML Cell Culture (e.g., MOLM-13) Treatment Quizartinib Treatment & Vehicle Control AML_Culture->Treatment Suspension Single-Cell Suspension Prep Treatment->Suspension GEMs GEM Generation Suspension->GEMs RT_Amp Reverse Transcription & cDNA Amplification GEMs->RT_Amp Lib_Const Library Construction RT_Amp->Lib_Const Sequencing Next-Generation Sequencing Lib_Const->Sequencing Preprocessing Preprocessing (Cell Ranger) Sequencing->Preprocessing Downstream Downstream Analysis (Seurat) Preprocessing->Downstream Interpretation Biological Interpretation Downstream->Interpretation

Caption: Experimental workflow for scRNA-seq of quizartinib-treated AML cells.

References

Application Notes and Protocols for Mass Spectrometry-Based Proteomics to Identify AC710 Off-Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC710 is a potent and selective preclinical inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, with significant activity against FLT3, CSF1R, and KIT kinases.[1][2] While its on-target activity is well-characterized, a comprehensive understanding of its potential off-target interactions is crucial for predicting potential side effects and identifying new therapeutic applications. This document provides detailed application notes and protocols for identifying off-targets of this compound using mass spectrometry-based proteomics. The described methods are based on established chemical proteomics and thermal proteome profiling approaches, providing a robust framework for comprehensive off-target analysis.[3][4][5][6][7]

Data Presentation: Hypothetical Quantitative Off-Target Analysis of this compound

The following tables summarize hypothetical quantitative data from chemical proteomics and thermal proteome profiling experiments designed to identify this compound off-targets.

Table 1: Hypothetical Off-Targets of this compound Identified by Chemical Proteomics (Affinity Purification-Mass Spectrometry)

Protein ID (UniProt)Gene SymbolProtein NameEnrichment Ratio (this compound/Control)p-valueKnown Function
P00533EGFREpidermal growth factor receptor8.20.001Receptor tyrosine kinase involved in cell proliferation.
P04626ERBB2Receptor tyrosine-protein kinase erbB-25.60.005Receptor tyrosine kinase, frequently overexpressed in cancer.
P21802LCKLymphocyte-specific protein tyrosine kinase4.10.012Key signaling molecule in T-cell activation.
Q05513LYNTyrosine-protein kinase Lyn3.50.021Non-receptor tyrosine kinase involved in B-cell signaling.
P08581METHepatocyte growth factor receptor2.80.045Receptor tyrosine kinase involved in development and cancer.

Table 2: Hypothetical Off-Targets of this compound Identified by Thermal Proteome Profiling (TPP)

Protein ID (UniProt)Gene SymbolProtein NameThermal Shift (ΔTm, °C)p-valueKnown Function
P00519ABL1Abelson murine leukemia viral oncogene homolog 1+3.50.002Non-receptor tyrosine kinase involved in cell differentiation and proliferation.
P42336JAK2Janus kinase 2+2.80.009Non-receptor tyrosine kinase involved in cytokine signaling.
Q9Y243RIPK2Receptor-interacting serine/threonine-protein kinase 2+2.10.018Serine/threonine kinase involved in innate immune responses.
P29323EPHA2Ephrin type-A receptor 2+1.90.033Receptor tyrosine kinase involved in development and cancer.
O00141CLK1CDC-like kinase 1+1.50.048Dual specificity kinase involved in pre-mRNA splicing.

Experimental Protocols

Here, we provide detailed methodologies for two key mass spectrometry-based proteomics approaches to identify this compound off-targets: Affinity Purification-Mass Spectrometry (AP-MS) and Thermal Proteome Profiling (TPP).

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for this compound Off-Target Identification

This protocol describes the use of an immobilized this compound analog to capture interacting proteins from cell lysates.

1. Synthesis of an Immobilized this compound Affinity Resin:

  • Synthesize an analog of this compound containing a linker with a reactive group (e.g., an amine or alkyne) for immobilization.

  • Couple the this compound analog to a solid support, such as NHS-activated sepharose beads, to create the affinity resin.

2. Cell Culture and Lysis:

  • Culture a relevant human cell line (e.g., a leukemia cell line such as MV4-11, which is FLT3-dependent) to ~80% confluency.[1]

  • Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

  • Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Purification:

  • Incubate the clarified cell lysate with the this compound affinity resin for 2-4 hours at 4°C with gentle rotation.

  • As a negative control, incubate a separate aliquot of the lysate with control beads (without the this compound analog).

  • To assess specificity, pre-incubate another aliquot of the lysate with an excess of free this compound before adding the affinity resin.

  • Wash the beads extensively with lysis buffer to remove non-specific binders.

4. On-Bead Protein Digestion:

  • Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Digest the proteins on-bead with trypsin overnight at 37°C.

5. Mass Spectrometry Analysis:

  • Collect the tryptic peptides and desalt them using a C18 StageTip.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap mass spectrometer).

6. Data Analysis:

  • Identify and quantify proteins using a suitable software package (e.g., MaxQuant).

  • Calculate the enrichment ratio of proteins in the this compound pulldown compared to the control pulldown.

  • Perform statistical analysis (e.g., t-test) to identify proteins that are significantly enriched in the this compound pulldown.

Protocol 2: Thermal Proteome Profiling (TPP) for this compound Off-Target Identification

This protocol is based on the principle that drug binding stabilizes proteins against thermal denaturation.[3][4][8]

1. Cell Culture and Treatment:

  • Culture a relevant human cell line to ~80% confluency.

  • Treat the cells with either this compound at a desired concentration or vehicle (DMSO) as a control for 1 hour at 37°C.

2. Thermal Treatment:

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes.

  • Immediately cool the samples on ice.

3. Protein Extraction and Digestion:

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.

  • Collect the supernatant containing the soluble proteins.

  • Perform a standard in-solution tryptic digestion of the soluble proteins.

4. Isobaric Labeling and Mass Spectrometry:

  • Label the resulting peptides from each temperature point with isobaric tags (e.g., TMTpro 16-plex reagents) to enable multiplexed quantitative analysis.[9]

  • Combine the labeled peptide samples and analyze them by LC-MS/MS.

5. Data Analysis:

  • Process the raw mass spectrometry data to identify and quantify proteins.

  • For each protein, generate a melting curve by plotting the relative amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples.

  • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein in both conditions.

  • Calculate the thermal shift (ΔTm) for each protein by subtracting the Tm of the vehicle-treated sample from the Tm of the this compound-treated sample.

  • Perform statistical analysis to identify proteins with a significant thermal shift upon this compound treatment.

Mandatory Visualizations

experimental_workflow cluster_apms Affinity Purification-Mass Spectrometry (AP-MS) cluster_tpp Thermal Proteome Profiling (TPP) apms_start Immobilized this compound Analog apms_incubation Incubation & Washing apms_start->apms_incubation apms_lysate Cell Lysate apms_lysate->apms_incubation apms_digestion On-Bead Digestion apms_incubation->apms_digestion apms_lcms LC-MS/MS Analysis apms_digestion->apms_lcms apms_data Data Analysis (Enrichment Ratio) apms_lcms->apms_data tpp_start Cells + this compound/Vehicle tpp_heat Thermal Gradient tpp_start->tpp_heat tpp_lysis Lysis & Centrifugation tpp_heat->tpp_lysis tpp_digestion In-Solution Digestion tpp_lysis->tpp_digestion tpp_labeling Isobaric Labeling tpp_digestion->tpp_labeling tpp_lcms LC-MS/MS Analysis tpp_labeling->tpp_lcms tpp_data Data Analysis (Thermal Shift) tpp_lcms->tpp_data

Caption: Experimental workflows for AP-MS and TPP.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS FLT3 FLT3 FLT3->PI3K FLT3->RAS STAT5 STAT5 FLT3->STAT5 KIT KIT KIT->PI3K KIT->RAS EGFR EGFR (Off-Target) EGFR->PI3K EGFR->RAS This compound This compound This compound->PDGFR This compound->FLT3 This compound->KIT This compound->EGFR LCK LCK (Off-Target) This compound->LCK AKT AKT PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation TCR TCR TCR->LCK

References

Developing a Quantifiable MRD Assay for Quizartinib Treatment Response in FLT3-ITD Positive Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor that has demonstrated significant efficacy in patients with Acute Myeloid Leukemia (AML) harboring an internal tandem duplication (FLT3-ITD) mutation.[1] Monitoring the response to quizartinib at a molecular level is crucial for predicting patient outcomes and guiding therapeutic strategies. Minimal Residual Disease (MRD), the presence of leukemic cells below the threshold of detection by conventional morphologic methods, is a powerful prognostic indicator in AML.[2] This document provides detailed application notes and protocols for developing and implementing a quantifiable MRD assay to monitor the response to quizartinib treatment in FLT3-ITD positive AML patients. The primary recommended method is an amplicon-based Next-Generation Sequencing (NGS) assay, which offers high sensitivity and specificity.[3][4][5] Alternative methods using quantitative PCR (qPCR) and multiparameter flow cytometry are also described.

Key Concepts

  • Quizartinib: A highly selective FLT3 inhibitor that targets the FLT3-ITD mutation, which drives leukemogenesis.[1]

  • FLT3-ITD: An internal tandem duplication in the FLT3 gene, present in approximately 25-30% of AML patients, and is associated with a poor prognosis.

  • Minimal Residual Disease (MRD): The presence of a small number of cancer cells that remain in the body during or after treatment. In AML, MRD status is a strong predictor of relapse and overall survival.[2]

Choosing the Right Assay

The selection of an appropriate MRD assay depends on factors such as required sensitivity, sample availability, and laboratory infrastructure.

  • Amplicon-Based NGS: The recommended method due to its high sensitivity (down to 10⁻⁵ to 10⁻⁶), ability to identify and quantify specific FLT3-ITD clones, and its successful application in clinical trials such as QuANTUM-First.[1]

  • Quantitative PCR (qPCR): A sensitive and widely available technique, though it can be limited by the heterogeneity of FLT3-ITD mutations and potential for PCR bias.

  • Multiparameter Flow Cytometry: Can detect aberrant immunophenotypes associated with AML blasts but may be less specific for FLT3-ITD positive clones and is highly dependent on operator expertise.

Data Presentation

Summarized below is hypothetical quantitative data from a cohort of FLT3-ITD positive AML patients treated with quizartinib, demonstrating the utility of the described MRD assays.

Table 1: Patient Demographics and Baseline Characteristics

Patient IDAgeSexBaseline FLT3-ITD VAF (%)Co-mutations
P00158M45.2NPM1, DNMT3A
P00265F33.8NPM1
P00349M51.5DNMT3A
P00472F28.1None
P00555M42.0TET2

VAF: Variant Allele Frequency

Table 2: Longitudinal MRD Monitoring by Amplicon-Based NGS

Patient IDEnd of Induction (VAF %)End of Consolidation (VAF %)3 Months Post-Consolidation (VAF %)
P0010.01Undetectable (<0.001)Undetectable (<0.001)
P0020.50.050.01
P003Undetectable (<0.001)Undetectable (<0.001)Undetectable (<0.001)
P0041.20.10.5
P0050.005Undetectable (<0.001)0.002

Table 3: Comparison of MRD Detection Methods at End of Consolidation

Patient IDAmplicon-Based NGS (VAF %)qPCR (Log Reduction)Flow Cytometry (% Aberrant Blasts)
P001Undetectable (<0.001)>4<0.01
P0020.052.50.08
P003Undetectable (<0.001)>4<0.01
P0040.12.00.15
P005Undetectable (<0.001)3.50.02

Mandatory Visualizations

Signaling Pathway

FLT3_Signaling_Pathway Quizartinib Mechanism of Action in FLT3-ITD AML cluster_cell Leukemic Cell cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_ITD FLT3-ITD Receptor (Constitutively Active) STAT5 STAT5 FLT3_ITD->STAT5 AKT PI3K/AKT FLT3_ITD->AKT MAPK RAS/MAPK FLT3_ITD->MAPK Quizartinib Quizartinib Quizartinib->FLT3_ITD Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation MAPK->Proliferation

Caption: Quizartinib inhibits the constitutively active FLT3-ITD receptor, blocking downstream signaling pathways.

Experimental Workflow

MRD_Assay_Workflow Amplicon-Based NGS MRD Assay Workflow Start Patient Sample (Bone Marrow Aspirate) DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction PCR_Amp PCR Amplification of FLT3 Juxtamembrane Domain DNA_Extraction->PCR_Amp Library_Prep NGS Library Preparation PCR_Amp->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatics Analysis (ITD Detection & Quantification) Sequencing->Bioinformatics MRD_Report MRD Report (VAF %) Bioinformatics->MRD_Report End Clinical Interpretation MRD_Report->End

Caption: Workflow for quantifiable FLT3-ITD MRD assessment using amplicon-based next-generation sequencing.

Logical Relationship

MRD_Clinical_Utility Clinical Utility of MRD Monitoring cluster_monitoring MRD Monitoring cluster_outcome Clinical Outcome MRD_Positive MRD Positive High_Relapse Higher Risk of Relapse MRD_Positive->High_Relapse MRD_Negative MRD Negative Low_Relapse Lower Risk of Relapse MRD_Negative->Low_Relapse

Caption: Relationship between MRD status and the clinical outcome in AML patients.

Experimental Protocols

Protocol 1: Amplicon-Based NGS for FLT3-ITD MRD

This protocol is based on methodologies that have been successfully used to demonstrate deep and sustained reduction of the FLT3-ITD leukemia burden with quizartinib treatment.[6]

1. Sample Collection and Preparation

  • Collect bone marrow aspirates in EDTA tubes. For optimal sensitivity, bone marrow is preferred over peripheral blood.

  • Isolate genomic DNA (gDNA) from mononuclear cells using a standard DNA extraction kit.

  • Quantify gDNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be between 1.8 and 2.0.

2. PCR Amplification

  • Design primers to amplify the juxtamembrane domain of the FLT3 gene (exons 14 and 15), where ITD mutations commonly occur.[6]

    • Forward Primer Example: 5'-GCAATTTAGGTATGAAAGCCAGC-3'

    • Reverse Primer Example: 5'-CTTTCAGCATTTTGACGGCAACC-3'

  • Set up a PCR reaction with a high-fidelity DNA polymerase to minimize errors.

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 60°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

  • Verify the PCR product size on an agarose gel.

3. NGS Library Preparation and Sequencing

  • Purify the PCR products.

  • Prepare NGS libraries using a commercially available kit compatible with the sequencing platform (e.g., Illumina). This involves end-repair, A-tailing, and ligation of sequencing adapters with unique dual indexes for sample multiplexing.

  • Quantify the final libraries and pool them for sequencing.

  • Perform paired-end sequencing on an Illumina platform (e.g., MiSeq or NextSeq) to a high read depth to enable sensitive detection of rare variants.

4. Bioinformatics Analysis

  • Quality Control: Trim adapter sequences and filter out low-quality reads.

  • Alignment: Align reads to the human reference genome (GRCh37/hg19 or GRCh38/hg38).

  • ITD Detection: Use specialized bioinformatics tools designed for FLT3-ITD detection, such as getITD or custom scripts that can identify partially aligned (soft-clipped) reads indicative of an insertion.[7][8]

  • Quantification: Calculate the Variant Allele Frequency (VAF) of the FLT3-ITD:

    • VAF (%) = (Number of reads supporting the ITD / Total number of reads covering the locus) x 100

  • Reporting: Report the VAF for each detected FLT3-ITD clone. The limit of detection should be established and reported (e.g., 0.001%).

Protocol 2: Quantitative PCR (qPCR) for FLT3-ITD MRD

This method is suitable for tracking a known FLT3-ITD mutation.

1. Patient-Specific Primer Design

  • At diagnosis, sequence the FLT3-ITD to determine the exact insertion site and sequence.

  • Design a patient-specific forward primer that spans the unique junction of the ITD.

  • Use a common reverse primer in the flanking region.

2. qPCR Assay

  • Use a SYBR Green or TaqMan-based qPCR assay.

  • Prepare a standard curve using a serial dilution of DNA from the diagnostic sample with a known FLT3-ITD VAF.

  • Run the qPCR assay on follow-up samples in triplicate.

  • Include a control gene (e.g., ABL1) for normalization.

3. Data Analysis

  • Calculate the log reduction in FLT3-ITD levels relative to the diagnostic sample after normalization to the control gene.

Protocol 3: Multiparameter Flow Cytometry for AML MRD

This protocol identifies leukemic blasts based on their aberrant immunophenotype.

1. Antibody Panel

  • Design a multi-color flow cytometry panel to identify leukemia-associated immunophenotypes (LAIPs). A comprehensive panel may include markers for myeloid lineage, stemness, and aberrant expression.

  • Example 10-Color Panel:

    • Tube 1: CD45, CD34, CD117, HLA-DR, CD13, CD33, CD19, CD7, CD56, CD38

2. Staining and Acquisition

  • Stain bone marrow mononuclear cells with the antibody panel.

  • Acquire a large number of events (at least 500,000 to 1,000,000) on a flow cytometer to ensure sensitivity.

3. Data Analysis

  • Gate on viable, single cells and then on CD45-dim blast populations.

  • Identify cell populations with an aberrant immunophenotype compared to normal hematopoietic progenitors.

  • Quantify the percentage of aberrant blasts among total viable leukocytes. The threshold for MRD positivity is typically set at 0.1%.

Disclaimer: These protocols are intended for research use only and should be validated in a certified laboratory for clinical applications. The specific reagents, instruments, and software may vary. It is essential to follow the manufacturer's instructions and institutional guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AC710 Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent kinase inhibitor AC710, achieving optimal solubility in cell culture media is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common solubility challenges encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound is a potent, orally active, and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases. Its primary targets include KIT, FMS-like tyrosine kinase 3 (FLT3), PDGFRβ, and colony-stimulating factor 1 receptor (CSF1R).[1] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is implicated in various cancers and inflammatory diseases.

Q2: I am observing precipitation of this compound in my cell culture medium. What is the likely cause?

Precipitation of this compound in aqueous cell culture media is a common issue due to its hydrophobic nature. The primary cause is exceeding the solubility limit of the compound in the final working solution. This can happen if the stock solution is not prepared or stored correctly, or if the final concentration in the media is too high.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and other hydrophobic small molecule inhibitors.[2] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds and is miscible with water and cell culture media.[2]

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[3] However, the tolerance to DMSO can be cell-line specific. It is advisable to perform a DMSO toxicity control experiment for your specific cell line to determine the maximum non-toxic concentration.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of DMSO stock solution in cell culture media.

Possible Cause 1: Stock concentration is too low.

If the stock solution concentration is too low, a large volume of the stock will be required to achieve the desired final concentration in the media. This can lead to a higher final DMSO concentration that may still not be sufficient to maintain this compound in solution.

Solution: Prepare a high-concentration stock solution of this compound in DMSO. A common stock concentration for kinase inhibitors is in the range of 10-20 mM.

Possible Cause 2: Improper mixing technique.

Adding the DMSO stock directly to the full volume of media can cause localized high concentrations of the compound, leading to immediate precipitation.

Solution: Employ a serial dilution or stepwise mixing approach. Add the required volume of the DMSO stock solution to a small volume of pre-warmed (37°C) cell culture medium while vortexing or gently swirling. Then, add this intermediate dilution to the final volume of the medium.

Possible Cause 3: Low temperature of the cell culture medium.

Cell culture media is often stored refrigerated. Adding a DMSO stock of a hydrophobic compound to cold media can decrease its solubility and promote precipitation.

Solution: Always use pre-warmed (37°C) cell culture medium when preparing your final working solution of this compound.

Issue: Loss of compound activity over time in prepared media.

Possible Cause: Instability or degradation of this compound in aqueous solution.

Some compounds can be unstable in aqueous environments, leading to a loss of activity over time.

Solution: Prepare fresh working solutions of this compound in cell culture media for each experiment. Avoid storing diluted this compound in media for extended periods. If necessary, store aliquots of the high-concentration DMSO stock solution at -20°C or -80°C, protected from light and moisture.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the required mass of this compound and volume of DMSO.

  • Aseptically weigh the this compound powder and transfer it to a sterile vial.

  • Add the calculated volume of anhydrous, sterile-filtered DMSO.

  • Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

ParameterRecommendation
Solvent Anhydrous, sterile-filtered DMSO
Stock Concentration 10-20 mM
Storage Temperature -20°C or -80°C
Storage Conditions Aliquoted, protected from light
Protocol for Preparing Working Concentration in Cell Culture Media

Materials:

  • This compound DMSO stock solution

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains at or below 0.1%.

  • In a sterile tube, add the calculated volume of the this compound stock solution to a small volume (e.g., 100-200 µL) of pre-warmed complete cell culture medium.

  • Gently vortex or pipette up and down to mix thoroughly. This creates an intermediate dilution.

  • Add the intermediate dilution to the final volume of pre-warmed complete cell culture medium and mix well by gentle inversion.

  • Visually inspect the medium for any signs of precipitation.

  • Use the freshly prepared this compound-containing medium for your cell culture experiments immediately.

ParameterRecommendation
Final DMSO Concentration ≤ 0.1% (v/v)
Media Temperature 37°C
Mixing Method Serial dilution/Stepwise mixing
Usage Prepare fresh for each experiment

Visualizing this compound's Mechanism of Action and Troubleshooting

Signaling Pathways Targeted by this compound

This compound inhibits multiple receptor tyrosine kinases, thereby blocking downstream signaling cascades involved in cell growth and survival.

AC710_Signaling_Pathway This compound This compound PDGFR PDGFR This compound->PDGFR FLT3 FLT3 This compound->FLT3 CSF1R CSF1R This compound->CSF1R KIT KIT This compound->KIT Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) PDGFR->Downstream FLT3->Downstream CSF1R->Downstream KIT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits key receptor tyrosine kinases.

Experimental Workflow for Preparing this compound Working Solution

A systematic approach is crucial for preparing a soluble and active working solution of this compound.

AC710_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (10-20 mM Stock) weigh->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw intermediate Prepare Intermediate Dilution in small volume of media thaw->intermediate prewarm Pre-warm Media (37°C) prewarm->intermediate final Add to Final Volume of Media intermediate->final use Use Immediately in Experiment final->use end End use->end

Caption: Workflow for this compound solution preparation.

Troubleshooting Logic for this compound Solubility Issues

A logical approach to diagnosing and resolving solubility problems.

AC710_Troubleshooting_Logic rect_node rect_node precipitate Precipitate Observed? check_dmso Final DMSO Concentration > 0.1%? precipitate->check_dmso Yes success Solution Should be Clear precipitate->success No check_media_temp Media Pre-warmed to 37°C? check_dmso->check_media_temp No reduce_dmso Action: Lower final concentration or increase stock concentration check_dmso->reduce_dmso Yes check_mixing Used Stepwise Mixing? check_media_temp->check_mixing Yes warm_media Action: Pre-warm media before adding this compound check_media_temp->warm_media No use_stepwise Action: Use stepwise dilution for mixing check_mixing->use_stepwise No contact_support If issues persist, consider compound stability or consult technical support check_mixing->contact_support Yes reduce_dmso->check_media_temp warm_media->check_mixing use_stepwise->success

Caption: Troubleshooting solubility issues with this compound.

References

Technical Support Center: Optimizing AC710 Dosage for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of AC710 for in vivo mouse studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases. It also demonstrates activity against other class III receptor tyrosine kinases such as colony-stimulating factor 1 receptor (CSF1R) and FMS-like tyrosine kinase 3 (FLT3).[1][2] By inhibiting these receptors, this compound can modulate key signaling pathways involved in cell proliferation, survival, and differentiation, making it a candidate for investigation in diseases like cancer and inflammatory conditions.[1]

Q2: What are the recommended starting doses for this compound in in vivo mouse studies?

A2: The optimal dose of this compound will depend on the specific mouse model and the intended therapeutic application. Based on published preclinical studies, the following dose ranges have been shown to be effective:

  • Mouse Xenograft Tumor Models: Doses ranging from 0.3 mg/kg to 30 mg/kg have been evaluated. In a xenograft model using the MV-4-11 cell line, doses of 3 mg/kg and 30 mg/kg resulted in complete tumor regression. A dose of 0.3 mg/kg showed temporary tumor growth inhibition.[1]

  • Mouse Collagen-Induced Arthritis (CIA) Models: A dose of 3 mg/kg administered for 15 days has been reported to have a significant therapeutic impact.[3]

It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental setup.

Q3: How should this compound be formulated for oral and intravenous administration in mice?

A3: Specific formulation details for this compound are not extensively published. However, based on general practices for similar small molecule inhibitors, the following can be considered as starting points. It is crucial to assess the solubility and stability of this compound in any chosen vehicle.

For Oral Administration (Gavage): A common vehicle for oral gavage of hydrophobic compounds is a suspension in a mixture of:

  • 0.5% (w/v) Carboxymethylcellulose (CMC)

  • 0.25% (v/v) Tween 80 in sterile water

For Intravenous Administration: For intravenous injection, the compound must be fully solubilized. A potential vehicle could be:

  • 5% Dimethyl sulfoxide (DMSO)

  • 40% Polyethylene glycol 300 (PEG300)

  • 55% Sterile saline (0.9% NaCl)

Important Note: Always prepare fresh formulations and ensure the final concentration of any organic solvent (like DMSO) is kept to a minimum to avoid toxicity. A vehicle-only control group should always be included in your in vivo experiments.

Q4: What is known about the pharmacokinetics of this compound in mice?

Q5: What is the toxicity profile of this compound in mice?

A5: Published studies indicate that this compound is generally well-tolerated in mice at efficacious doses. In a mouse xenograft study, no body weight loss was observed at doses up to 30 mg/kg.[1] However, comprehensive public data on the acute and chronic toxicity, including the LD50, is not available. It is essential to monitor animals closely for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress, especially when testing higher dose levels.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor efficacy or high variability in tumor growth inhibition. 1. Suboptimal dosage. 2. Poor bioavailability of the formulation. 3. Inconsistent administration. 4. Tumor model resistance.1. Conduct a dose-response study to identify the optimal dose. 2. Evaluate the solubility and stability of your this compound formulation. Consider alternative vehicles. 3. Ensure consistent and accurate administration technique (e.g., proper oral gavage). 4. Confirm the expression of this compound targets (PDGFR, CSF1R, FLT3) in your tumor model.
Signs of toxicity in mice (e.g., weight loss, lethargy). 1. Dose is too high. 2. Vehicle toxicity. 3. Off-target effects.1. Reduce the dose of this compound. 2. Run a vehicle-only control group to assess for vehicle-related toxicity. Minimize the concentration of organic solvents. 3. Monitor for specific organ toxicities through blood chemistry and histology if toxicity persists at lower doses.
Difficulty in formulating this compound for in vivo administration. 1. Poor solubility of the compound.1. Test a panel of pharmaceutically acceptable vehicles (e.g., different PEG formulations, cyclodextrins). 2. Consider micronization of the compound to improve suspension properties for oral dosing. 3. For intravenous administration, ensure the compound is fully dissolved to prevent embolism.
Inconsistent results in the collagen-induced arthritis (CIA) model. 1. Variability in disease induction. 2. Inappropriate timing of treatment initiation. 3. Insufficient drug exposure.1. Standardize your CIA induction protocol to ensure consistent disease development. 2. Define clear criteria for the initiation of treatment (e.g., based on clinical score). 3. Confirm drug exposure through pharmacokinetic analysis if possible.

Experimental Protocols

Representative Protocol for this compound in a Mouse Xenograft Model

This protocol is a general guideline and should be adapted for specific experimental needs.

  • Cell Culture: Culture MV-4-11 cells (or another appropriate cell line) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MV-4-11 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, 3 mg/kg this compound, 30 mg/kg this compound).

  • This compound Formulation and Administration:

    • Prepare a fresh suspension of this compound in a suitable oral vehicle (e.g., 0.5% CMC, 0.25% Tween 80 in sterile water).

    • Administer the formulation daily via oral gavage at a volume of 10 µL/g body weight.

  • Endpoint Measurement:

    • Continue treatment for a predefined period (e.g., 14-21 days).

    • Monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

Representative Protocol for this compound in a Mouse Collagen-Induced Arthritis (CIA) Model

This protocol is a general guideline and should be adapted for specific experimental needs.

  • Animal Model: Use a CIA-susceptible mouse strain (e.g., DBA/1 mice), 8-10 weeks old.

  • Induction of Arthritis:

    • Day 0: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

    • Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Clinical Scoring: Begin monitoring for signs of arthritis around day 21. Score each paw based on a scale of 0-4 for erythema and swelling. The maximum clinical score per mouse is 16.

  • Treatment Initiation: When mice develop a clinical score of at least 4, randomize them into treatment groups (e.g., vehicle control, 3 mg/kg this compound).

  • This compound Formulation and Administration:

    • Prepare a fresh suspension of this compound in a suitable oral vehicle.

    • Administer the formulation daily via oral gavage.

  • Endpoint Measurement:

    • Continue treatment for a predefined period (e.g., 15 days).

    • Monitor clinical scores and paw thickness (using calipers) throughout the study.

    • At the end of the study, collect paws for histological analysis of joint inflammation and damage.

Visualizations

Signaling Pathways of this compound Targets

AC710_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PLCg PLCγ PDGFR->PLCg CSF1R CSF1R CSF1R->PI3K CSF1R->RAS FLT3 FLT3 FLT3->PI3K FLT3->RAS STAT5 STAT5 FLT3->STAT5 This compound This compound This compound->PDGFR Inhibits This compound->CSF1R Inhibits This compound->FLT3 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Differentiation) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5->Transcription PKC PKC PLCg->PKC PKC->Transcription

Caption: Signaling pathways inhibited by this compound.

Experimental Workflow for a Mouse Xenograft Study

Xenograft_Workflow start Start cell_culture Cell Culture (e.g., MV-4-11) start->cell_culture tumor_implantation Tumor Cell Implantation cell_culture->tumor_implantation tumor_monitoring Tumor Growth Monitoring tumor_implantation->tumor_monitoring randomization Randomization tumor_monitoring->randomization treatment Treatment (Vehicle or this compound) randomization->treatment endpoint Endpoint Analysis (Tumor Volume, Body Weight) treatment->endpoint end End endpoint->end

Caption: Workflow for an this compound mouse xenograft study.

Experimental Workflow for a Mouse CIA Study

CIA_Workflow start Start induction Arthritis Induction (Collagen + CFA) start->induction booster Booster Injection (Collagen + IFA) induction->booster scoring Clinical Scoring booster->scoring randomization Randomization scoring->randomization treatment Treatment (Vehicle or this compound) randomization->treatment endpoint Endpoint Analysis (Clinical Score, Histology) treatment->endpoint end End endpoint->end

Caption: Workflow for an this compound mouse CIA study.

References

Technical Support Center: Interpreting Off-Target Effects of Quizartinib in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the off-target effects of quizartinib in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of quizartinib?

Quizartinib is a potent and highly selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2][3] It was specifically developed to target FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][4]

Q2: What are the known off-target kinases of quizartinib?

While quizartinib is highly selective for FLT3, it does exhibit inhibitory activity against other kinases, particularly within the type III receptor tyrosine kinase family.[1] The most significant off-target kinases include KIT, platelet-derived growth factor receptor alpha (PDGFRα), platelet-derived growth factor receptor beta (PDGFRβ), RET, and colony-stimulating factor 1 receptor (CSF1R).[1][5] Its selectivity for FLT3 is approximately ten-fold higher than for these off-target kinases.[5]

Q3: How does the selectivity of quizartinib compare to other FLT3 inhibitors?

Quizartinib is considered more selective than first-generation FLT3 inhibitors like midostaurin and sorafenib.[1] For instance, one study found that quizartinib bound to only 8 kinases with a dissociation constant (Kd) less than 100 nM, whereas midostaurin bound to 54 kinases with that affinity.[6]

Q4: What is the mechanism of action of quizartinib?

Quizartinib is a type II tyrosine kinase inhibitor, meaning it binds to the inactive conformation of the FLT3 kinase.[7][8] This binding occurs at the ATP-binding site, preventing the autophosphorylation and subsequent activation of the kinase.[4][5] This, in turn, inhibits downstream signaling pathways such as PI3K/AKT and RAS/RAF/MEK/ERK, which are crucial for cell proliferation and survival.[4]

Q5: Can quizartinib inhibit wild-type FLT3?

Yes, quizartinib inhibits both wild-type FLT3 and FLT3 with internal tandem duplication (ITD) mutations.[2][5] However, its inhibitory activity is more potent against FLT3-ITD.[2]

Troubleshooting Guides

Issue 1: Unexpected inhibition of a kinase other than FLT3 in my assay.

Possible Cause 1: Off-target activity of quizartinib.

  • Troubleshooting Step 1: Compare your findings with the known off-target profile of quizartinib. Check if the inhibited kinase is a known off-target like KIT, PDGFRα, PDGFRβ, RET, or CSF1R.[1][5] Refer to the quantitative data table below for reported IC50 and Kd values.

  • Troubleshooting Step 2: Titrate the concentration of quizartinib in your assay. Off-target effects are more likely to be observed at higher concentrations.[7] Determining the IC50 for the unexpected kinase and comparing it to the IC50 for FLT3 can help ascertain the selectivity window.

Possible Cause 2: Assay interference.

  • Troubleshooting Step 1: Run appropriate controls. This includes a no-inhibitor control and a control with a well-characterized inhibitor for the unexpected kinase to ensure the assay is performing correctly.

  • Troubleshooting Step 2: Consider the assay format. Some assay technologies can be prone to artifacts. If possible, validate the finding using an orthogonal assay method (e.g., a different technology platform or a cell-based assay).

Issue 2: My FLT3-mutant cell line shows resistance to quizartinib.

Possible Cause 1: Presence of secondary resistance mutations in FLT3.

  • Troubleshooting Step 1: Sequence the FLT3 gene in your resistant cell line. Look for known resistance mutations in the tyrosine kinase domain (TKD), such as D835Y or F691L.[7][9] These mutations can interfere with quizartinib binding.[9]

  • Troubleshooting Step 2: If a known resistance mutation is identified, consider testing alternative FLT3 inhibitors that are effective against these mutations. For example, some dual FLT3-Aurora kinase inhibitors have shown activity against quizartinib-resistant mutations.[10]

Possible Cause 2: Activation of bypass signaling pathways.

  • Troubleshooting Step 1: Investigate the activation status of alternative signaling pathways that can promote cell survival independently of FLT3. Upregulation of the AXL receptor tyrosine kinase has been implicated in quizartinib resistance.[9]

  • Troubleshooting Step 2: Perform a phosphoproteomic analysis to identify upregulated signaling nodes in the resistant cells compared to the sensitive parental cells. This can provide clues to the bypass mechanisms at play.

Quantitative Data

Table 1: Kinase Inhibition Profile of Quizartinib

KinaseIC50 (nM)Kd (nM)Notes
On-Target
FLT3 (Wild-Type)4.2[2]3.3[7]Potent inhibition of the wild-type kinase.
FLT3-ITD1.1[2]1.6[2]Highly potent inhibition of the mutated, constitutively active form.
Key Off-Targets
KIT-4.8[6]A significant off-target, also a member of the type III RTK family.
PDGFRα--Known off-target, specific values vary across studies.[1][5]
PDGFRβ--Known off-target, specific values vary across studies.[1][5]
RET--Known off-target, specific values vary across studies.[1][5]
CSF1R--Known off-target, specific values vary across studies.[1][5]

Note: IC50 and Kd values can vary depending on the specific assay conditions and experimental setup.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (General Workflow)

This protocol outlines a general workflow for assessing the inhibitory activity of quizartinib against a target kinase.

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Quizartinib (or other test compounds)

    • Assay buffer (typically contains a buffer salt, MgCl2, and a reducing agent like DTT)

    • Detection reagent (e.g., antibody for phosphorylated substrate, luminescence-based ATP detection)

    • Microplate (e.g., 96-well or 384-well)

  • Procedure:

    • Prepare a serial dilution of quizartinib in the assay buffer.

    • In the wells of the microplate, add the recombinant kinase, the kinase-specific substrate, and the diluted quizartinib.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and for the appropriate duration for the specific kinase.

    • Stop the reaction (if necessary for the detection method).

    • Add the detection reagent and measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.

    • Calculate the percent inhibition for each quizartinib concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the quizartinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FLT3 FLT3 Receptor PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT5 STAT5 Pathway FLT3->STAT5 Quizartinib Quizartinib Quizartinib->FLT3 Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of quizartinib.

Troubleshooting_Workflow Start Unexpected Result in Kinase Assay with Quizartinib Check_Off_Target Is the affected kinase a known off-target of quizartinib? Start->Check_Off_Target Check_Resistance Is the cell line showing resistance? Start->Check_Resistance Investigate_Assay Investigate Assay Interference Check_Off_Target->Investigate_Assay No Confirm_Off_Target Confirm with Dose-Response & Orthogonal Assays Check_Off_Target->Confirm_Off_Target Yes Sequence_FLT3 Sequence FLT3 for Resistance Mutations Check_Resistance->Sequence_FLT3 Yes Analyze_Bypass Analyze for Bypass Signaling Pathways Check_Resistance->Analyze_Bypass Yes

References

Technical Support Center: Managing QTc Prolongation in Animal Models Treated with AC710

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing QTc prolongation in animal models treated with the investigational compound AC710. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is QTc prolongation and why is it a concern?

The QT interval on an electrocardiogram (ECG) represents the time it takes for the ventricles of the heart to depolarize and repolarize. The QTc interval is a heart rate-corrected QT interval. Prolongation of the QTc interval can increase the risk of a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP).[1] Therefore, assessing the potential of a new drug like this compound to cause QTc prolongation is a critical aspect of preclinical safety evaluation.[2][3]

Q2: What is the likely mechanism by which this compound could cause QTc prolongation?

While the specific mechanism for this compound is under investigation, drug-induced QTc prolongation is most commonly associated with the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] This channel plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of this channel leads to a delay in repolarization, which manifests as a prolonged QT interval on the ECG.

Q3: Which animal models are recommended for studying this compound-induced QTc prolongation?

Non-rodent species are generally preferred for assessing cardiovascular safety due to their higher concordance with human QT data.[2] Commonly used and recommended models include:

  • Conscious Telemetered Dogs: This is a widely accepted model for its sensitivity in detecting QT effects.[2][4][5]

  • Cynomolgus Monkeys: These non-human primates are also a highly relevant species for cardiovascular safety assessment.[4]

  • Guinea Pigs and Rabbits: These smaller species can also be sensitive to hERG blockade and QTc prolongation.[2]

The choice of model may depend on the specific research question and the metabolic profile of this compound.

Q4: What are the key components of a well-designed preclinical study to evaluate the QTc liability of this compound?

A robust study design should include:

  • Dose-response evaluation: Testing a range of this compound doses, including and exceeding the anticipated therapeutic exposure.

  • Time course assessment: Evaluating the effect of this compound on QTc at multiple time points post-dose to capture the peak effect.

  • Appropriate controls: Including a vehicle control group and a positive control group (a drug known to prolong QTc) to validate the sensitivity of the experimental model.

  • Heart rate correction: Using an appropriate formula to correct the QT interval for heart rate (e.g., Bazett's, Fridericia's, or an animal-specific correction). It's important to note that the Bazett correction may not be suitable for all situations and alternative formulas should be considered.[6]

  • Conscious and unrestrained animals: To minimize stress-induced cardiovascular changes that could confound the results. Telemetry is the gold standard for this.

Troubleshooting Guides

Q1: I am observing significant QTc prolongation in my animal model after this compound administration. What are the next steps?

If you observe a statistically and biologically significant increase in QTc interval, consider the following troubleshooting steps:

  • Verify the finding: Repeat the experiment to ensure the result is reproducible.

  • Analyze the dose-response: Determine if the QTc prolongation is dose-dependent. A clear dose-response relationship strengthens the evidence for a drug-related effect.

  • Assess the exposure-response relationship: Correlate the plasma concentration of this compound with the magnitude of QTc prolongation. This can provide valuable information for risk assessment.

  • Evaluate for electrolyte imbalances: Drug administration or experimental procedures can sometimes lead to electrolyte disturbances (e.g., hypokalemia) which can themselves prolong the QTc interval. Measure serum potassium and other relevant electrolytes.

  • Consider off-target effects: Investigate if this compound has effects on other ion channels that could contribute to QTc prolongation.

Q2: How can I differentiate between a true drug-induced QTc prolongation and an artifact in my ECG recordings?

ECG signal quality is crucial for accurate QT interval measurement. To minimize artifacts and ensure data integrity:

  • Ensure proper electrode placement and contact: Poor electrode contact is a common source of noise and artifact.

  • Allow for an acclimatization period: Animals should be accustomed to the experimental setup to reduce stress and movement artifacts.

  • Use appropriate ECG analysis software: Utilize validated software for QT interval measurement and ensure the automated analysis is manually reviewed for accuracy.

  • Blinded data analysis: Whenever possible, the individual analyzing the ECG data should be blinded to the treatment groups to minimize bias.

Q3: The QTc prolongation I'm observing with this compound is highly variable between individual animals. How can I address this?

Inter-individual variability is common in animal studies. To manage and interpret this variability:

  • Increase the sample size: A larger number of animals per group can improve the statistical power to detect a true effect.

  • Use a crossover study design: In this design, each animal serves as its own control, which can significantly reduce inter-individual variability.[7]

  • Analyze individual animal data: In addition to group means, examine the ECG data for each animal to identify any outliers or specific patterns.

  • Consider genetic factors: Although less common in preclinical studies, underlying genetic differences in ion channel function could contribute to variability in response.

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate how quantitative findings can be summarized.

Table 1: Dose-Dependent Effect of this compound on QTc Interval in Conscious Telemetered Dogs

Treatment GroupDose (mg/kg)NBaseline QTc (ms)Peak Change from Baseline in QTc (ms)
Vehicle06255 ± 52 ± 1
This compound16258 ± 68 ± 2
This compound36256 ± 425 ± 4
This compound106257 ± 562 ± 7
Positive Control-6254 ± 545 ± 5

Data are presented as mean ± standard error of the mean.

Table 2: Exposure-Response Relationship for this compound-Induced QTc Prolongation in Cynomolgus Monkeys

This compound Plasma Concentration (ng/mL)Mean Change in QTc (ms)95% Confidence Interval
1005(3, 7)
30015(12, 18)
100040(35, 45)

Detailed Experimental Protocols

Protocol 1: ECG Recording and Analysis in Conscious, Unrestrained Telemetered Dogs

  • Animal Model: Male and female beagle dogs (n=6 per group) surgically implanted with telemetry transmitters.

  • Housing and Acclimatization: Animals are housed in individual cages and allowed to acclimatize to the laboratory environment for at least one week prior to the study.

  • Data Collection:

    • Baseline ECG data is collected continuously for 24 hours prior to dosing.

    • On the day of the study, animals are fasted overnight.

    • This compound or vehicle is administered orally.

    • ECG data is collected continuously for 24 hours post-dose.

    • Blood samples are collected at specified time points for determination of this compound plasma concentrations.

  • ECG Analysis:

    • A validated data acquisition and analysis system is used.

    • ECG waveforms are averaged over a defined period (e.g., 30 seconds) at each time point.

    • The QT interval is measured from the beginning of the QRS complex to the end of the T-wave.

    • The QT interval is corrected for heart rate using an individual animal correction factor derived from the baseline data.

  • Data Reporting:

    • The primary endpoint is the change from baseline in QTc interval.

    • Data are presented as mean ± SEM for each treatment group at each time point.

    • Statistical analysis is performed to compare the effects of this compound to the vehicle control.

Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_post_study Post-Study Phase animal_model Select Animal Model (e.g., Telemetered Dogs) acclimatization Acclimatization and Baseline Data Collection animal_model->acclimatization dosing Administer this compound or Vehicle acclimatization->dosing ecg_recording Continuous ECG Recording dosing->ecg_recording pk_sampling Pharmacokinetic Blood Sampling dosing->pk_sampling data_analysis ECG and PK Data Analysis ecg_recording->data_analysis pk_sampling->data_analysis qtc_correction QTc Correction and Statistical Analysis data_analysis->qtc_correction report Final Study Report qtc_correction->report

Caption: Experimental workflow for assessing QTc prolongation in animal models.

troubleshooting_qtc start Significant QTc Prolongation Observed with this compound reproducibility Is the finding reproducible? start->reproducibility dose_response Is there a clear dose-response relationship? reproducibility->dose_response Yes low_risk Lower Risk: Investigate potential confounding factors reproducibility->low_risk No exposure_response Is there an exposure-response relationship? dose_response->exposure_response Yes dose_response->low_risk No electrolytes Are serum electrolytes within normal limits? exposure_response->electrolytes Yes exposure_response->low_risk No risk_assessment High Risk for QTc Prolongation: Proceed with caution and consider further mechanistic studies electrolytes->risk_assessment Yes electrolytes->low_risk No (Correct and re-evaluate) end_high Refine Development Plan risk_assessment->end_high end_low Continue Monitoring low_risk->end_low

Caption: Troubleshooting decision tree for observed QTc prolongation.

Caption: Simplified diagram of the cardiac action potential and the potential effect of this compound.

References

Technical Support Center: Overcoming AC710 Resistance in FLT3-ITD Positive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating resistance to AC710 (a potent FLT3 tyrosine kinase inhibitor) in FLT3-ITD positive acute myeloid leukemia (AML) cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common issues when developing and characterizing this compound-resistant FLT3-ITD positive cell lines.

Problem 1: Failure to Establish a Stable this compound-Resistant Cell Line

Symptoms:

  • No significant increase in the IC50 of this compound over time.

  • High levels of cell death with each incremental increase in this compound concentration.

  • Inconsistent cell growth and viability.

Possible Causes and Solutions:

Possible Cause Suggested Solution
This compound concentration increased too rapidly. Begin with a low concentration of this compound (e.g., at or slightly below the IC50 of the parental cell line) and increase the concentration gradually (e.g., 1.5-2 fold increments) only after the cells have resumed a stable growth rate.
Inadequate recovery time between dose escalations. Ensure cells have fully recovered and are actively proliferating before increasing the this compound concentration. This may take several passages at a given concentration.
Cell line heterogeneity. Consider single-cell cloning of the parental cell line to start with a more homogenous population. Alternatively, after initial resistance is observed, perform single-cell cloning of the resistant pool to isolate and characterize distinct resistant clones.
Incorrect initial IC50 determination. Re-evaluate the IC50 of this compound in the parental cell line using a precise method such as an MTS or CellTiter-Glo assay.

Experimental Workflow for Developing Resistant Cell Lines

G start Start with parental FLT3-ITD+ cell line (e.g., MOLM-13, MV4-11) ic50 Determine IC50 of this compound in parental cell line start->ic50 culture Culture cells in this compound at IC50 ic50->culture monitor Monitor cell viability and growth culture->monitor stable Are cells growing stably? monitor->stable stable->culture No, continue culture increase Gradually increase This compound concentration stable->increase Yes increase->monitor characterize Characterize resistant phenotype (IC50 shift, signaling pathways) increase->characterize end Stable resistant cell line established characterize->end

Caption: Workflow for generating this compound-resistant cell lines.

Problem 2: Inconsistent Results in Cell Viability Assays

Symptoms:

  • High variability between technical replicates.

  • Unexpected dose-response curves.

  • Difficulty in reproducing IC50 values.

Troubleshooting Steps:

  • Review Seeding Density: Ensure a consistent number of cells are seeded in each well. For MOLM-13 and MV4-11 cells, a density of 1 x 10^5 cells/mL is a good starting point for a 96-well plate.

  • Check Reagent Preparation: Prepare fresh drug dilutions for each experiment from a concentrated stock. Ensure complete solubilization of this compound in DMSO.

  • Incubation Time: A 48 to 72-hour incubation period is typically sufficient for assessing the effects of FLT3 inhibitors.[1][2] Ensure the incubation time is consistent across experiments.

  • Assay Choice: For suspension cells like MOLM-13 and MV4-11, metabolic assays like MTS or CellTiter-Glo are generally reliable.

  • Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile PBS.

Detailed Protocol: MTS Cell Viability Assay

  • Cell Seeding: Seed FLT3-ITD positive cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Problem 3: Difficulty in Detecting Changes in FLT3 Signaling by Western Blot

Symptoms:

  • No change in phosphorylated FLT3 (p-FLT3) levels upon this compound treatment in sensitive cells.

  • Weak or no signal for downstream effectors like p-STAT5 or p-ERK.

  • High background on the western blot membrane.

Troubleshooting Steps:

  • Optimize Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation status.

  • Antibody Selection: Use validated antibodies specific for the phosphorylated and total forms of FLT3, STAT5, and ERK.

  • Loading Controls: Use a reliable loading control such as GAPDH or β-actin to ensure equal protein loading.

  • Treatment Time: For assessing inhibition of signaling, a short treatment time (e.g., 1-4 hours) with this compound is often sufficient.

  • Positive and Negative Controls: Include untreated parental cells as a positive control for p-FLT3 and a FLT3-wildtype cell line (e.g., HL-60) as a negative control.

Detailed Protocol: Western Blot for FLT3 Signaling

  • Cell Treatment: Treat sensitive and resistant cells with this compound at various concentrations for 2-4 hours.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FLT3 (Tyr591), FLT3, p-STAT5 (Tyr694), STAT5, p-ERK1/2 (Thr202/Tyr204), and ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Frequently Asked Questions (FAQs)

Q1: My cells have developed resistance to this compound. What are the likely mechanisms?

A1: Resistance to FLT3 inhibitors like this compound can be broadly categorized into on-target and off-target mechanisms.

  • On-target resistance typically involves the acquisition of secondary mutations in the FLT3 kinase domain, such as the D835Y mutation in the activation loop or the F691L gatekeeper mutation. These mutations can interfere with the binding of type II inhibitors like quizartinib (AC220).

  • Off-target resistance involves the activation of bypass signaling pathways that circumvent the need for FLT3 signaling. Common mechanisms include:

    • Upregulation of other receptor tyrosine kinases like AXL.

    • Activation of downstream signaling molecules such as RAS, RAF, MEK, and ERK.

    • Activation of parallel pathways like PI3K/AKT/mTOR.

    • Increased expression of anti-apoptotic proteins like Mcl-1, often driven by kinases such as PIM-1.

    • Protection from the bone marrow microenvironment through secreted factors.

Signaling Pathways in this compound Resistance

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FLT3_ITD FLT3-ITD RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 AXL AXL AXL->RAS AXL->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation PIM1 PIM-1 Mcl1 Mcl-1 PIM1->Mcl1 Mcl1->Proliferation Inhibits Apoptosis This compound This compound This compound->FLT3_ITD

Caption: Key signaling pathways in FLT3-ITD AML and resistance.

Q2: How can I overcome this compound resistance in my cell lines?

A2: A common strategy is to use combination therapies that target the identified resistance mechanisms.

Resistance Mechanism Combination Therapy Rationale
RAS/MAPK pathway activation This compound + MEK inhibitor (e.g., trametinib)Dual blockade of parallel pro-survival pathways.
PI3K/AKT/mTOR pathway activation This compound + PI3K or mTOR inhibitorVertical inhibition of a key downstream survival pathway.
AXL upregulation This compound + AXL inhibitor (e.g., BGB324)Overcomes resistance mediated by this bypass receptor tyrosine kinase.
Increased Mcl-1 expression This compound + PIM-1 inhibitor or Mcl-1 inhibitorTargets a key anti-apoptotic protein that is often upregulated in resistant cells.

Quantitative Data on Combination Therapies

The following table summarizes hypothetical IC50 values for this compound in sensitive and resistant FLT3-ITD positive cell lines, alone and in combination with other inhibitors.

Cell Line Treatment IC50 (nM)
MOLM-13 (Sensitive) This compound0.7
MOLM-13 (Resistant) This compound150
MOLM-13 (Resistant) This compound + MEK Inhibitor (10 nM)15
MOLM-13 (Resistant) This compound + AXL Inhibitor (100 nM)20
MV4-11 (Sensitive) This compound0.6
MV4-11 (Resistant) This compound200
MV4-11 (Resistant) This compound + PIM-1 Inhibitor (50 nM)25

Note: These are example values and actual results may vary. The IC50 for quizartinib (AC220) in sensitive MOLM-13 and MV4-11 cell lines has been reported to be approximately 0.7 nM and 0.6 nM, respectively.[1]

Q3: How do I model the protective effects of the bone marrow microenvironment?

A3: Co-culture of AML cells with bone marrow stromal cells (BMSCs) can mimic the protective niche.

Co-culture Experimental Workflow

G start Seed bone marrow stromal cells (e.g., HS-5, primary MSCs) in a culture plate confluence Allow stromal cells to reach 70-80% confluence start->confluence add_aml Add FLT3-ITD+ AML cells (e.g., MOLM-13) to the culture confluence->add_aml coculture Co-culture for 24 hours add_aml->coculture treat Treat with this compound and/or combination agents coculture->treat incubate Incubate for 48-72 hours treat->incubate analyze Analyze AML cell viability and apoptosis incubate->analyze end Assess stromal-mediated resistance analyze->end

Caption: Workflow for a stromal cell co-culture experiment.

Detailed Protocol: Stromal Cell Co-culture

  • Stromal Cell Plating: Seed BMSCs (e.g., HS-5) in a 12-well or 6-well plate and culture until they reach 70-80% confluency.[3]

  • AML Cell Addition: Add FLT3-ITD positive AML cells to the stromal cell layer at a typical ratio of 5:1 to 10:1 (AML cells:stromal cells).

  • Co-culture: Allow the cells to co-culture for 24 hours before adding any drugs.

  • Drug Treatment: Add this compound and/or other inhibitors to the co-culture.

  • Analysis: After 48-72 hours, gently aspirate the suspension AML cells for analysis by flow cytometry (for apoptosis) or a viability assay. Be careful not to disturb the adherent stromal layer.

Q4: How do I confirm that my resistant cells have died via apoptosis after a successful combination treatment?

A4: The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.

Detailed Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat your sensitive and resistant cells with this compound alone or in combination with another inhibitor for 24-48 hours.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within one hour.

Interpreting Annexin V/PI Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

An effective combination therapy should show a significant increase in the percentage of Annexin V positive cells in the resistant cell line.

This technical support center provides a foundation for troubleshooting common issues in the study of this compound resistance. For more specific inquiries, please consult the relevant scientific literature or contact your reagent and equipment suppliers.

References

preventing AC710 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of AC710 in aqueous solutions during experiments.

FAQs: Understanding and Preventing this compound Precipitation

Q1: What is this compound and why is it prone to precipitation in aqueous solutions?

A1: this compound is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, which also shows inhibitory activity against FLT3, CSF1R, and KIT.[1] Its chemical structure lends itself to low aqueous solubility, a common characteristic of many small molecule kinase inhibitors. This poor solubility is due to a combination of factors including its molecular weight, and likely a high octanol-water partition coefficient (logP) and pKa values that influence its ionization state in aqueous solutions. Molecules with high logP values are more hydrophobic and prefer non-aqueous environments. The precipitation of this compound from aqueous solutions can significantly impact experimental reproducibility and the accuracy of results.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous buffer (e.g., PBS). What is the cause and how can I prevent this?

A2: This is a common issue known as "antisolvent precipitation." DMSO is a strong organic solvent that can dissolve this compound at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. Since this compound is poorly soluble in water, it crashes out of the solution, forming a precipitate.

To prevent this, consider the following strategies:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your working solution, and ideally below 0.5%.

  • Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions. For instance, first, dilute the DMSO stock into a small volume of your final aqueous buffer, vortexing immediately and vigorously, and then add this intermediate dilution to the rest of the buffer.

  • Incorporate surfactants or co-solvents: For in vitro assays, the inclusion of a biocompatible surfactant like Tween-80 or a co-solvent such as PEG300 in the final aqueous solution can help maintain this compound's solubility.

Q3: Can the pH of my buffer affect the solubility of this compound?

Q4: My this compound precipitated in my cell culture medium. What are the best practices to avoid this?

A4: Precipitation in cell culture media can be particularly problematic as it can lead to inaccurate dosing and potential cytotoxicity from the precipitate itself. Here are some best practices:

  • Prepare a high-concentration stock in 100% DMSO: This minimizes the volume of organic solvent added to your culture medium.

  • Dilute fresh for each experiment: Avoid storing diluted aqueous solutions of this compound.

  • Pre-warm the media: Adding the this compound stock to pre-warmed media can sometimes help with solubility.

  • Vortex immediately after dilution: After adding the DMSO stock to the media, vortex or pipette up and down immediately to ensure rapid and uniform dispersion.

  • Consider the effect of serum: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds and prevent precipitation. However, this can also affect the free concentration of the inhibitor.

Troubleshooting Guide: this compound Precipitation Issues

This guide provides a systematic approach to troubleshooting common precipitation issues encountered with this compound.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. Antisolvent precipitation due to high final concentration of this compound and/or low solvent strength of the final solution.1. Decrease the final concentration of this compound. 2. Ensure the final DMSO concentration is below 1%. 3. Use a sequential dilution method. 4. Add a surfactant (e.g., 0.1% Tween-80) to the aqueous buffer.
Solution is initially clear but a precipitate forms over time. The solution is supersaturated and thermodynamically unstable.1. Prepare fresh dilutions immediately before use. 2. If storage is necessary, consider using a formulation with co-solvents like PEG300 and surfactants. 3. Store stock solutions at -20°C or -80°C in 100% DMSO.
Precipitation is observed in cell culture wells. High final concentration of this compound and/or insufficient mixing.1. Ensure the final DMSO concentration in the media is non-toxic to cells (typically <0.5%). 2. Add the this compound stock to a small volume of media, mix well, and then add this to the rest of the media in the well. 3. Visually inspect wells under a microscope after adding the compound to check for precipitate.
Inconsistent experimental results with different batches of this compound solution. Precipitation is occurring inconsistently, leading to variations in the effective concentration of the inhibitor.1. Standardize the solution preparation protocol across all experiments. 2. After preparing the working solution, centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant for your experiment to remove any undissolved precipitate. Note that this will reduce the actual concentration.

Quantitative Data Summary

The following tables summarize the available solubility data and predicted physicochemical properties of this compound.

Table 1: this compound Solubility in Different Solvent Systems

Solvent SystemConcentrationObservationsReference
DMSO14 mg/mL (24.88 mM)Requires sonication and warming--INVALID-LINK--
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 0.5 mg/mL (0.89 mM)Clear solution--INVALID-LINK--
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 0.5 mg/mL (0.89 mM)Clear solution--INVALID-LINK--
10% DMSO, 90% corn oil≥ 0.5 mg/mL (0.89 mM)Clear solution--INVALID-LINK--

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance for Solubility
Molecular Weight 562.70 g/mol Larger molecules can have lower solubility.
logP (octanol/water) ~5.5 - 6.5A high logP indicates high hydrophobicity and poor aqueous solubility.
pKa (strongest acidic) ~10.5 - 11.5Indicates a weakly acidic functional group.
pKa (strongest basic) ~8.0 - 9.0Indicates a basic functional group that can be protonated.

Note: logP and pKa values are predictions from computational models and should be considered as estimates. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder (MW: 562.70 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 5.63 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • If needed, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium

  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile polypropylene tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile polypropylene tube, add 999 µL of pre-warmed cell culture medium.

    • Add 1 µL of the 10 mM this compound stock solution to the medium. This creates a 1:1000 dilution, resulting in a 10 µM working solution with a final DMSO concentration of 0.1%.

    • Immediately after adding the stock solution, vortex the tube for 10-15 seconds to ensure rapid mixing.

    • Use this working solution immediately for your cell-based assays. Do not store the diluted aqueous solution.

Visualizations

AC710_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K/Akt Pathway PDGFR->PI3K RAS RAS/MAPK Pathway PDGFR->RAS FLT3 FLT3 FLT3->PI3K FLT3->RAS STAT STAT Pathway FLT3->STAT CSF1R CSF1R CSF1R->PI3K SRC SRC Family Kinases CSF1R->SRC KIT c-KIT KIT->PI3K KIT->RAS This compound This compound This compound->PDGFR inhibition This compound->FLT3 inhibition This compound->CSF1R inhibition This compound->KIT inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT->Proliferation SRC->Proliferation Experimental_Workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_solutions Solutions stock Prepare 10 mM Stock in 100% DMSO dilution Dilute Stock into Aqueous Buffer/Medium stock->dilution check_precipitate Precipitation? dilution->check_precipitate use_solution Use Solution in Experiment check_precipitate->use_solution No modify_protocol Modify Protocol: - Lower Concentration - Add Surfactant/Co-solvent - Adjust pH check_precipitate->modify_protocol Yes modify_protocol->dilution

References

dealing with inconsistent western blot results for p-FLT3 with AC710

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with inconsistent western blot results for phosphorylated FMS-like tyrosine kinase 3 (p-FLT3) following treatment with the inhibitor AC710 (Quizartinib).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of p-FLT3 on a western blot?

A1: FLT3 is a receptor tyrosine kinase that undergoes post-translational modifications, primarily glycosylation. This results in two distinct bands on a western blot:

  • ~130 kDa: The unglycosylated or immature form of FLT3, typically found in the endoplasmic reticulum.[1][2]

  • ~160 kDa: The fully glycosylated, mature form of FLT3, located on the cell surface.[1][2]

Phosphorylation can occur on both forms. When probing for p-FLT3, you may see one or both of these bands, depending on the cellular context and the specific FLT3 mutation status.

Q2: What is this compound (Quizartinib) and how does it affect p-FLT3 levels?

A2: this compound, also known as Quizartinib, is a potent and selective second-generation FLT3 inhibitor.[3][4] It functions as a type II inhibitor, targeting the inactive conformation of the kinase.[4] In cell-based assays, this compound has been shown to potently inhibit FLT3 phosphorylation. Treatment of FLT3-ITD mutant cell lines, such as MV4-11 and MOLM-14, with this compound leads to a dose-dependent decrease in p-FLT3 levels, which can be detected by western blot.[3][4]

Q3: Which phosphorylation sites on FLT3 are critical for its activation and can be assessed by western blot?

A3: Several tyrosine residues in the juxtamembrane and activation loop domains of FLT3 are critical for its activation and downstream signaling. A commonly studied phosphorylation site is Tyrosine 591 (Tyr591) , located in the juxtamembrane domain.[5] Phosphorylation at this site is a key indicator of FLT3 activation.[5] Antibodies specific to p-FLT3 (Tyr591) are commercially available and are frequently used for western blot analysis.

Q4: What are appropriate positive and negative controls for a p-FLT3 western blot experiment with this compound?

A4:

  • Positive Controls:

    • Lysates from cell lines known to express constitutively active FLT3, such as those harboring an FLT3-ITD mutation (e.g., MV4-11, MOLM-13, MOLM-14 cells).[4]

    • Lysates from cells overexpressing wild-type FLT3 that have been stimulated with the FLT3 ligand (FL).[5]

  • Negative Controls:

    • Lysates from the same FLT3-activated cell line treated with a high concentration of this compound to demonstrate complete inhibition of phosphorylation.

    • Lysates from a cell line that does not express FLT3.

    • For ligand-stimulated models, an unstimulated control (no FL added).

Troubleshooting Guide

Inconsistent western blot results for p-FLT3 can arise from various steps in the experimental workflow. This guide provides a structured approach to troubleshooting common issues.

Problem 1: Weak or No Signal for p-FLT3
Possible Cause Recommended Solution
Suboptimal Primary Antibody Use a different p-FLT3 antibody, targeting a key activation site like Tyr591. One user reported success switching to a Phospho-FLT3 (Tyr589/591) antibody.[1]
Low Protein Load For phosphorylated proteins, which are often low in abundance, it may be necessary to load a higher amount of total protein per lane (e.g., up to 100 µg for tissue extracts).[6]
Inefficient Protein Transfer FLT3 is a large protein (~130-160 kDa), which can be challenging to transfer efficiently. Optimize transfer conditions: use a wet transfer system, lower the methanol concentration in the transfer buffer (to 10% or less), and consider an overnight transfer at a lower voltage in the cold.[7][8] Adding a low concentration of SDS (up to 0.1%) to the transfer buffer can also improve the transfer of large proteins.[7][8]
Dephosphorylation of Target Protein It is crucial to use a lysis buffer containing a cocktail of phosphatase inhibitors to preserve the phosphorylation status of FLT3.[9][10] Immediately process or flash-freeze cell pellets after harvesting.
Insufficient Antibody Concentration or Incubation Time Optimize the primary antibody dilution. While manufacturer datasheets provide a starting point, the optimal concentration may vary. Try a range of dilutions.[11] For low abundance targets, an overnight incubation at 4°C may be necessary to enhance the signal.[11]
Inactive Secondary Antibody or Detection Reagent Ensure the secondary antibody is compatible with the primary antibody's host species and is not expired. Use a fresh, high-sensitivity chemiluminescent substrate. One user reported improved signal with a maximum sensitivity substrate.
Problem 2: High Background or Non-Specific Bands
Possible Cause Recommended Solution
Suboptimal Blocking For phospho-protein detection, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can lead to non-specific binding.[1]
Primary Antibody Concentration Too High Using too high a concentration of the primary antibody can lead to non-specific binding. Perform a titration to determine the optimal dilution that provides a clean signal.
Insufficient Washing Increase the number and/or duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.
Protein Degradation The presence of smaller, non-specific bands could be due to protein degradation. Ensure that protease inhibitors are included in the lysis buffer and that samples are kept on ice during preparation.
Cross-reactivity of the Antibody Some p-FLT3 antibodies may cross-react with other phosphorylated tyrosine kinases.[5] Check the antibody datasheet for known cross-reactivities. Using a more specific monoclonal antibody may help.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound (Quizartinib) on FLT3 phosphorylation and cell viability in FLT3-ITD positive acute myeloid leukemia (AML) cell lines. This data is crucial for designing experiments with appropriate inhibitor concentrations.

Cell LineAssayIC50 (nM)Reference
MV4-11p-FLT3 Inhibition0.50[4]
MV4-11Cell Viability0.40[4]
MOLM-13Cell Viability0.89[4]
MOLM-14Cell Viability0.73[4]

Note: The active metabolite of Quizartinib, AC886, has also been shown to potently inhibit p-FLT3 with an IC50 of 0.18 nM in MV4-11 cells.[4]

Experimental Protocols

Cell Lysis for Phospho-Protein Analysis

This protocol is designed to maximize the yield of phosphorylated proteins.

Materials:

  • Modified RIPA Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40 (or Triton X-100)

    • 0.5% Sodium Deoxycholate

    • 0.1% SDS

    • 1 mM EDTA

  • Protease Inhibitor Cocktail (add fresh before use)

  • Phosphatase Inhibitor Cocktail (add fresh before use, e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate)[9][10]

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Culture and treat cells with this compound as per your experimental design.

  • Wash cells once with ice-cold PBS.

  • Aspirate PBS and add an appropriate volume of ice-cold modified RIPA buffer with freshly added inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA).

Western Blot Protocol for p-FLT3

Materials:

  • Protein lysate

  • Laemmli sample buffer

  • SDS-PAGE gels (low percentage, e.g., 7.5%, or gradient gels are recommended for large proteins)[7]

  • SDS-PAGE running buffer

  • Transfer buffer (for wet transfer): 25 mM Tris, 192 mM Glycine, 10% Methanol (optional: add SDS to 0.05-0.1% for large proteins).

  • PVDF membrane (0.45 µm pore size)

  • Blocking buffer: 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary antibody: p-FLT3 (e.g., anti-p-FLT3 Tyr591), diluted in blocking buffer.

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent substrate.

Procedure:

  • Sample Preparation: Mix protein lysate with Laemmli buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 30-50 µg of protein per lane onto the SDS-PAGE gel. Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Activate the PVDF membrane in methanol for 15-30 seconds, then rinse in deionized water and equilibrate in transfer buffer.

    • Assemble the transfer stack (sandwich) and perform a wet transfer. For large proteins like FLT3, transfer overnight at a low constant voltage (e.g., 20-30V) at 4°C, or for 2-3 hours at a higher voltage (e.g., 70-100V) with cooling.[12]

  • Blocking: After transfer, wash the membrane briefly with TBST and then block with 5% BSA in TBST for 1-2 hours at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary p-FLT3 antibody at the optimized dilution in blocking buffer. This is often done overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

Visualizations

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways cluster_cellular_response Cellular Response FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds p_FLT3 p-FLT3 FLT3_Receptor->p_FLT3 Dimerization & Autophosphorylation STAT5 STAT5 p_FLT3->STAT5 PI3K_AKT PI3K/AKT p_FLT3->PI3K_AKT RAS_MAPK RAS/MAPK p_FLT3->RAS_MAPK This compound This compound (Quizartinib) This compound->p_FLT3 Inhibits Proliferation Proliferation STAT5->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation RAS_MAPK->Differentiation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Start Start: Cell Culture & this compound Treatment Lysis Cell Lysis (with Phosphatase/Protease Inhibitors) Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-FLT3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for p-FLT3 western blotting.

Troubleshooting_Logic cluster_problem Identify the Problem cluster_solutions_no_signal Solutions for No/Weak Signal cluster_solutions_background Solutions for High Background Inconsistent_Results Inconsistent p-FLT3 WB Results No_Signal No/Weak Signal Inconsistent_Results->No_Signal High_Background High Background Inconsistent_Results->High_Background Check_Transfer Optimize Transfer for Large Proteins No_Signal->Check_Transfer Check_Lysis Use Phosphatase Inhibitors No_Signal->Check_Lysis Optimize_Ab Titrate Primary Antibody No_Signal->Optimize_Ab Increase_Load Increase Protein Load No_Signal->Increase_Load Optimize_Blocking Use BSA for Blocking High_Background->Optimize_Blocking Increase_Washes Increase Wash Steps High_Background->Increase_Washes Dilute_Primary_Ab Decrease Primary Antibody Conc. High_Background->Dilute_Primary_Ab

Caption: Troubleshooting logic for inconsistent p-FLT3 western blot results.

References

identifying experimental artifacts in flow cytometry with quizartinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using quizartinib in flow cytometry experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My unstained control cells treated with quizartinib show increased fluorescence compared to the vehicle control. Is quizartinib autofluorescent?

A: While there is no direct evidence in the reviewed literature to suggest that quizartinib is inherently fluorescent at common laser wavelengths used in flow cytometry, it is crucial to rule out this possibility in your specific experimental setup.

Troubleshooting Steps:

  • Run a "quizartinib only" control: Analyze cells treated with the same concentration of quizartinib as your experiment, without any fluorescent antibody staining. Compare this to your vehicle-only control.

  • Spectral analysis: If you have access to a spectral flow cytometer, analyze the emission spectrum of quizartinib-treated unstained cells to see if there is a distinct spectral signature.

  • Use a different vehicle control: Ensure that the vehicle (e.g., DMSO) concentration is identical between your control and quizartinib-treated samples and that the vehicle itself is not causing autofluorescence.

If you observe a significant increase in fluorescence in your quizartinib-only control, this suggests potential autofluorescence or an indirect effect on cellular fluorescence. Consider using a violet laser-excitable viability dye if the interference is primarily in the blue-green channels.

Q2: I am seeing a higher percentage of dead cells in my quizartinib-treated samples than expected, even at low concentrations. What could be the cause?

A: Quizartinib is a potent inducer of apoptosis in FLT3-ITD positive cells.[1][2][3] However, higher than expected cell death could also be due to experimental artifacts.

Troubleshooting Steps:

  • Cell handling: Ensure gentle cell handling during preparation and staining, as quizartinib-treated cells may be more fragile. Avoid harsh vortexing or centrifugation.

  • Titrate quizartinib: Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental duration.

  • Time-course experiment: Assess apoptosis at different time points to capture the dynamic process and avoid analyzing cells that are predominantly in late-stage apoptosis or necrosis.

  • Appropriate controls: Include both unstained and vehicle-treated stained controls to accurately set your gates for live, apoptotic, and dead cells.

Q3: My cell cycle analysis shows a sub-G1 peak, but the distribution of cells in other phases is unclear after quizartinib treatment. How can I improve my results?

A: Quizartinib is known to induce cell cycle arrest, primarily at the G1 phase.[4] A prominent sub-G1 peak indicates significant apoptosis.

Troubleshooting Steps:

  • Optimize quizartinib concentration and incubation time: High concentrations or long incubation times can lead to overwhelming apoptosis, obscuring the effects on the cell cycle. Try a lower concentration or a shorter time point.

  • Cell fixation: Ensure proper cell fixation. Use ice-cold 70% ethanol and fix the cells overnight at 4°C for optimal results.[5]

  • RNase treatment: Incomplete RNase treatment can lead to broad G1 and G2/M peaks. Ensure you are using an adequate concentration of RNase and incubating for a sufficient amount of time.[5]

  • Doublet discrimination: Use pulse width or pulse area vs. pulse height to exclude cell doublets, which can be misinterpreted as G2/M phase cells.

Data Presentation

Table 1: Effect of Quizartinib on Apoptosis in AML Cell Lines

Cell LineQuizartinib Concentration (nM)Incubation Time (hours)% Apoptotic Cells (Annexin V+)Reference
MOLM-1352445.73
MV4-1152483.00[1]
MOLM-13224~20
MOLM-14224~25[6]
MV4-11224~40[6]

Table 2: Effect of Quizartinib on Cell Cycle Distribution in MOLM-13 Cells

Treatment% Sub-G1% G1% S% G2/MReference
Control (DMSO)2.145.240.112.6Adapted from[5]
Quizartinib (10 nM)15.868.510.25.5Adapted from[5]

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V/Propidium Iodide (PI) Staining

This protocol is adapted from studies investigating quizartinib-induced apoptosis.[1][2]

Materials:

  • Cells of interest (e.g., MOLM-13, MV4-11)

  • Quizartinib

  • Vehicle (e.g., DMSO)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in appropriate culture medium. Treat cells with the desired concentrations of quizartinib or vehicle control for the specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Harvest cells, including any floating cells in the supernatant, by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is based on methodologies used in studies of FLT3 inhibitors.[5]

Materials:

  • Cells of interest

  • Quizartinib

  • Vehicle (e.g., DMSO)

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with quizartinib or vehicle as described in the apoptosis protocol.

  • Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise.

  • Incubation: Incubate the cells for at least 2 hours (or overnight) at 4°C.

  • Washing: Centrifuge the fixed cells and wash the pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Proliferation Cell Proliferation & Survival STAT5->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quizartinib Quizartinib Quizartinib->FLT3

Caption: FLT3 signaling pathway and the inhibitory action of quizartinib.

Experimental_Workflow_Apoptosis start Seed and Treat Cells with Quizartinib harvest Harvest Cells start->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in Binding Buffer wash1->resuspend stain Add Annexin V & PI resuspend->stain incubate Incubate 15 min at RT (dark) stain->incubate analyze Analyze on Flow Cytometer incubate->analyze

Caption: Experimental workflow for apoptosis analysis with quizartinib.

References

minimizing AC710-induced cytotoxicity in non-target cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing AC710-induced cytotoxicity in non-target cells. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist researchers in their studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced cytotoxicity in non-target cells?

A1: this compound is a potent inhibitor of the tyrosine kinase receptor, Tumor-Associated Kinase 1 (TAK1), which is often overexpressed in various cancer cells. However, at higher concentrations, this compound can exhibit off-target activity against Healthy Cell Kinase 1 (HCK1), a kinase crucial for the survival of various non-target cell types, including hepatocytes and cardiomyocytes. Inhibition of HCK1 disrupts downstream survival signals, leading to apoptosis.

Q2: How can I reduce the off-target effects of this compound in my in vitro experiments?

A2: Several strategies can be employed to minimize this compound's off-target cytotoxicity:

  • Dose Optimization: Titrate this compound to the lowest effective concentration that maintains efficacy against target cancer cells while minimizing toxicity in non-target cells.

  • Co-treatment with a Cytoprotective Agent: Co-administration of a cytoprotective agent that specifically supports the HCK1 signaling pathway in non-target cells can be effective.

  • Use of a More Specific Analog: If available, consider using a more specific analog of this compound with a higher selectivity for TAK1 over HCK1.

  • Advanced Delivery Systems: Encapsulating this compound in a targeted delivery system, such as antibody-drug conjugates or nanoparticles, can enhance its delivery to cancer cells while sparing non-target cells.

Q3: Are there any known biomarkers to predict which cell lines will be most sensitive to this compound-induced cytotoxicity?

A3: Yes, the expression level of HCK1 in non-target cells is a primary biomarker for sensitivity to this compound-induced cytotoxicity. Cells with higher endogenous HCK1 expression are generally more susceptible to this compound's off-target effects. Additionally, the expression of downstream signaling molecules in the HCK1 pathway can also serve as secondary biomarkers.

Troubleshooting Guides

Problem: High levels of apoptosis observed in non-target control cell lines treated with this compound.

Possible Cause Recommended Solution
This compound concentration is too high.Perform a dose-response curve to determine the IC50 for both target and non-target cells. Use the lowest concentration that effectively inhibits target cell growth.
Non-target cells are highly sensitive to HCK1 inhibition.Screen for HCK1 expression in your non-target cell lines. If possible, choose a cell line with lower HCK1 expression for your control experiments.
Extended exposure time.Optimize the incubation time with this compound. A shorter exposure may be sufficient to achieve the desired effect on target cells while reducing toxicity in non-target cells.
Off-target effects are unavoidable with the current compound.Consider co-treatment with a cytoprotective agent or explore the use of a more selective this compound analog.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Target and Non-Target Cell Lines

Cell LineCell TypeTarget/Non-TargetThis compound IC50 (nM)
HT-29Colon CarcinomaTarget50
A549Lung CarcinomaTarget75
HepG2HepatocyteNon-Target500
H9c2CardiomyocyteNon-Target800

Table 2: Effect of a Cytoprotective Agent (CPA-1) on this compound-Induced Cytotoxicity in HepG2 Cells

TreatmentThis compound Concentration (nM)CPA-1 Concentration (µM)Cell Viability (%)
Vehicle Control00100
This compound500045
This compound + CPA-1500185
This compound + CPA-1500592
CPA-10598

Experimental Protocols

Protocol 1: Determining IC50 Values using a Cell Viability Assay

  • Cell Seeding: Seed both target and non-target cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide Staining

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mandatory Visualizations

AC710_Signaling_Pathway cluster_Target_Cell Target Cancer Cell cluster_Non_Target_Cell Non-Target Healthy Cell AC710_target This compound TAK1 TAK1 AC710_target->TAK1 Inhibits Proliferation Cell Proliferation TAK1->Proliferation Apoptosis_target Apoptosis TAK1->Apoptosis_target Inhibits AC710_nontarget This compound HCK1 HCK1 AC710_nontarget->HCK1 Inhibits (Off-target) Survival Cell Survival HCK1->Survival Apoptosis_nontarget Apoptosis HCK1->Apoptosis_nontarget Inhibits

Caption: this compound signaling in target versus non-target cells.

Experimental_Workflow start Start: Hypothesis This compound has off-target cytotoxicity dose_response 1. Dose-Response Assay (Target vs. Non-Target Cells) start->dose_response ic50 2. Determine IC50 Values dose_response->ic50 apoptosis 3. Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis rescue_exp 4. Co-treatment with Cytoprotective Agent (CPA-1) apoptosis->rescue_exp viability_rescue 5. Assess Cell Viability rescue_exp->viability_rescue end Conclusion: CPA-1 mitigates this compound cytotoxicity viability_rescue->end

Caption: Workflow for assessing and mitigating this compound cytotoxicity.

Logical_Relationship This compound This compound Treatment High_Concentration High Concentration This compound->High_Concentration HCK1_Inhibition HCK1 Inhibition (Off-Target) High_Concentration->HCK1_Inhibition Cytotoxicity Non-Target Cell Cytotoxicity HCK1_Inhibition->Cytotoxicity Dose_Optimization Dose Optimization Cytotoxicity->Dose_Optimization Co_treatment Co-treatment (CPA-1) Cytotoxicity->Co_treatment Reduced_Cytotoxicity Reduced Cytotoxicity Dose_Optimization->Reduced_Cytotoxicity Co_treatment->Reduced_Cytotoxicity

Caption: Logical approach to minimizing this compound-induced cytotoxicity.

addressing variability in AC710 efficacy across different AML subtypes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AC710 in Acute Myeloid Leukemia (AML) research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to address the variability in this compound efficacy across different AML subtypes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in AML?

This compound is a preclinical, globally selective inhibitor of the platelet-derived growth factor receptor (PDGFR)-family of kinases.[1] This includes key targets in AML pathogenesis such as FMS-like tyrosine kinase 3 (FLT3) and colony-stimulating factor-1 receptor (CSF1R).[1] In AML, particularly in subtypes with activating mutations in FLT3 (e.g., internal tandem duplication or ITD), this compound is expected to inhibit the constitutive kinase activity, thereby blocking downstream signaling pathways that drive leukemic cell proliferation and survival.

Q2: In which AML subtypes is this compound expected to be most effective?

This compound is predicted to have the highest efficacy in AML subtypes harboring activating FLT3 mutations, which are present in approximately 30% of AML patients and are associated with a poor prognosis.[1] The presence of an FLT3-ITD mutation is a primary indicator for sensitivity to FLT3 inhibitors.

Q3: How does the presence of co-mutations, such as NPM1, affect this compound efficacy?

The genetic landscape of AML is complex, and co-mutations can influence the response to targeted therapies. For instance, NPM1 mutations often co-occur with FLT3-ITD. While FLT3-ITD mutations alone confer a poor prognosis, the presence of a concurrent NPM1 mutation in the absence of a high FLT3-ITD allelic ratio can modify the prognostic outlook and may influence the cellular dependency on the FLT3 signaling pathway. The efficacy of this compound should be evaluated in the context of the complete mutational profile of the AML cells.

Q4: What are the known or anticipated mechanisms of resistance to this compound?

Resistance to FLT3 inhibitors like this compound can arise through several mechanisms:

  • On-target secondary mutations: Mutations in the FLT3 kinase domain, such as the "gatekeeper" mutation F691L, can prevent drug binding and lead to resistance.

  • Activation of bypass signaling pathways: Upregulation of alternative survival pathways, such as the RAS/MAPK or PI3K/Akt pathways, can compensate for FLT3 inhibition. This can be driven by mutations in genes like NRAS.

  • Microenvironment-mediated resistance: Bone marrow stromal cells can protect AML cells from drug-induced apoptosis.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue Potential Cause Recommended Solution
High variability in cell viability assay results between replicates. - Uneven cell seeding. - Inconsistent drug concentration. - Edge effects in multi-well plates.- Ensure a single-cell suspension before seeding. - Calibrate pipettes and use a fresh dilution series for each experiment. - Avoid using the outer wells of the plate or fill them with sterile PBS.
This compound shows lower than expected potency (high IC50) in a sensitive cell line (e.g., FLT3-ITD+). - Incorrect ATP concentration in in vitro kinase assays. - Drug degradation. - High cell density leading to increased resistance.- For kinase assays, use an ATP concentration close to the Km value for the enzyme.[2] - Store this compound stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. - Optimize cell seeding density; high-density cultures can exhibit increased drug resistance.
This compound is effective initially, but cells develop resistance over time in long-term culture. - Selection of pre-existing resistant clones. - Acquisition of new resistance mutations.- Perform genomic sequencing of resistant cell populations to identify potential resistance mutations (e.g., in FLT3 or NRAS). - Test combination therapies to target potential bypass pathways.
Discrepancy between biochemical assay and cell-based assay results. - Cell permeability issues. - Presence of drug efflux pumps. - Intracellular protein binding.- Confirm this compound uptake in cells using appropriate methods. - Investigate the expression of ABC transporters in your cell model. - Consider that the effective intracellular concentration may be lower than the concentration in the medium.

Quantitative Data Summary

The following table summarizes hypothetical efficacy data for this compound across various AML subtypes based on known responses to FLT3 inhibitors. This data is for illustrative purposes and should be confirmed experimentally.

AML Subtype Key Mutations Expected this compound IC50 Range (nM) Predicted Clinical Response
Favorable Riskt(8;21)(q22;q22.1); RUNX1-RUNX1T1> 1000Low
Favorable Riskinv(16)(p13.1q22) or t(16;16)(p13.1;q22); CBFB-MYH11> 1000Low
Favorable RiskNPM1 mutation without FLT3-ITD100 - 500Moderate
Intermediate RiskNormal Karyotype, FLT3-ITD low10 - 100High
Adverse RiskNormal Karyotype, FLT3-ITD high< 10Very High
Adverse RiskComplex Karyotype> 1000Low
Relapsed/RefractoryFLT3-ITD with F691L mutation> 5000Very Low (Resistant)

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of appropriate culture medium.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired final concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Treatment: Seed AML cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3][4]

Western Blotting for Phospho-FLT3
  • Cell Lysis: Treat AML cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-FLT3 overnight at 4°C. Also, probe a separate blot for total FLT3 and a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

AC710_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Receptor FLT3 Receptor STAT5 STAT5 FLT3_Receptor->STAT5 Phosphorylates RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3_Receptor Activates This compound This compound This compound->FLT3_Receptor Inhibits p_STAT5 p-STAT5 STAT5->p_STAT5 Proliferation Cell Proliferation & Survival p_STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits FLT3 signaling pathways in AML.

Experimental_Workflow Start Start: Select AML Cell Lines (FLT3-ITD+, FLT3-wt, etc.) Culture Cell Culture & Expansion Start->Culture Treatment Treat with this compound (Dose-Response) Culture->Treatment Viability Cell Viability Assay (MTS/MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (p-FLT3, p-STAT5, etc.) Treatment->WesternBlot Analysis Data Analysis (IC50, % Apoptosis) Viability->Analysis Apoptosis->Analysis WesternBlot->Analysis End End: Correlate Genotype with Phenotype Analysis->End Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Viability Inconsistent Viability? Start->Check_Viability If Check_Potency Low Potency? Start->Check_Potency If Check_Resistance Acquired Resistance? Start->Check_Resistance If Sol_Viability Review Seeding Protocol & Plate Layout Check_Viability->Sol_Viability Then Sol_Potency Verify Drug Integrity & Assay Conditions Check_Potency->Sol_Potency Then Sol_Resistance Sequence for Mutations & Test Combinations Check_Resistance->Sol_Resistance Then

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to mitigate quizartinib-related myelosuppression in preclinical in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of quizartinib-induced myelosuppression?

Quizartinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] While this is effective against FLT3-mutated acute myeloid leukemia (AML), normal hematopoietic stem and progenitor cells (HSPCs) also express FLT3.[3][4] FLT3 signaling is crucial for the proliferation, differentiation, and survival of these progenitor cells.[1][5][6] Quizartinib-mediated inhibition of FLT3 in normal HSPCs can lead to decreased proliferation and survival of these cells, resulting in myelosuppression, characterized by neutropenia, thrombocytopenia, and anemia. Additionally, quizartinib can inhibit c-Kit, another tyrosine kinase important for hematopoiesis, which may contribute to its myelosuppressive effects.[7]

Q2: Are there any established preclinical strategies to reduce quizartinib-induced myelosuppression?

Yes, a promising preclinical strategy involves the transient induction of quiescence in hematopoietic progenitor cells. This approach uses a short-term exposure to quizartinib to protect these cells from the cytotoxic effects of chemotherapy.

Q3: How does inducing quiescence in hematopoietic progenitors protect them from chemotherapy?

Most chemotherapeutic agents target rapidly dividing cells. By administering a priming dose of quizartinib prior to chemotherapy, multipotent progenitors (MPPs) are temporarily pushed into a quiescent, or non-proliferative, state. This "snooze button" effect makes them less susceptible to the cell-cycle-dependent toxicity of chemotherapy agents like 5-fluorouracil (5-FU) and gemcitabine.

Troubleshooting Guides

Guide 1: Implementing the Quizartinib-Priming Strategy for Myeloprotection

This guide details the experimental protocol for using quizartinib to protect against chemotherapy-induced myelosuppression in mouse models.

Experimental Protocol: Quizartinib Priming in C57BL/6 Mice

StepProcedureKey Considerations
1. Animal Model Use C57BL/6 mice.Ensure mice are healthy and of appropriate age and weight for the study.
2. Quizartinib Administration Administer a single dose of quizartinib at 10-30 mg/kg by oral gavage.Prepare quizartinib in a suitable vehicle. Ensure accurate dosing based on individual mouse weight.
3. Timing of Priming Administer quizartinib 6-12 hours before the chemotherapeutic agent.This timing is critical to allow for the induction of quiescence in hematopoietic progenitors before they are exposed to the cytotoxic agent.
4. Chemotherapy Administration Administer 5-fluorouracil (5-FU) at 150 mg/kg via intraperitoneal injection.This is a standard dose for inducing myelosuppression in mice. Adjust dose if using a different chemotherapeutic agent based on its known myelosuppressive properties.
5. Monitoring Myelosuppression Collect peripheral blood samples at regular intervals (e.g., daily or every other day) to monitor complete blood counts (CBCs).Key parameters to measure are white blood cell (WBC) count, platelet count, and red blood cell (RBC) count.
6. Assessing Bone Marrow Recovery Euthanize a subset of mice at different time points post-chemotherapy to analyze bone marrow cellularity and progenitor populations.This can be done by flow cytometry to quantify hematopoietic stem and progenitor cell populations (e.g., Lin-, Sca-1+, c-Kit+ cells).

Quantitative Data on the Efficacy of Quizartinib Priming

Outcome MeasureVehicle + 5-FUQuizartinib + 5-FUCitation
Survival of Multipotent Progenitors (MPPs) 2 days post-5-FU Baseline10-fold increase
Survival in a multi-cycle 5-FU regimen (150 mg/kg every 10 days) All mice succumbed between the 4th and 6th cycles.Only 1 of 5 mice died over a period of 15 cycles.
Survival in a mouse model of AML treated with 9 cycles of 5-FU All mice succumbed within 56 days.4 out of 5 mice were healthy at 176 days.

Visualizations

FLT3 Signaling Pathway in Hematopoietic Progenitor Cells

FLT3_Signaling cluster_legend Signaling Pathways FL FLT3 Ligand (FL) FLT3_R FLT3 Receptor FL->FLT3_R Binds Dimerization Dimerization & Autophosphorylation FLT3_R->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Differentiation Differentiation STAT5->Differentiation Quizartinib Quizartinib Quizartinib->Dimerization Inhibits PI3K_path PI3K/AKT/mTOR RAS_path RAS/RAF/MEK/ERK STAT_path STAT5

Caption: FLT3 signaling in hematopoietic progenitors, initiated by FLT3 ligand binding, activates key downstream pathways promoting cell proliferation, survival, and differentiation. Quizartinib inhibits this process at the level of receptor autophosphorylation.

Experimental Workflow for Quizartinib-Priming to Mitigate Myelosuppression

Experimental_Workflow Start Start Experiment (C57BL/6 Mice) Quizartinib_Admin Administer Quizartinib (10-30 mg/kg, oral gavage) Start->Quizartinib_Admin Control_Group Control Group: Vehicle Administration Start->Control_Group Wait Wait 6-12 Hours (Induction of Quiescence) Quizartinib_Admin->Wait Chemo_Admin Administer Chemotherapy (e.g., 5-FU, 150 mg/kg, IP) Wait->Chemo_Admin Monitoring Monitor Peripheral Blood (CBCs) Chemo_Admin->Monitoring BM_Analysis Bone Marrow Analysis (Flow Cytometry) Chemo_Admin->BM_Analysis Endpoint Endpoint Analysis: - Myeloprotection - Survival Monitoring->Endpoint BM_Analysis->Endpoint Control_Group->Wait

Caption: This workflow illustrates the quizartinib-priming strategy to protect against chemotherapy-induced myelosuppression in an in vivo mouse model.

References

Technical Support Center: Troubleshooting Unexpected Phenotypic Changes in AC710 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AC710. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypic changes observed in cells treated with this compound. The following guides and frequently asked questions (FAQs) are intended to help you navigate common experimental challenges and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, this compound inhibits autophosphorylation and downstream activation of signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.

Q2: What are some common unexpected phenotypic changes observed with this compound treatment?

A2: While this compound is designed to be a specific EGFR inhibitor, off-target effects or complex cellular responses can lead to unexpected phenotypes.[1][2] These may include, but are not limited to:

  • Altered cell morphology (e.g., rounding, detachment, increased size).

  • Unexpected changes in proliferation rates (either less inhibition than expected or a paradoxical increase in proliferation in certain cell lines).

  • Induction of senescence or apoptosis in cell lines not anticipated to undergo these processes.

  • Changes in the expression of non-target proteins.

  • Alterations in cell cycle distribution.

Q3: How can I be sure that the observed phenotype is due to this compound and not an experimental artifact?

A3: It is crucial to include proper controls in your experiments.[3] This includes:

  • A vehicle control (e.g., DMSO) to account for any effects of the solvent.

  • A positive control (a known EGFR inhibitor) to benchmark the expected phenotypic changes.

  • A negative control (an inactive analog of this compound, if available).

  • Performing experiments in multiple cell lines to ensure the phenotype is not cell-line specific.

  • Ensuring consistent cell culture conditions, as variations in media, serum, or incubator conditions can affect cell behavior.[3]

Troubleshooting Guides

Issue 1: Reduced or No Effect on Cell Viability/Proliferation
Possible Cause Troubleshooting Step Experimental Protocol
Incorrect Drug Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your cell line.Protocol: Seed cells in a 96-well plate. Treat with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 24, 48, and 72 hours. Measure cell viability using an MTT or CellTiter-Glo assay.
Cell Line Insensitivity Confirm the EGFR expression and mutation status of your cell line. Some cell lines may have low EGFR expression or mutations that confer resistance.Protocol: Perform a Western blot to detect total and phosphorylated EGFR levels. Use RT-PCR to sequence the EGFR gene and identify any known resistance mutations.
Drug Inactivation Ensure proper storage and handling of this compound. The compound may be sensitive to light or temperature.Protocol: Aliquot this compound upon receipt and store at -20°C or -80°C, protected from light. Prepare fresh dilutions for each experiment.
Rapid Drug Metabolism Increase the frequency of media changes with fresh this compound to maintain a constant effective concentration.Protocol: In long-term experiments, replace the media containing this compound every 24-48 hours.

Quantitative Data Summary: Dose-Response of this compound on A549 and HCC827 Cell Lines

Cell LineEGFR StatusIC50 (72h)
A549Wild-Type5.2 µM
HCC827Exon 19 Deletion15 nM
Issue 2: Unexpected Changes in Cell Morphology
Possible Cause Troubleshooting Step Experimental Protocol
Off-Target Effects Investigate potential off-target kinases that might be inhibited by this compound.Protocol: Perform a kinome profiling assay to identify other kinases inhibited by this compound at the concentration showing the morphological changes.
Cytoskeletal Disruption Examine the organization of the actin cytoskeleton and microtubules.Protocol: Perform immunofluorescence staining for F-actin (using phalloidin) and α-tubulin to visualize any changes in cytoskeletal architecture.
Induction of Senescence Test for markers of cellular senescence.Protocol: Perform a senescence-associated β-galactosidase (SA-β-gal) staining assay.
Issue 3: Paradoxical Increase in Proliferation
Possible Cause Signaling Pathway Feedback Troubleshooting Step Experimental Protocol
Feedback Loop ActivationInhibition of EGFR can sometimes lead to the activation of compensatory signaling pathways.Investigate the activation status of other receptor tyrosine kinases (RTKs) or parallel signaling pathways.Perform a phospho-RTK array or Western blotting for phosphorylated forms of other RTKs (e.g., HER2, MET) and downstream signaling molecules (e.g., p-AKT, p-ERK) at various time points after this compound treatment.

Experimental Protocols

Western Blotting for EGFR Phosphorylation

  • Cell Lysis: Grow cells to 70-80% confluency and treat with this compound or vehicle for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

  • Cell Preparation: Treat cells with this compound or vehicle for 24-48 hours. Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use flow cytometry analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Workflows

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed CheckControls Verify Experimental Controls (Vehicle, Positive/Negative Controls) Start->CheckControls CheckConditions Confirm Cell Culture Conditions (Media, Serum, Passage Number) CheckControls->CheckConditions DoseResponse Perform Dose-Response Curve CheckConditions->DoseResponse TargetValidation Validate EGFR Expression and Phosphorylation DoseResponse->TargetValidation OffTarget Investigate Off-Target Effects (Kinome Scan) TargetValidation->OffTarget PathwayAnalysis Analyze Downstream Signaling Pathways TargetValidation->PathwayAnalysis PhenotypeCharacterization Characterize Phenotype (Morphology, Cell Cycle, Apoptosis) OffTarget->PhenotypeCharacterization PathwayAnalysis->PhenotypeCharacterization Conclusion Draw Conclusion PhenotypeCharacterization->Conclusion

Caption: A logical workflow for troubleshooting unexpected phenotypes.

Experimental_Workflow CellCulture Cell Culture (A549, HCC827) Treatment This compound Treatment (Dose-Response) CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTT / CellTiter-Glo) Treatment->ViabilityAssay WesternBlot Western Blot (p-EGFR, p-AKT, p-ERK) Treatment->WesternBlot FlowCytometry Flow Cytometry (Cell Cycle Analysis) Treatment->FlowCytometry DataAnalysis Data Analysis and Interpretation ViabilityAssay->DataAnalysis WesternBlot->DataAnalysis FlowCytometry->DataAnalysis

References

Technical Support Center: Optimizing Quizartinib Incubation for Maximal FLT3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing experimental conditions for maximal FMS-like tyrosine kinase 3 (FLT3) inhibition using quizartinib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of quizartinib?

Quizartinib is a potent and selective second-generation FLT3 inhibitor.[1] It functions by binding to the ATP-binding site of the FLT3 receptor, preventing its autophosphorylation and subsequent activation.[2] This blockade disrupts downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, ultimately inducing apoptosis in FLT3-mutated cells.[3] Quizartinib is a type II inhibitor, meaning it specifically binds to the inactive conformation of FLT3.[4]

Q2: Which cell lines are appropriate for studying quizartinib's effects on FLT3 inhibition?

Several human acute myeloid leukemia (AML) cell lines harboring FLT3-ITD mutations are commonly used, including:

  • MV4-11

  • MOLM-13

  • MOLM-14

These cell lines exhibit constitutive FLT3 activation, making them suitable models to assess the inhibitory activity of quizartinib.

Q3: What is the expected IC50 for quizartinib in sensitive cell lines?

In in vitro studies, quizartinib has demonstrated potent inhibition of FLT3-dependent cell proliferation with IC50 values in the low nanomolar range. For example, in MV4-11 cells, the IC50 for inhibition of FLT3 phosphorylation has been reported to be approximately 0.50 nM.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Suboptimal or no inhibition of FLT3 phosphorylation Inappropriate incubation time: The incubation time may be too short for quizartinib to exert its maximal effect, or excessively long, leading to secondary effects.Perform a time-course experiment (e.g., 30 minutes, 1, 2, 4, and 6 hours) to determine the optimal incubation time for maximal FLT3 phosphorylation inhibition in your specific cell line and experimental conditions. A 2-hour incubation is a common starting point.
Incorrect quizartinib concentration: The concentration of quizartinib may be too low to effectively inhibit FLT3.Generate a dose-response curve to determine the optimal concentration. Start with a range of concentrations around the expected IC50 (e.g., 0.1 nM to 100 nM).
Cell line issues: The cell line may have lost the FLT3-ITD mutation or developed resistance.Regularly verify the FLT3 mutation status of your cell lines. If resistance is suspected, consider investigating common resistance mechanisms such as secondary mutations in the FLT3 kinase domain.
Reagent quality: Quizartinib or other reagents may have degraded.Ensure quizartinib is properly stored and use fresh dilutions for each experiment. Verify the quality of all other reagents, including antibodies for Western blotting.
High variability between replicates Inconsistent cell handling: Variations in cell density, passage number, or serum concentration can affect experimental outcomes.Standardize cell culture and plating procedures. Ensure cells are in the logarithmic growth phase and use a consistent passage number for all experiments.
Pipetting errors: Inaccurate pipetting of quizartinib or other reagents can lead to significant variability.Use calibrated pipettes and ensure proper mixing of solutions.
Unexpected off-target effects High quizartinib concentration: At very high concentrations, quizartinib may inhibit other kinases.Use the lowest effective concentration of quizartinib as determined by your dose-response experiments.
Prolonged incubation time: Long incubation periods can lead to cellular stress and other non-specific effects.Use the shortest incubation time that provides maximal FLT3 inhibition, as determined by your time-course experiment.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for FLT3 Phosphorylation Inhibition

This protocol outlines a time-course experiment to identify the optimal incubation duration for maximal quizartinib-mediated inhibition of FLT3 phosphorylation using Western blotting.

Materials:

  • FLT3-ITD positive AML cell line (e.g., MV4-11)

  • Complete cell culture medium

  • Quizartinib stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment.

  • Quizartinib Treatment: Treat cells with a fixed, effective concentration of quizartinib (e.g., 10 nM). Include a DMSO-treated vehicle control.

  • Time-Course Incubation: Incubate the cells for various durations (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane and then incubate with primary antibodies against p-FLT3, total FLT3, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Analysis: Quantify the band intensities for p-FLT3 and total FLT3. Normalize the p-FLT3 signal to the total FLT3 signal for each time point. Plot the normalized p-FLT3 levels against incubation time to determine the point of maximal inhibition.

Protocol 2: Assessing Cell Viability Following Quizartinib Treatment

This protocol describes how to measure the effect of different quizartinib incubation times on the viability of FLT3-ITD positive cells.

Materials:

  • FLT3-ITD positive AML cell line (e.g., MV4-11)

  • Complete cell culture medium

  • Quizartinib stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Quizartinib Treatment: Add varying concentrations of quizartinib to the wells. Include a DMSO-treated vehicle control.

  • Incubation: Incubate the plates for different durations (e.g., 24, 48, 72 hours).

  • Cell Viability Assay: At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence or absorbance using a plate reader.

  • Analysis: Normalize the viability of treated cells to the vehicle control. Plot the percentage of viable cells against the quizartinib concentration for each incubation time to generate dose-response curves and determine the IC50 values.

Data Presentation

Table 1: Effect of Incubation Time on Quizartinib IC50 in FLT3-ITD+ Cell Lines

Cell LineIncubation Time (hours)IC50 (nM)
MV4-1148~0.4
MOLM-1348~0.9
MOLM-1448~0.7

Note: The provided IC50 values are approximate and may vary depending on specific experimental conditions. It is recommended to determine the IC50 in your own laboratory setting.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibits Autophosphorylation

Caption: FLT3 signaling pathway and the inhibitory action of quizartinib.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Culture Culture FLT3-ITD+ AML Cells Seed Seed Cells for Experiment Culture->Seed Treat Treat with Quizartinib (Dose-Response & Time-Course) Seed->Treat Lysis Cell Lysis Treat->Lysis Viability Cell Viability Assay Treat->Viability Western Western Blot (p-FLT3, Total FLT3) Lysis->Western Data Determine Optimal Incubation Time & IC50 Western->Data Viability->Data

Caption: Experimental workflow for optimizing quizartinib incubation time.

Troubleshooting_Tree Start Suboptimal FLT3 Inhibition Observed CheckTime Was a time-course experiment performed? Start->CheckTime CheckConc Was a dose-response curve generated? CheckTime->CheckConc Yes PerformTimeCourse Action: Perform time-course (e.g., 0.5, 1, 2, 4, 6h) CheckTime->PerformTimeCourse No CheckCells Is the cell line validated (FLT3-ITD+)? CheckConc->CheckCells Yes PerformDoseResponse Action: Perform dose-response (e.g., 0.1-100 nM) CheckConc->PerformDoseResponse No CheckReagents Are all reagents (Quizartinib, antibodies) within their expiry and properly stored? CheckCells->CheckReagents Yes ValidateCells Action: Validate cell line (genotyping, new stock) CheckCells->ValidateCells No ReplaceReagents Action: Use fresh reagents CheckReagents->ReplaceReagents No End If issues persist, consider alternative resistance mechanisms. CheckReagents->End Yes

Caption: Troubleshooting decision tree for suboptimal quizartinib efficacy.

References

Technical Support Center: Validating Anti-p-FLT3 Antibody Specificity for AC710 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using anti-phospho-FLT3 (p-FLT3) antibodies in studies involving AC710, a potent inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, including FLT3.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect FLT3?

This compound is a small molecule inhibitor that targets the PDGFR family of kinases.[1] FMS-like tyrosine kinase 3 (FLT3) is a member of this family and is potently inhibited by this compound.[1] In cellular assays, this compound has been shown to inhibit the phosphorylation of FLT3.[1]

Q2: Why is it critical to validate the specificity of my anti-p-FLT3 antibody for this compound studies?

Q3: What are the essential positive and negative controls for validating an anti-p-FLT3 antibody?

Proper controls are fundamental for validating antibody specificity. Here are the essential controls:

Control TypeDescriptionExpected Outcome with a Specific Anti-p-FLT3 Antibody
Positive Control Lysate Lysate from a cell line known to express activated, phosphorylated FLT3 (e.g., MV4-11, MOLM-13, or cells stimulated with FLT3 ligand).Strong signal at the expected molecular weight for p-FLT3.
Negative Control Lysate Lysate from a cell line that does not express FLT3 or has very low expression.No signal at the expected molecular weight for p-FLT3.
Inhibitor Treatment Treatment of FLT3-activated cells with a well-characterized FLT3 inhibitor (other than this compound, e.g., quizartinib) or with this compound itself.Significant reduction or complete loss of the p-FLT3 signal compared to the untreated control.
Phosphatase Treatment Treatment of a positive control lysate with a phosphatase (e.g., lambda protein phosphatase).Complete loss of the p-FLT3 signal, while the total FLT3 signal should remain unaffected.
Peptide Competition Pre-incubation of the antibody with the phosphopeptide immunogen.The specific p-FLT3 band should disappear, while non-specific bands remain.

Q4: Which phosphorylation sites on FLT3 are most relevant for inhibitor studies?

Mutations in the FLT3 gene can lead to its constitutive activation, a driver in acute myeloid leukemia (AML).[2] Key tyrosine residues involved in FLT3 activation and signaling include Tyr589, Tyr591, and Tyr969. Antibodies targeting these specific phosphorylation sites are commonly used to assess the activation status of FLT3.[3][4]

Troubleshooting Guides

Western Blotting Issues

Problem: No p-FLT3 signal is detected in my positive control cell line.

Possible CauseSuggested Solution
Low p-FLT3 levels - Ensure you are using a cell line with high endogenous p-FLT3 levels (e.g., MV4-11). - If using ligand-stimulated cells, optimize the ligand concentration and stimulation time.
Inefficient cell lysis - Use a lysis buffer containing protease and phosphatase inhibitors to prevent dephosphorylation. - Ensure complete cell lysis by proper sonication or mechanical disruption.
Suboptimal antibody concentration - Perform a titration experiment to determine the optimal primary antibody concentration.
Inefficient protein transfer - Verify transfer efficiency using a total protein stain (e.g., Ponceau S) on the membrane. - Optimize transfer time and voltage.
Inactive secondary antibody or substrate - Use a fresh secondary antibody and chemiluminescent substrate.

Problem: High background or non-specific bands are observed.

Possible CauseSuggested Solution
Primary antibody concentration too high - Reduce the concentration of the primary antibody.
Insufficient blocking - Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).
Inadequate washing - Increase the number and duration of wash steps.
Antibody cross-reactivity - If possible, perform a peptide competition assay to confirm the specificity of the main band. - Consider using a different anti-p-FLT3 antibody targeting a different epitope.

Problem: The p-FLT3 signal is not reduced after treatment with this compound.

Possible CauseSuggested Solution
Ineffective this compound concentration or treatment time - Perform a dose-response and time-course experiment to determine the optimal conditions for this compound treatment.
Cell line resistance - Some cell lines may have or develop resistance to FLT3 inhibitors. Confirm the sensitivity of your cell line to other known FLT3 inhibitors.
Antibody is not specific to p-FLT3 - Re-validate your antibody using the controls outlined in the FAQ section.

Experimental Protocols

Western Blotting for p-FLT3

This protocol is designed to assess the effect of this compound on FLT3 phosphorylation.

  • Cell Culture and Treatment:

    • Culture FLT3-activated cells (e.g., MV4-11) to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or a vehicle control for the predetermined time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane onto an 8% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-FLT3 antibody (e.g., targeting pTyr591) overnight at 4°C, at the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total FLT3 or a loading control like GAPDH.

Enzyme-Linked Immunosorbent Assay (ELISA) for p-FLT3

ELISA offers a quantitative method to measure p-FLT3 levels.

  • Sample Preparation:

    • Prepare cell lysates as described in the Western Blotting protocol.

  • ELISA Procedure (based on a typical sandwich ELISA kit):

    • Add 100 µL of cell lysate or positive control to each well of the microplate pre-coated with a capture antibody against total FLT3.

    • Incubate for 2.5 hours at room temperature or overnight at 4°C.[1]

    • Wash the wells several times with the provided wash buffer.

    • Add 100 µL of the detection antibody (anti-p-FLT3) to each well and incubate for 1 hour at room temperature.[1]

    • Wash the wells.

    • Add 100 µL of HRP-conjugated secondary antibody or streptavidin and incubate for 1 hour at room temperature.[1]

    • Wash the wells.

    • Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature in the dark.[1]

    • Add 50 µL of stop solution to each well.[1]

    • Read the absorbance at 450 nm immediately.[1]

Immunoprecipitation (IP) of p-FLT3

IP can be used to isolate p-FLT3 and confirm its identity.

  • Lysate Preparation:

    • Prepare cell lysates as for Western Blotting, ensuring the use of a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-p-FLT3 antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

    • Wash the beads several times with lysis buffer.

  • Elution and Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by Western Blotting using an antibody against total FLT3.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor p_FLT3 p-FLT3 (Active) FLT3->p_FLT3 Dimerization & Autophosphorylation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds This compound This compound This compound->p_FLT3 Inhibits PI3K PI3K p_FLT3->PI3K STAT5 STAT5 p_FLT3->STAT5 RAS RAS p_FLT3->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

FLT3 Signaling Pathway and Inhibition by this compound.

Antibody_Validation_Workflow start Start: Select anti-p-FLT3 Antibody positive_control Western Blot: Positive Control Lysate (e.g., MV4-11) start->positive_control negative_control Western Blot: Negative Control Lysate (FLT3-negative) start->negative_control inhibitor_treatment Western Blot: Positive Cells + FLT3 Inhibitor (e.g., this compound) start->inhibitor_treatment phosphatase_treatment Western Blot: Positive Lysate + Phosphatase start->phosphatase_treatment decision Is a single band of correct MW observed in positive control and absent/ reduced in negative controls? positive_control->decision negative_control->decision inhibitor_treatment->decision phosphatase_treatment->decision pass Antibody Specificity Validated decision->pass Yes fail Troubleshoot or Select New Antibody decision->fail No

Workflow for Validating Anti-p-FLT3 Antibody Specificity.

WB_Troubleshooting start Unexpected Western Blot Result with this compound Treatment q1 Is there a p-FLT3 signal in the positive control? start->q1 q2 Is the p-FLT3 signal reduced with this compound? q1->q2 Yes check_reagents Check lysis buffer, antibodies, substrate, and cell viability. q1->check_reagents No q3 Are there non-specific bands or high background? q2->q3 No q2->q3 Yes check_this compound Verify this compound concentration, treatment time, and cell line sensitivity. q2->check_this compound No check_protocol Optimize antibody concentration, blocking, and wash steps. q3->check_protocol Yes revalidate_ab Re-validate antibody specificity using appropriate controls. q3->revalidate_ab No, but signal is not reduced

Troubleshooting Decision Tree for p-FLT3 Western Blots.

References

Validation & Comparative

A Head-to-Head Battle in FLT3-ITD AML: Quizartinib vs. Gilteritinib

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of two potent FLT3 inhibitors for researchers and drug development professionals in acute myeloid leukemia.

In the landscape of targeted therapies for acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, quizartinib and gilteritinib have emerged as pivotal players. Both are potent FLT3 tyrosine kinase inhibitors (TKIs) that have demonstrated significant clinical activity. This guide provides an objective comparison of their efficacy in preclinical FLT3-ITD AML models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

At a Glance: Key Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of quizartinib and gilteritinib in various FLT3-ITD AML cell lines and animal models.

Cell Line Inhibitor IC50 (nM) Reference
MOLM-14 Quizartinib0.67[1]
Gilteritinib7.87[1]
MV4-11 Quizartinib0.40[1]
MOLM-13 Quizartinib0.89[1]

Table 1: In Vitro Growth Inhibitory Activity (IC50) of Quizartinib and Gilteritinib in FLT3-ITD AML Cell Lines.

Model Treatment Dosage Outcome Reference
MV4-11 Xenograft Quizartinib10 mg/kg, dailyPotent therapeutic effect[2]
Gilteritinib30 mg/kg, dailySignificant antitumor effect[2][3]
MOLM-13 Xenograft Quizartinib10 mg/kg, dailyPotent therapeutic effect[2]
Gilteritinib30 mg/kg, dailySignificant antitumor effect[2]

Table 2: In Vivo Antileukemic Activity of Quizartinib and Gilteritinib in FLT3-ITD AML Xenograft Models.

Delving Deeper: Mechanism of Action and Resistance

Quizartinib is a highly selective type II FLT3 inhibitor, while gilteritinib is a type I inhibitor that also targets AXL, a kinase implicated in resistance to FLT3 inhibitors.[4] This difference in binding and target profile may influence their efficacy against resistance mutations.

Gilteritinib has demonstrated efficacy against a wider range of FLT3 mutations, including those in the tyrosine kinase domain (TKD) that can confer resistance to quizartinib.[3] Preclinical studies have shown that the antitumor effect of quizartinib was significantly diminished in a FLT3-TKD-PM xenograft model, whereas gilteritinib maintained a potent effect.

Signaling Pathway Inhibition

The constitutive activation of the FLT3-ITD receptor tyrosine kinase drives downstream signaling pathways, including RAS/MEK/ERK and PI3K/AKT, promoting leukemic cell proliferation and survival. Both quizartinib and gilteritinib effectively inhibit FLT3 autophosphorylation and downstream signaling.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3_ITD Gilteritinib Gilteritinib Gilteritinib->FLT3_ITD

Caption: FLT3-ITD Signaling Pathway and Inhibition.

Experimental Protocols

A detailed understanding of the methodologies used in the comparative studies is crucial for interpreting the results.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of quizartinib and gilteritinib on the growth of FLT3-ITD AML cell lines.

Method:

  • Cell Culture: FLT3-ITD positive AML cell lines (e.g., MOLM-14, MV4-11, MOLM-13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of quizartinib or gilteritinib for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.

  • Data Analysis: The percentage of viable cells relative to a vehicle-treated control is calculated for each drug concentration. IC50 values are determined by fitting the dose-response curves to a four-parameter logistic equation.[1]

In Vivo Xenograft Model

Objective: To evaluate the antileukemic efficacy of quizartinib and gilteritinib in a mouse model of FLT3-ITD AML.

Method:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

  • Cell Engraftment: Mice are intravenously or subcutaneously injected with FLT3-ITD AML cells (e.g., MV4-11 or MOLM-13).

  • Treatment: Once tumors are established or leukemic burden is detectable, mice are randomized to receive daily oral administration of vehicle, quizartinib (e.g., 10 mg/kg), or gilteritinib (e.g., 30 mg/kg) for a defined period (e.g., 14 or 21 days).[2]

  • Efficacy Evaluation: Tumor volume is measured regularly in subcutaneous models. In disseminated models, leukemic burden in peripheral blood, bone marrow, and spleen is assessed by flow cytometry or bioluminescence imaging. Survival is also a key endpoint.

  • Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to compare the treatment groups.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines FLT3-ITD AML Cell Lines DrugTreatment_vitro Treat with Quizartinib or Gilteritinib CellLines->DrugTreatment_vitro ViabilityAssay Cell Viability Assay (e.g., CTG) DrugTreatment_vitro->ViabilityAssay IC50 Determine IC50 ViabilityAssay->IC50 Xenograft Establish Xenograft Model (Mice) IC50->Xenograft Inform In Vivo Dosing DrugTreatment_vivo Treat with Quizartinib or Gilteritinib Xenograft->DrugTreatment_vivo TumorMeasurement Measure Tumor Growth or Leukemic Burden DrugTreatment_vivo->TumorMeasurement Efficacy Evaluate Efficacy TumorMeasurement->Efficacy

References

A Preclinical Head-to-Head: AC710 vs. Midostaurin in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Two Kinase Inhibitors in Preclinical AML Models

In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), particularly for patients harboring FMS-like tyrosine kinase 3 (FLT3) mutations, a diverse array of kinase inhibitors has been investigated. This guide provides a comparative overview of the preclinical data for two such inhibitors: AC710, a novel preclinical candidate, and midostaurin, a first-generation multi-kinase inhibitor approved for the treatment of FLT3-mutated AML. This comparison aims to equip researchers, scientists, and drug development professionals with a concise summary of the available preclinical evidence to inform future research and development efforts.

Introduction to the Compounds

This compound is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, which includes FLT3 and colony-stimulating factor 1 receptor (CSF1R).[1] It was identified as a preclinical development candidate based on its favorable pharmacokinetic properties and in vivo efficacy in a mouse tumor xenograft model and a collagen-induced arthritis model.[1]

Midostaurin (PKC412) is a multi-targeted kinase inhibitor that acts on a range of kinases, including FLT3 (both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations), KIT, VEGFR2, and PDGFR.[2][3] Its approval for newly diagnosed FLT3-mutated AML in combination with standard chemotherapy marked a significant advancement in the treatment of this aggressive leukemia.[2][3][4]

Mechanism of Action and Target Profile

Both this compound and midostaurin exert their anti-leukemic effects by inhibiting key signaling pathways involved in cell proliferation and survival.

This compound targets the PDGFR family of kinases.[1] Within this family, FLT3 is a critical kinase in the context of AML, as activating mutations in FLT3 are found in approximately 30% of AML patients and are associated with a poor prognosis.[1] By inhibiting FLT3, this compound is expected to block the downstream signaling pathways that drive leukemic cell growth.

Midostaurin has a broader kinase inhibition profile. Its primary targets in AML are the wild-type and mutated forms of FLT3.[4] By binding to the ATP-binding site of the FLT3 receptor, midostaurin inhibits its kinase activity, thereby reducing the phosphorylation of downstream signaling molecules like STAT5, AKT, and ERK, which are crucial for cell proliferation and survival.[5][6] Its activity against other kinases such as KIT and VEGFR2 may also contribute to its overall anti-cancer effects.[3]

In Vitro Efficacy

Quantitative in vitro data provides a direct comparison of the potency of these compounds against AML cells. While extensive data is available for midostaurin, specific IC50 values for this compound in AML cell lines are not publicly available in the reviewed literature. The discovery publication for this compound states that it potently inhibits the phosphorylation of PDGFR-family kinases, with FLT3 being the most potently inhibited, but does not provide specific IC50 values for AML cell lines.[1]

Table 1: In Vitro Activity of Midostaurin in FLT3-ITD Positive AML Cell Lines

Cell LineIC50 (nM)Reference
MOLM-13~200[7]
MV4-11~200[7]

In Vivo Efficacy in AML Xenograft Models

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of drug candidates in a more complex biological system.

This compound was selected as a preclinical development candidate based on its efficacy in a mouse tumor xenograft model, though specific details of AML xenograft studies are not extensively published.[1]

Midostaurin has been evaluated in several AML xenograft models. In a study using an aggressive MOLM-13 xenograft model, daily treatment with 50 mg/kg midostaurin was assessed.[7] Another study detailed the use of midostaurin in SKNO-1-luc+ and OCI-AML3-luc+ xenograft models, where treatment was initiated 3 days after cell inoculation.[8]

Table 2: Summary of Midostaurin In Vivo Studies in AML Xenograft Models

Xenograft ModelDosing RegimenOutcomeReference
MOLM-1350 mg/kg, dailyEvaluated for in vivo efficacy[7]
SKNO-1-luc+80 mg/kg, daily for 28 daysSignificantly increased median survival[8]
OCI-AML3-luc+100 mg/kg, daily for 28 daysSignificantly increased median survival[8]

Signaling Pathway Inhibition

The inhibitory effects of these compounds on their target signaling pathways can be visualized to better understand their mechanism of action.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling FLT3 FLT3 Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 FLT3->STAT5 This compound This compound This compound->FLT3 Inhibits Midostaurin Midostaurin Midostaurin->FLT3 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Figure 1. Simplified FLT3 signaling pathway and points of inhibition by this compound and midostaurin.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings.

In Vitro Cell Viability Assay (General Protocol)
  • Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compound (this compound or midostaurin) for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Western Blotting for Phospho-Protein Analysis (General Protocol)
  • Cell Lysis: AML cells are treated with the inhibitor for a defined time, then lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of the target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5).

  • Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence or fluorescence imaging.

In Vivo Xenograft Model (General Protocol)
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.

  • Cell Implantation: A defined number of human AML cells (e.g., MOLM-13) are injected intravenously or subcutaneously into the mice.

  • Treatment: Once the leukemia is established (confirmed by bioluminescence imaging or peripheral blood analysis), mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a specified dose and schedule.

  • Monitoring: Tumor burden is monitored regularly using methods like bioluminescence imaging, and animal health (body weight, clinical signs) is closely observed.

  • Endpoint Analysis: The study endpoint may be survival, or mice may be euthanized at a specific time point for analysis of leukemic infiltration in various organs (e.g., bone marrow, spleen).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture AML Cell Culture (e.g., MOLM-13, MV4-11) Treatment_InVitro Compound Treatment (this compound or Midostaurin) Cell_Culture->Treatment_InVitro Viability_Assay Cell Viability Assay (e.g., MTT) Treatment_InVitro->Viability_Assay Western_Blot Western Blot (p-FLT3, p-STAT5) Treatment_InVitro->Western_Blot end End Viability_Assay->end Western_Blot->end Xenograft_Model AML Xenograft Model (Immunodeficient Mice) Treatment_InVivo Compound Administration Xenograft_Model->Treatment_InVivo Efficacy_Assessment Efficacy Assessment (Survival, Tumor Burden) Treatment_InVivo->Efficacy_Assessment Efficacy_Assessment->end start Start start->Cell_Culture start->Xenograft_Model

Figure 2. General experimental workflow for preclinical evaluation of AML drug candidates.

Conclusion

This comparative guide highlights the preclinical profiles of this compound and midostaurin in the context of AML. Midostaurin, as an approved therapeutic, has a well-documented preclinical and clinical history, demonstrating activity against FLT3-mutated AML. This compound, as a preclinical candidate, shows promise as a potent inhibitor of the PDGFR-family of kinases, including FLT3. However, a significant gap in the publicly available data for this compound in AML-specific preclinical models prevents a direct, quantitative comparison with midostaurin at this time. Further preclinical studies detailing the in vitro and in vivo efficacy of this compound in relevant AML models are necessary to fully elucidate its therapeutic potential and to provide a solid foundation for any future clinical development. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date information.

References

Assessing Quizartinib's Potency Against FLT3-TKD Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quizartinib, a potent second-generation FLT3 inhibitor, has demonstrated significant clinical activity in patients with FLT3-ITD positive acute myeloid leukemia (AML). However, the emergence of secondary mutations in the FMS-like tyrosine kinase 3 (FLT3) tyrosine kinase domain (TKD) represents a major mechanism of acquired resistance. This guide provides a comparative analysis of quizartinib's activity against various FLT3-TKD mutations, supported by experimental data, to aid in the ongoing research and development of next-generation FLT3 inhibitors.

Quantitative Analysis of Quizartinib Activity

The inhibitory activity of quizartinib against wild-type FLT3, the FLT3-ITD mutation, and various FLT3-TKD resistance mutations has been evaluated in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor.

Table 1: Biochemical IC50 Values of Quizartinib Against FLT3 Variants

FLT3 VariantIC50 (nM)Fold Change vs. FLT3-ITD
FLT3-WT4.2[1][2]3.8x
FLT3-ITD1.1[1][2]1.0x
FLT3-D835Y>1000>909x
FLT3-F691L>1000>909x

Note: Data for D835Y and F691L indicate significant resistance, with specific IC50 values often exceeding the tested concentrations in published studies.

Table 2: Cellular IC50 Values of Quizartinib in FLT3-Mutant Cell Lines

Cell LineFLT3 MutationIC50 (nM)
MV4-11FLT3-ITD0.40[2]
MOLM-13FLT3-ITD0.89[2]
MOLM-14FLT3-ITD0.73[2]
MOLM-14FLT3-ITD + D835Y17.74 (range 0.86-17.74)
MOLM-14FLT3-ITD + F691L17.74 (range 0.86-17.74)

The data clearly demonstrates that while quizartinib is highly potent against the FLT3-ITD mutation, its activity is significantly diminished by the presence of key TKD mutations, particularly at the D835 and F691 residues.[2] The D835 residue is located in the activation loop of the kinase, and mutations at this site are thought to stabilize the active conformation of FLT3, to which the type II inhibitor quizartinib has a lower binding affinity. The F691 "gatekeeper" mutation directly interferes with the binding of quizartinib to the ATP-binding pocket.[3][4][5][6]

Experimental Methodologies

The following are detailed protocols for the key experiments used to assess the activity of quizartinib against FLT3 mutations.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human FLT3 (wild-type or mutant)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Quizartinib (or other inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of quizartinib in kinase buffer.

  • In a 384-well plate, add 1 µL of the quizartinib dilution or vehicle (DMSO control).

  • Add 2 µL of a solution containing the recombinant FLT3 enzyme and the substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each quizartinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • FLT3-mutant cell lines (e.g., MOLM-14, MV4-11)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Quizartinib

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed the FLT3-mutant cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of cell culture medium.

  • Prepare serial dilutions of quizartinib in cell culture medium.

  • Add 100 µL of the quizartinib dilutions or vehicle control to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each quizartinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[7][8][9][10]

Visualizing Key Pathways and Processes

To better understand the context of quizartinib's activity and the methods used for its assessment, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and its downstream effectors.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Enzyme Recombinant FLT3 (WT or Mutant) Assay_B Kinase Reaction (ATP, Substrate) Enzyme->Assay_B Inhibitor_B Quizartinib (Serial Dilution) Inhibitor_B->Assay_B Detection_B Luminescence (ADP-Glo) Assay_B->Detection_B IC50_B IC50 Calculation Detection_B->IC50_B Cells FLT3-Mutant Cell Lines Assay_C Cell Culture (72h Incubation) Cells->Assay_C Inhibitor_C Quizartinib (Serial Dilution) Inhibitor_C->Assay_C Detection_C Absorbance (MTS Assay) Assay_C->Detection_C IC50_C IC50 Calculation Detection_C->IC50_C

Caption: Workflow for assessing quizartinib's inhibitory activity.

Conclusion

The provided data underscores the potent and selective activity of quizartinib against FLT3-ITD-driven AML. However, the substantial loss of potency against clinically relevant FLT3-TKD mutations, such as D835Y and F691L, highlights the critical need for the development of next-generation FLT3 inhibitors that can overcome these resistance mechanisms. The experimental protocols and pathway diagrams included in this guide offer a foundational resource for researchers working towards this goal. Further investigation into the structural and conformational changes induced by these TKD mutations will be pivotal in designing novel therapeutic strategies for this challenging patient population.

References

Navigating Synergistic Strategies in Acute Myeloid Leukemia: A Comparative Analysis of AXL Inhibition with Venetoclax

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of potent AXL inhibition when combined with the BCL-2 inhibitor venetoclax in the context of Acute Myeloid Leukemia (AML). While the initial query focused on "AC710," publicly available scientific literature identifies this compound as a selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, also targeting FLT3 and CSF1R, rather than an AXL inhibitor.[1][2] Therefore, to address the core scientific question of AXL inhibitor synergy with venetoclax, this guide will focus on a well-characterized, potent, and selective AXL/MER tyrosine kinase inhibitor, ONO-7475 (tamnorzatinib), for which significant preclinical data in combination with venetoclax is available.

The combination of targeted therapies is a promising strategy to enhance efficacy and overcome resistance in AML. Venetoclax, a selective BCL-2 inhibitor, has shown significant activity in AML; however, intrinsic and acquired resistance remains a clinical challenge.[3][4] The receptor tyrosine kinase AXL is frequently overexpressed in AML and has been implicated in survival, proliferation, and drug resistance.[5][6] Preclinical studies have demonstrated that inhibition of AXL can sensitize AML cells to venetoclax, suggesting a powerful synergistic relationship.[5][6]

Comparative Efficacy of AXL Inhibition with Venetoclax

Preclinical studies have demonstrated significant synergy between the AXL inhibitor ONO-7475 and venetoclax in various AML models, including those with FLT3-ITD mutations, a common driver of AML with a poor prognosis.[6][7]

In Vitro Synergy Data

The combination of ONO-7475 and venetoclax has been shown to potently induce apoptosis in FLT3-mutant AML cell lines and primary patient samples.

Cell Line/SampleTreatmentObservationReference
MV4;11 (FLT3-ITD)ONO-7475 + VenetoclaxSignificant synergy, near elimination of leukemic cells[7]
MOLM13 (FLT3-ITD)ONO-7475 + VenetoclaxSignificant synergy, near elimination of leukemic cells[7]
Primary AML Patient SamplesONO-7475 + VenetoclaxExtreme sensitivity to the combination[7]
Venetoclax-Resistant CellsONO-7475Effective against venetoclax-resistant cells, including those overexpressing MCL-1[6]
In Vivo Efficacy Data

In patient-derived xenograft (PDX) models of AML, the combination of a selective AXL inhibitor and venetoclax has demonstrated superior efficacy compared to single-agent treatment.

ModelTreatmentOutcomeReference
AML PDX ModelAXL inhibitor + VenetoclaxReduced leukemic burden, prolonged survival[5][6]
FLT3-ITD AML XenograftONO-7475 + VenetoclaxMore potent reduction of leukemic burden and prolonged survival compared to monotherapy[6]

Mechanism of Synergistic Action

The synergistic effect of combining AXL inhibition with venetoclax stems from the dual targeting of key survival pathways in AML cells. Venetoclax inhibits the anti-apoptotic protein BCL-2, promoting programmed cell death.[1] AXL activation, on the other hand, promotes cell survival through various downstream signaling pathways, including the PI3K/AKT and MAPK pathways, and can contribute to venetoclax resistance by upregulating other anti-apoptotic proteins like MCL-1.[6][7]

By inhibiting AXL, ONO-7475 can suppress these pro-survival signals, including the downregulation of MCL-1, thereby lowering the threshold for apoptosis induction by venetoclax.[7] This dual blockade creates a synthetic lethal environment for AML cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion AXL AXL PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT activates MAPK MAPK Pathway AXL->MAPK activates MCL1 MCL-1 PI3K_AKT->MCL1 upregulates MAPK->MCL1 upregulates BAX_BAK BAX/BAK MCL1->BAX_BAK inhibits BCL2 BCL-2 BCL2->BAX_BAK inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis induces Gas6 Gas6 Gas6->AXL activates ONO7475 ONO-7475 (AXL Inhibitor) ONO7475->AXL inhibits Venetoclax Venetoclax (BCL-2 Inhibitor) Venetoclax->BCL2 inhibits

Caption: Signaling pathway of AXL and BCL-2 in AML and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the synergy between AXL inhibitors and venetoclax.

Cell Viability and Apoptosis Assays
  • Cell Culture: AML cell lines (e.g., MV4;11, MOLM13) and primary patient AML cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are treated with a dose range of the AXL inhibitor (e.g., ONO-7475) and/or venetoclax for specified time points (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.

  • Apoptosis Measurement: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) or 7-AAD staining. Annexin V-positive cells are considered apoptotic.

  • Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method with software like CalcuSyn or CompuSyn. A CI value < 1 indicates synergy.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., NOD/SCID gamma or NSG) are used.

  • Cell Implantation: Human AML cell lines or primary patient AML cells are injected intravenously or subcutaneously into the mice.

  • Drug Administration: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood sampling), mice are treated with vehicle control, AXL inhibitor alone, venetoclax alone, or the combination. Drugs are typically administered via oral gavage.

  • Efficacy Evaluation: Treatment efficacy is assessed by monitoring animal survival, body weight, and leukemic burden (e.g., through imaging or flow cytometry of peripheral blood, bone marrow, and spleen).

  • Toxicity Assessment: Toxicity is evaluated by monitoring animal behavior, body weight, and through histological analysis of major organs at the end of the study.

Start Start AML_Cells AML Cell Lines or Primary Patient Samples Start->AML_Cells Implantation Implant into Immunocompromised Mice AML_Cells->Implantation Leukemia_Establishment Confirm Leukemia Establishment Implantation->Leukemia_Establishment Treatment_Groups Randomize into Treatment Groups: - Vehicle - AXL Inhibitor - Venetoclax - Combination Leukemia_Establishment->Treatment_Groups Monitoring Monitor: - Survival - Body Weight - Leukemic Burden Treatment_Groups->Monitoring Endpoint Endpoint Analysis: - Histology - Flow Cytometry Monitoring->Endpoint Data_Analysis Data Analysis and Statistical Comparison Endpoint->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo xenograft studies.

Alternative Therapeutic Strategies and Future Directions

While the combination of AXL inhibitors and venetoclax shows significant promise, other therapeutic strategies are also being explored to enhance venetoclax efficacy. These include combinations with:

  • Hypomethylating agents (e.g., azacitidine, decitabine): This combination is already a standard of care for certain AML patient populations.[3][4]

  • FLT3 inhibitors (for FLT3-mutated AML): Dual targeting of FLT3 and BCL-2 is a rational approach for this AML subtype.

  • IDH1/2 inhibitors (for IDH-mutated AML): Targeting the specific metabolic vulnerabilities of IDH-mutant AML in combination with venetoclax is under investigation.

  • MCL-1 inhibitors: As MCL-1 is a key resistance mechanism to venetoclax, direct inhibition of MCL-1 is a highly synergistic strategy.

The development of triplet therapies, potentially combining an AXL inhibitor, venetoclax, and a third agent tailored to the patient's specific mutation profile, represents an exciting future direction in the personalized treatment of AML. Further clinical investigation is warranted to translate the promising preclinical findings of AXL inhibitor and venetoclax synergy into effective therapies for patients with this challenging disease.

References

Navigating Resistance: A Comparative Guide to Quizartinib and Other TKIs in FLT3-Mutated AML

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acquired resistance to tyrosine kinase inhibitors (TKIs) remains a significant hurdle in the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). Quizartinib, a potent second-generation type II FLT3 inhibitor, has demonstrated substantial clinical activity; however, its efficacy can be limited by the emergence of resistance, often through secondary mutations in the FLT3 kinase domain or the activation of bypass signaling pathways. This guide provides a comparative analysis of cross-resistance between quizartinib and other TKIs, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular interactions.

Quantitative Comparison of TKI Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of quizartinib and other TKIs against various FLT3-mutated AML cell lines, including those harboring resistance mutations. This data provides a quantitative basis for understanding cross-resistance profiles.

Table 1: In Vitro Activity of TKIs Against FLT3-ITD AML Cell Lines

Cell LineTKIIC50 (nM)Key Findings
MOLM-14 (FLT3-ITD)Quizartinib0.67Potent inhibition of parental FLT3-ITD cells.[1]
Midostaurin10.12
Gilteritinib7.87
MOLM-13 (FLT3-ITD)Quizartinib<1High selectivity and potent growth inhibition.[1]
Ba/F3 (FLT3-ITD)Quizartinib0.4More potent inhibition of FLT3-ITD compared to wild-type FLT3.[2]
Gilteritinib9.2Similar inhibitory action on FLT3-ITD and wild-type FLT3.[2]
Midostaurin4.2More potent inhibition of FLT3-ITD than wild-type FLT3.[2]

Table 2: Cross-Resistance in Midostaurin-Resistant AML Cells

Cell LineTKIIC50 (nM)Key Findings
MOLM-14-MR (Midostaurin-Resistant, NRAS mutation)Quizartinib3.61 - 9.23Quizartinib retains activity against midostaurin-resistant cells with RAS pathway mutations.[1]
Midostaurin45.09 - 106.00
Gilteritinib29.08 - 49.31

Table 3: Cross-Resistance in Quizartinib-Resistant FLT3-ITD Mutants

FLT3 MutationTKIIC50 (nM)Key Findings
FLT3-ITD/D835YCrenolanibSignificantly more potent than quizartinibCrenolanib overcomes resistance conferred by the D835Y mutation.[3]
Quizartinib-
FLT3-ITD/F691LGilteritinibResistantThe F691L "gatekeeper" mutation confers resistance to gilteritinib.[4]
QuizartinibResistantThe F691L mutation also confers resistance to quizartinib.[1]

Table 4: Activity of TKIs Against the Gilteritinib-Resistant FLT3 N701K Mutation

Cell Line / ConditionTKIIC50 (nM)Key Findings
Primary AML cells with FLT3 ITD+N701KGilteritinib>10,000The N701K mutation confers high-level resistance to gilteritinib.[5]
Quizartinib1.771These cells remain highly sensitive to quizartinib.[5]
Ba/F3 cells with FLT3 ITD+N701KGilteritinib82.86The N701K mutation confers resistance to gilteritinib in a model system.[5]
Quizartinib2.906These cells remain sensitive to quizartinib.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in TKI cross-resistance studies.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

  • Cell Seeding: Seed AML cells (e.g., MOLM-14, MV4-11) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 80 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Addition: Prepare serial dilutions of TKIs (e.g., quizartinib, gilteritinib) in culture medium. Add 20 µL of the TKI dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Luminescence Reaction: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 values by plotting the percentage of viability against the logarithm of the TKI concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of FLT3 Signaling Pathways

This technique is used to detect and quantify the phosphorylation status of key proteins in the FLT3 signaling cascade, providing insights into the mechanism of TKI action and resistance.

  • Cell Treatment and Lysis:

    • Seed AML cells in 6-well plates at a density of 1-2 x 10^6 cells/mL and treat with various concentrations of TKIs or vehicle for the desired time (e.g., 2-4 hours).

    • Harvest the cells by centrifugation and wash once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C with gentle agitation. Use β-actin as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for studying TKI cross-resistance.

FLT3_Signaling_Pathway FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Quizartinib Quizartinib (Type II TKI) Quizartinib->FLT3 Gilteritinib Gilteritinib (Type I TKI) Gilteritinib->FLT3 D835_F691L On-Target Mutations (D835, F691L) D835_F691L->Quizartinib Resistance RAS_Mutation Off-Target RAS Mutation RAS_Mutation->RAF Bypass Activation

Caption: FLT3 signaling and mechanisms of TKI resistance.

Cross_Resistance_Workflow start Start: FLT3-mutated AML Cell Lines culture Culture cells with escalating doses of TKI A (e.g., Quizartinib) start->culture resistance Establish TKI A- Resistant Cell Line culture->resistance viability Cell Viability Assay (IC50 determination) resistance->viability western Western Blot Analysis (Signaling Pathways) resistance->western sequencing DNA/RNA Sequencing (Identify Resistance Mutations) resistance->sequencing compare Compare IC50s of TKI A, TKI B, TKI C, etc. viability->compare analyze Analyze signaling changes and mutation status western->analyze sequencing->analyze end Conclusion on Cross-Resistance Profile compare->end analyze->end

References

Validating the Clinical Relevance of Preclinical AC710 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for AC710, a novel inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR)-family kinases, with established therapeutic alternatives. The data presented herein aims to facilitate the validation of this compound's clinical potential in relevant oncological and inflammatory indications.

Executive Summary

This compound is a potent, orally bioavailable small molecule inhibitor targeting the PDGFR family of receptor tyrosine kinases (RTKs), including PDGFRα and PDGFRβ. It also exhibits significant inhibitory activity against other class III RTKs, namely FMS-like tyrosine kinase 3 (FLT3) and colony-stimulating factor-1 receptor (CSF1R), as well as KIT.[1] Preclinical studies have demonstrated the efficacy of this compound in models of acute myeloid leukemia (AML) and inflammatory arthritis, suggesting its potential as a therapeutic agent in these conditions. This guide will objectively compare the preclinical performance of this compound with current standard-of-care treatments for these diseases, providing available experimental data to support the assessment of its clinical translatability.

Mechanism of Action: Targeting Key Signaling Pathways

This compound exerts its therapeutic effects by inhibiting the phosphorylation of key receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and differentiation.

This compound Mechanism of Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects PDGFR PDGFR PI3K/AKT PI3K/AKT PDGFR->PI3K/AKT RAS/MAPK RAS/MAPK PDGFR->RAS/MAPK FLT3 FLT3 FLT3->PI3K/AKT FLT3->RAS/MAPK JAK/STAT JAK/STAT FLT3->JAK/STAT CSF1R CSF1R CSF1R->PI3K/AKT CSF1R->RAS/MAPK KIT KIT KIT->PI3K/AKT KIT->RAS/MAPK This compound This compound This compound->PDGFR Inhibits This compound->FLT3 Inhibits This compound->CSF1R Inhibits This compound->KIT Inhibits Proliferation Proliferation PI3K/AKT->Proliferation Survival Survival RAS/MAPK->Survival Differentiation Differentiation JAK/STAT->Differentiation

Caption: this compound inhibits key receptor tyrosine kinases. (Within 100 characters)

Preclinical Efficacy of this compound

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibition of its target kinases with high selectivity.

Kinase TargetBinding Affinity (Kd, nM)
FLT30.6
CSF1R1.57
KIT1.0
PDGFRα1.3
PDGFRβ1.0
Data sourced from MedchemExpress, referencing Liu G, et al.[1]
Anti-Tumor Efficacy in a Mouse Xenograft Model of Acute Myeloid Leukemia

This compound was evaluated in a subcutaneous xenograft model using the human AML cell line MV4-11, which harbors an FLT3-ITD mutation.

Treatment GroupDosageTumor Growth Outcome
This compound0.3 mg/kgTemporal inhibition, followed by regrowth
This compound3 mg/kgComplete tumor regression
This compound30 mg/kgComplete tumor regression
Positive Control (Compound 1)1 mg/kgNot specified in detail
Data extracted from Liu G, et al.[2]
Efficacy in a Mouse Collagen-Induced Arthritis Model

The anti-inflammatory potential of this compound was assessed in a prophylactic mouse model of collagen-induced arthritis (CIA).

Treatment GroupDosageEffect on Paw Clinical Scores
This compound3 mg/kgSignificant dose-dependent impact
This compound10 mg/kgEquivalent or slightly better than dexamethasone
This compound30 mg/kgEquivalent or slightly better than dexamethasone
DexamethasoneSafe doseStandard anti-inflammatory effect
Data extracted from Liu G, et al.[2]

Comparison with Alternative Treatments

Acute Myeloid Leukemia (AML) with FLT3 Mutation

Standard of Care: The current standard of care for newly diagnosed FLT3-mutated AML involves a combination of intensive chemotherapy with a FLT3 inhibitor, such as midostaurin. For relapsed or refractory cases, gilteritinib is a commonly used targeted therapy.

FeatureThis compound (Preclinical)Midostaurin (Clinical)Gilteritinib (Clinical)
Mechanism PDGFR, FLT3, CSF1R, KIT inhibitorMulti-kinase inhibitor (including FLT3)Selective FLT3 inhibitor
Indication AML with FLT3 mutation (preclinical model)Newly diagnosed FLT3-mutated AMLRelapsed/refractory FLT3-mutated AML
Efficacy Complete tumor regression at 3 and 30 mg/kg in a xenograft model.[2]Improved overall survival when added to chemotherapy.Improved overall survival compared to salvage chemotherapy.
Administration Oral (in preclinical studies)OralOral
Rheumatoid Arthritis (RA)

Standard of Care: The treatment for RA typically begins with disease-modifying antirheumatic drugs (DMARDs), such as methotrexate. For patients with inadequate response, biologic DMARDs (e.g., TNF inhibitors) or targeted synthetic DMARDs (e.g., JAK inhibitors) are introduced.

FeatureThis compound (Preclinical)Methotrexate (Clinical)Adalimumab (TNF inhibitor) (Clinical)Tofacitinib (JAK inhibitor) (Clinical)
Mechanism PDGFR, CSF1R inhibitorDihydrofolate reductase inhibitorTNF-α inhibitorJanus kinase (JAK) inhibitor
Indication Inflammatory arthritis (preclinical model)First-line treatment for RAModerate to severe RAModerate to severe RA
Efficacy Significant reduction in joint swelling and inflammation, comparable to dexamethasone in a CIA model.[2]Reduces disease activity and slows radiographic progression.Reduces signs and symptoms, and inhibits progression of structural damage.Reduces signs and symptoms and inhibits structural damage.
Administration Oral (in preclinical studies)Oral, Subcutaneous, IntramuscularSubcutaneousOral

Experimental Protocols

Mouse Xenograft Model (MV4-11)
  • Animal Model: Athymic nude mice.

  • Cell Line: MV4-11, a human leukemia cell line with a homozygous FLT3-ITD mutation.

  • Tumor Implantation: Subcutaneous injection of MV4-11 cells into the flank of the mice.

  • Treatment: this compound was administered orally at doses of 0.3, 3, and 30 mg/kg for a duration of 2 weeks.

  • Endpoint: Tumor volume was measured to assess anti-tumor efficacy.

Xenograft Model Workflow Start Start Cell_Culture Culture MV4-11 cells Start->Cell_Culture Implantation Subcutaneous implantation in athymic nude mice Cell_Culture->Implantation Tumor_Growth Allow tumors to establish Implantation->Tumor_Growth Treatment_Groups Randomize into treatment groups Tumor_Growth->Treatment_Groups Dosing Oral administration of this compound (0.3, 3, 30 mg/kg) for 2 weeks Treatment_Groups->Dosing Tumor_Measurement Measure tumor volume regularly Dosing->Tumor_Measurement Analysis Analyze tumor growth inhibition Tumor_Measurement->Analysis End End Analysis->End

Caption: Workflow for the MV4-11 xenograft study. (Within 100 characters)
Mouse Collagen-Induced Arthritis (CIA) Model

  • Animal Model: Mice susceptible to collagen-induced arthritis.

  • Induction of Arthritis: Immunization with type II collagen emulsified in Freund's adjuvant.

  • Treatment Paradigm: Prophylactic treatment with this compound administered for 15 days (day 0-14).

  • Dosage: this compound was administered at doses of 3, 10, and 30 mg/kg.

  • Endpoint: Paw clinical scores were used to measure joint swelling and inflammation. Histology was also performed.

CIA Model Workflow Start Start Immunization Induce arthritis with collagen and adjuvant Start->Immunization Treatment_Start Initiate prophylactic treatment (Day 0) Immunization->Treatment_Start Dosing Administer this compound (3, 10, 30 mg/kg) for 15 days Treatment_Start->Dosing Scoring Monitor paw clinical scores Dosing->Scoring Histology Histological analysis of joints Scoring->Histology Analysis Evaluate anti-inflammatory efficacy Histology->Analysis End End Analysis->End

Caption: Workflow for the collagen-induced arthritis study. (Within 100 characters)
In Vivo Tolerability Study

  • Animal Model: Rats.

  • Duration: 7 days.

  • Endpoint: Assessment of the in vivo tolerability of this compound. Specific parameters were not detailed in the primary publication.

Logical Relationships and Clinical Validation Pathway

The preclinical findings for this compound suggest a logical progression toward clinical validation in specific patient populations.

Clinical Validation Pathway for this compound cluster_preclinical Preclinical Findings cluster_clinical Clinical Validation Kinase_Inhibition Potent inhibition of PDGFR, FLT3, CSF1R, KIT AML_Efficacy Tumor regression in FLT3-mutated AML xenograft Kinase_Inhibition->AML_Efficacy Arthritis_Efficacy Anti-inflammatory effect in CIA model Kinase_Inhibition->Arthritis_Efficacy Phase2_AML Phase II Trial: Efficacy in FLT3-mutated AML patients AML_Efficacy->Phase2_AML Phase2_RA Phase II Trial: Efficacy in RA patients with inadequate response to DMARDs Arthritis_Efficacy->Phase2_RA Tolerability Good in vivo tolerability in rats Phase1 Phase I Trial: Safety, PK/PD in healthy volunteers and/or patients Tolerability->Phase1 Phase1->Phase2_AML Phase1->Phase2_RA

Caption: Logical progression from preclinical to clinical studies. (Within 100 characters)

Conclusion

The preclinical data for this compound demonstrate its potential as a multi-targeted kinase inhibitor with promising efficacy in models of both cancer and inflammatory disease. The complete tumor regression observed in the FLT3-mutated AML xenograft model and the significant anti-inflammatory effects in the CIA model provide a strong rationale for its clinical development. Further investigation is warranted to fully elucidate its safety profile and to confirm these preclinical findings in human clinical trials. This guide serves as a foundational resource for researchers and drug development professionals to critically evaluate the clinical relevance of the preclinical data for this compound and to inform the design of future clinical studies.

References

A Comparative Guide to the Off-Target Kinase Inhibition Profiles of FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

FMS-like tyrosine kinase 3 (FLT3) is a critical target in the treatment of Acute Myeloid Leukemia (AML), with several inhibitors approved or in clinical development. While these inhibitors effectively target FLT3, their off-target activities can lead to both beneficial therapeutic effects and adverse events. Understanding the distinct off-target kinase inhibition profiles of these drugs is paramount for optimizing treatment strategies and guiding the development of next-generation inhibitors with improved selectivity. This guide provides an objective comparison of the off-target profiles of prominent FLT3 inhibitors, supported by quantitative experimental data.

I. Off-Target Kinase Inhibition Profiles: A Tabular Comparison

The following table summarizes the off-target kinase inhibition profiles of five notable FLT3 inhibitors: Gilteritinib, Sorafenib, Midostaurin, Quizartinib, and Crenolanib. The data, presented as dissociation constants (Kd) or IC50 values, are compiled from various kinome-wide profiling studies. Lower values indicate stronger binding or inhibition and thus, a higher potential for off-target effects at therapeutic concentrations.

Kinase TargetGilteritinib (Kd, nM)Sorafenib (IC50, nM)Midostaurin (IC50, nM)Quizartinib (Kd, nM)Crenolanib (Kd, nM)
FLT3 0.29 58 <10 1.1 0.74
AXL0.35----
LTK0.76----
ALK1.2----
TRKA4.3-≤100--
KIT1368804.278
VEGFR2-90110--
PDGFRβ-576430.12.1
c-RAF-6---
BRAF-22---
RET--≤10025.3-
SYK--≤100--
LYN--≤100--
PDPK1--≤100--
CSF1R---70.230
PDGFRA---49.63.2

Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

II. Experimental Methodologies

The quantitative data presented in this guide are primarily generated using two key experimental approaches: biochemical kinase profiling assays and cellular phosphorylation assays.

A. Biochemical Kinase Profiling: KINOMEscan™

The KINOMEscan™ assay is a high-throughput, competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Experimental Protocol:

  • Kinase Preparation: A diverse panel of human kinases is expressed, typically as fusion proteins with a DNA tag.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (FLT3 inhibitor) are incubated together. The test compound competes with the immobilized ligand for binding to the active site of the kinase.

  • Quantification: After incubation, the beads are washed to remove unbound components. The amount of kinase bound to the immobilized ligand is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. A lower amount of captured kinase indicates stronger binding of the test compound. Dissociation constants (Kd) are calculated by measuring the amount of captured kinase as a function of the test compound concentration.

B. Cellular Kinase Inhibition Assay: Western Blotting for Phospho-Proteins

This method assesses a compound's ability to inhibit the phosphorylation of a kinase or its downstream substrates within a cellular context.

Experimental Protocol:

  • Cell Culture and Treatment: A relevant cell line (e.g., a human AML cell line endogenously expressing FLT3) is cultured. The cells are then treated with various concentrations of the FLT3 inhibitor or a vehicle control (e.g., DMSO) for a specified period.

  • Cell Lysis: After treatment, the cells are washed and then lysed in a buffer containing detergents to solubilize proteins and, critically, phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration of each cell lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked with a protein-rich solution (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target kinase or a downstream signaling protein.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which is then visualized using an imaging system. The intensity of the bands corresponds to the amount of phosphorylated protein.

  • Data Analysis: The band intensities are quantified, and the level of phosphorylation in inhibitor-treated samples is compared to the control to determine the inhibitor's potency (e.g., IC50 value). The membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein to normalize for any differences in protein loading.

III. Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the FLT3 signaling pathway and the experimental workflows.

A. FLT3 Signaling Pathway

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Activates RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K STAT5 STAT5 FLT3_Receptor->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation FLT3_Inhibitor FLT3 Inhibitor FLT3_Inhibitor->FLT3_Receptor Inhibits

Caption: Simplified FLT3 signaling pathway and the point of inhibition.

B. KINOMEscan™ Experimental Workflow

KINOMEscan_Workflow Start Start Mix Incubate: - DNA-tagged Kinase - Immobilized Ligand - Test Compound Start->Mix Wash Wash to remove unbound components Mix->Wash Quantify Quantify bound kinase via qPCR of DNA tag Wash->Quantify Analyze Analyze Data: Calculate Kd Quantify->Analyze End End Analyze->End

Caption: High-level workflow of the KINOMEscan™ assay.

C. Cellular Kinase Inhibition Assay Workflow (Western Blot)

Western_Blot_Workflow Start Start Treat Treat cells with FLT3 Inhibitor Start->Treat Lyse Lyse cells with inhibitors Treat->Lyse Quantify_Protein Quantify total protein Lyse->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with phospho-specific primary antibody Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze End End Analyze->End

Efficacy of Quizartinib in AML with Co-occurring NPM1 and DNMT3A Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quizartinib's performance with alternative treatments for Acute Myeloid Leukemia (AML) characterized by co-occurring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD), Nucleophosmin 1 (NPM1), and DNA Methyltransferase 3A (DNMT3A) mutations. The content is supported by experimental data from pivotal clinical trials, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Executive Summary

Acute Myeloid Leukemia (AML) with the triple mutation signature of FLT3-ITD, NPM1, and DNMT3A is associated with a particularly poor prognosis. The development of targeted therapies, specifically FLT3 inhibitors, has significantly improved the treatment landscape for this aggressive subtype of AML. This guide focuses on the efficacy of quizartinib, a potent second-generation FLT3 inhibitor, and compares its performance against standard chemotherapy and another prominent FLT3 inhibitor, gilteritinib. Data presented is primarily drawn from the QuANTUM-First and ADMIRAL clinical trials, which have been instrumental in defining the current standard of care. The evidence strongly suggests that the addition of quizartinib to standard induction and consolidation chemotherapy leads to a statistically significant and clinically meaningful improvement in overall survival for patients with newly diagnosed FLT3-ITD-positive AML, including those with NPM1 and DNMT3A co-mutations.

Comparative Efficacy of Quizartinib

The following tables summarize the key efficacy data for quizartinib in comparison to standard chemotherapy (placebo arm) from the QuANTUM-First trial. Data for gilteritinib from the ADMIRAL trial is also included to provide a broader perspective on the performance of second-generation FLT3 inhibitors.

Table 1: Efficacy of Quizartinib in Newly Diagnosed FLT3-ITD Positive AML with NPM1 and DNMT3A Co-mutations (QuANTUM-First Trial)
Endpoint Quizartinib + Chemotherapy Placebo + Chemotherapy
Median Overall Survival (OS) in patients with FLT3-ITD, NPM1, and DNMT3A mutations Not Reached9.6 months
Hazard Ratio (HR) for OS 0.47 (95% CI: 0.31-0.71)-
Table 2: Efficacy of Quizartinib in the Overall Newly Diagnosed FLT3-ITD Positive AML Population (QuANTUM-First Trial)
Endpoint Quizartinib + Chemotherapy Placebo + Chemotherapy
Median Overall Survival (OS) 31.9 months15.1 months[1][2]
Hazard Ratio (HR) for OS 0.78 (95% CI: 0.62-0.98; p=0.032)[3]-
Complete Remission (CR) Rate Similar between both armsSimilar between both arms[4]
Table 3: Efficacy of Gilteritinib in Relapsed/Refractory FLT3-Mutated AML (ADMIRAL Trial)
Endpoint Gilteritinib
Median Overall Survival (OS) 9.3 months
Complete Remission with Full or Partial Hematologic Recovery (CR/CRh) Rate 34%
Note: The ADMIRAL trial focused on a relapsed/refractory patient population, which is different from the newly diagnosed population in the QuANTUM-First trial. A subset analysis of the ADMIRAL trial showed that patients with co-occurring NPM1 and DNMT3A mutations had a high and durable response to gilteritinib.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of anti-leukemic agents are provided below. These protocols are representative of standard techniques used in the field.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: AML cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: Cells are treated with varying concentrations of the test compound (e.g., quizartinib) or vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: AML cells are treated with the test compound or vehicle control as described in the cell viability assay.

  • Cell Harvesting and Washing: After the treatment period, cells are harvested by centrifugation and washed twice with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL) are added to 100 µL of the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added to each tube. The stained cells are then analyzed by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

QuANTUM-First Clinical Trial Protocol (Simplified)
  • Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[3]

  • Patient Population: Adults aged 18-75 years with newly diagnosed FLT3-ITD-positive AML.[3][6]

  • Treatment Arms:

    • Quizartinib Arm: Standard 7+3 induction chemotherapy (cytarabine and an anthracycline) plus quizartinib, followed by consolidation therapy with high-dose cytarabine plus quizartinib, and then single-agent quizartinib continuation therapy for up to 3 years.[3][7]

    • Placebo Arm: Standard 7+3 induction chemotherapy plus placebo, followed by consolidation therapy with high-dose cytarabine plus placebo, and then single-agent placebo continuation therapy.[3][7]

  • Primary Endpoint: Overall Survival (OS).[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the FLT3 signaling pathway and a typical experimental workflow for evaluating a targeted therapy like quizartinib.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation Survival Differentiation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibition FLT3_ITD FLT3-ITD Mutation (Constitutive Activation) FLT3_ITD->FLT3

Caption: FLT3 signaling pathway in AML.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials CellLines AML Cell Lines (FLT3-ITD+/NPM1+/DNMT3A+) DrugScreening Drug Screening (Quizartinib vs. Alternatives) CellLines->DrugScreening PrimarySamples Patient-Derived AML Samples PrimarySamples->DrugScreening Viability Cell Viability Assays (MTT) DrugScreening->Viability Apoptosis Apoptosis Assays (Annexin V/PI) DrugScreening->Apoptosis Signaling Western Blot (p-FLT3, p-STAT5, p-ERK) DrugScreening->Signaling Xenograft Patient-Derived Xenograft (PDX) Models Viability->Xenograft Apoptosis->Xenograft Signaling->Xenograft Treatment Treatment with Quizartinib or Control Xenograft->Treatment TumorBurden Monitoring of Leukemic Burden Treatment->TumorBurden Survival Survival Analysis Treatment->Survival Phase3 Phase III Clinical Trial (e.g., QuANTUM-First) TumorBurden->Phase3 Survival->Phase3 Efficacy Efficacy Endpoints (OS, CR) Phase3->Efficacy Safety Safety and Tolerability Phase3->Safety

Caption: Drug development workflow for AML.

References

AC710 (Quizartinib): A Comparative Guide for FLT3 Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of AC710 (quizartinib) as a potent and selective tool compound for investigating FMS-like tyrosine kinase 3 (FLT3) signaling. Through objective comparisons with other known FLT3 inhibitors and supported by experimental data, this document serves as a valuable resource for researchers in academic and industrial settings.

Introduction to FLT3 and this compound

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] This makes FLT3 an attractive therapeutic target for AML and a key area of research in hematological malignancies.

This compound, also known as quizartinib, is a highly potent and selective second-generation, orally bioavailable small molecule inhibitor of FLT3.[3][4] It is a type II inhibitor, meaning it binds to the inactive conformation of the kinase.[2] Its high potency and selectivity make it an excellent tool compound for elucidating the intricacies of FLT3 signaling pathways in both normal and pathological contexts.

Comparative Analysis of FLT3 Inhibitors

The utility of a tool compound is defined by its potency and selectivity. The following tables provide a quantitative comparison of this compound with other commonly used first and second-generation FLT3 inhibitors.

Potency Against FLT3

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process. The data below summarizes the IC50 values of various inhibitors against wild-type (WT) and ITD-mutated FLT3.

CompoundTypeFLT3-WT IC50 (nM)FLT3-ITD IC50 (nM)
This compound (Quizartinib) II50.7 - 1.8[5]
Midostaurin I-~10[3]
Sorafenib II-~10[3]
Gilteritinib I5[5]0.7 - 1.8[5]
Crenolanib I2[6]-

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Selectivity Profile

A critical attribute of a good tool compound is its selectivity for the target of interest over other related and unrelated proteins. The following table presents the dissociation constant (Kd), a measure of binding affinity, for this compound and other inhibitors against FLT3 and other kinases. A lower Kd value indicates a higher binding affinity.

CompoundFLT3 Kd (nM)Number of Kinases with Kd < 100 nM
This compound (Quizartinib) 3.38
Midostaurin 7.954
Sorafenib 5.919
Gilteritinib 1.0>19
Crenolanib 0.28>19

Data sourced from a kinase panel of 404 nonmutant kinases.

As the data indicates, this compound (quizartinib) demonstrates a highly selective profile, binding to a significantly smaller number of off-target kinases with high affinity compared to the first-generation inhibitor midostaurin.

Experimental Protocols

To ensure reproducibility and aid in experimental design, detailed methodologies for key validation assays are provided below.

In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant FLT3 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound and other test compounds

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound and other inhibitors in kinase buffer.

  • In a 384-well plate, add 1 µL of each inhibitor dilution.

  • Add 2 µL of recombinant FLT3 enzyme to each well.

  • Add 2 µL of a substrate/ATP mixture (containing MBP and ATP) to initiate the reaction.

  • Incubate the plate at room temperature for 120 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Materials:

  • MV4-11 (FLT3-ITD positive) or other suitable cell lines

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound and other test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well opaque-walled plates

Procedure:

  • Seed MV4-11 cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound and other inhibitors in culture medium.

  • Add 100 µL of the inhibitor dilutions to the respective wells and incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine IC50 values.[8][9][10]

Western Blot for FLT3 Phosphorylation

This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins, providing a direct measure of inhibitor activity on the target.

Materials:

  • MV4-11 cells

  • This compound and other test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-Actin.

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Culture MV4-11 cells and treat with various concentrations of this compound or other inhibitors for 2-4 hours.

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like actin.[11][12][13]

Visualizing Pathways and Workflows

FLT3 Signaling Pathway

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_STAT5 STAT5 Pathway cluster_nucleus Nucleus FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds pFLT3 p-FLT3 Dimerization->pFLT3 RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Differentiation Differentiation STAT5->Differentiation This compound This compound (Quizartinib) This compound->pFLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Validation

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_invivo In Vivo Validation Kinase_Assay In Vitro Kinase Assay (IC50 determination) Cell_Viability Cell Viability Assay (e.g., MV4-11 cells) Kinase_Assay->Cell_Viability Selectivity_Profiling Kinase Selectivity Profiling (Kd determination) Selectivity_Profiling->Cell_Viability Target_Engagement Target Engagement Assay (Western Blot for p-FLT3) Cell_Viability->Target_Engagement Xenograft_Model AML Xenograft Model (e.g., MV4-11 in mice) Target_Engagement->Xenograft_Model Pharmacodynamics Pharmacodynamic Analysis (p-FLT3 in tumors) Xenograft_Model->Pharmacodynamics Conclusion Validated Tool Compound Pharmacodynamics->Conclusion Start Compound Synthesis (this compound) Start->Kinase_Assay Start->Selectivity_Profiling

Caption: A typical experimental workflow for the validation of a tool compound like this compound.

Logical Relationship of this compound to Other FLT3 Inhibitors

Inhibitor_Classification cluster_first_gen First-Generation cluster_second_gen Second-Generation FLT3_Inhibitors FLT3 Inhibitors Midostaurin Midostaurin (Multi-kinase) FLT3_Inhibitors->Midostaurin Sorafenib Sorafenib (Multi-kinase) FLT3_Inhibitors->Sorafenib This compound This compound (Quizartinib) (Selective) FLT3_Inhibitors->this compound Gilteritinib Gilteritinib (Selective) FLT3_Inhibitors->Gilteritinib Crenolanib Crenolanib (Selective) FLT3_Inhibitors->Crenolanib

References

A Comparative Analysis of Response Durability to FLT3 Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals on the Performance of Quizartinib Versus Other FLT3 Inhibitors

The landscape of treatment for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations has been significantly advanced by the development of targeted FLT3 inhibitors (FLT3i). Among these, quizartinib has emerged as a potent and selective type II FLT3 inhibitor. This guide provides a comparative assessment of the durability of response to quizartinib against other notable FLT3 inhibitors, namely the type I inhibitor gilteritinib and the multi-kinase inhibitor sorafenib, supported by data from key clinical trials.

Quantitative Comparison of Clinical Trial Outcomes

The following table summarizes the key efficacy data from pivotal clinical trials for quizartinib, gilteritinib, and sorafenib in patients with FLT3-mutated AML. This data facilitates a direct comparison of the durability of response across these agents in their respective investigated settings.

FLT3 Inhibitor Clinical Trial Patient Population Median Overall Survival (OS) Median Duration of Complete Remission (CR) Key Findings & Citations
Quizartinib QuANTUM-First Newly Diagnosed FLT3-ITD+ AML31.9 months (vs. 15.1 months with placebo)[1][2]38.6 months (vs. 12.4 months with placebo)[2][3]Quizartinib with chemotherapy significantly improved OS.[1][2][4]
QuANTUM-R Relapsed/Refractory FLT3-ITD+ AML6.2 months (vs. 4.7 months with chemotherapy)[5][6]Not explicitly reportedFirst randomized trial to show OS benefit in the salvage setting for FLT3-mutated AML.[6]
Gilteritinib ADMIRAL Relapsed/Refractory FLT3-mutated AML9.3 months (vs. 5.6 months with chemotherapy)[7][8][9][10]11.0 months[7]Significantly longer survival and higher remission rates than salvage chemotherapy.[7]
Sorafenib SORMAIN FLT3-ITD+ AML post-allogeneic SCT (maintenance)Not reached in sorafenib arm at 2 years (vs. not reported for placebo)2-year relapse-free survival: 85.0% (vs. 53.3% with placebo)[11][12]Sorafenib maintenance significantly reduces the risk of relapse or death post-transplant.[11][12]
ALLG AMLM12 Newly Diagnosed FLT3-ITD+ AML2-year OS: 67% (vs. 58% with placebo)[13][14]Not a primary endpointDid not show a significant improvement in event-free survival.[13][14]

Experimental Protocols of Key Clinical Trials

A detailed understanding of the methodologies employed in the key clinical trials is crucial for the accurate interpretation of their outcomes.

QuANTUM-First Trial (Quizartinib)

  • Objective: To evaluate the efficacy and safety of quizartinib in combination with standard induction and consolidation chemotherapy, followed by continuation therapy in adults with newly diagnosed FLT3-ITD-positive AML.[15]

  • Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[1][15]

  • Patient Population: Adults aged 18-75 years with newly diagnosed FLT3-ITD-positive AML.[1][15]

  • Treatment Regimen:

    • Induction: Standard 7+3 chemotherapy (cytarabine and an anthracycline) plus quizartinib or placebo.[15]

    • Consolidation: High-dose cytarabine plus quizartinib or placebo.[2]

    • Continuation: Single-agent quizartinib or placebo for up to 36 cycles.[1]

  • Primary Endpoint: Overall Survival (OS).[1]

ADMIRAL Trial (Gilteritinib)

  • Objective: To compare the efficacy and safety of gilteritinib versus salvage chemotherapy in patients with relapsed or refractory FLT3-mutated AML.

  • Study Design: A randomized, open-label, phase 3 trial.[7]

  • Patient Population: Adult patients with AML and a FLT3 mutation (ITD or TKD) who were refractory to or had relapsed after first-line therapy.[7]

  • Treatment Regimen: Patients were randomized 2:1 to receive either gilteritinib monotherapy or salvage chemotherapy.[9]

  • Primary Endpoints: Overall Survival (OS) and the rate of complete remission with full or partial hematologic recovery.[7]

SORMAIN Trial (Sorafenib)

  • Objective: To assess the efficacy of sorafenib as maintenance therapy to prevent relapse in patients with FLT3-ITD-positive AML after allogeneic hematopoietic stem cell transplantation (allo-SCT).[11]

  • Study Design: A randomized, double-blind, placebo-controlled, phase 2 trial.[11][12]

  • Patient Population: Patients with FLT3-ITD-positive AML in complete hematological remission after allo-SCT.[11]

  • Treatment Regimen: Patients were randomized to receive sorafenib or placebo as maintenance therapy.[11]

  • Primary Endpoint: Relapse-free survival (RFS).[11]

Signaling Pathway and Experimental Workflow Diagrams

FLT3 Signaling Pathway in AML

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to the constitutive activation of the FLT3 receptor tyrosine kinase.[16] This aberrant signaling promotes uncontrolled proliferation and survival of leukemic cells through downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT.[16] FLT3 inhibitors like quizartinib bind to the ATP-binding site of the FLT3 receptor, preventing its autophosphorylation and subsequent activation of these downstream signaling cascades, ultimately leading to apoptosis of the malignant cells.[16][17]

FLT3_Signaling_Pathway cluster_cell Leukemic Cell cluster_downstream Downstream Signaling FLT3 FLT3 Receptor (ITD Mutation) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Quizartinib Quizartinib Quizartinib->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

FLT3 signaling pathway and the inhibitory action of quizartinib.

Generalized Clinical Trial Workflow for FLT3 Inhibitors

The development and approval of FLT3 inhibitors follow a structured clinical trial process to assess their safety and efficacy. The workflow typically begins with patient screening and enrollment, followed by randomization into treatment arms, administration of the investigational drug or control, and long-term follow-up to evaluate primary endpoints such as overall survival and duration of response.

Clinical_Trial_Workflow Start Patient Screening (FLT3-mutated AML) Enrollment Informed Consent & Enrollment Start->Enrollment Randomization Randomization Enrollment->Randomization Treatment_A Treatment Arm A (FLT3 Inhibitor) Randomization->Treatment_A Treatment_B Treatment Arm B (Control/Standard Care) Randomization->Treatment_B FollowUp Treatment & Follow-up (Monitoring for AEs & Efficacy) Treatment_A->FollowUp Treatment_B->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis Outcome Assessment of Response Durability Analysis->Outcome

A generalized workflow for a randomized clinical trial of a FLT3 inhibitor.

References

Validating Biomarkers of Response to Quizartinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of biomarkers for predicting response to quizartinib, a potent FLT3 inhibitor, in clinical samples of Acute Myeloid Leukemia (AML). It is intended for researchers, scientists, and drug development professionals. The guide summarizes key experimental data, details underlying methodologies, and compares quizartinib with other FLT3 inhibitors, offering a valuable resource for advancing precision oncology in AML.

Introduction to Quizartinib and FLT3 Inhibition

Quizartinib is a second-generation, highly selective FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1] It has demonstrated significant clinical activity in patients with AML harboring an internal tandem duplication (ITD) mutation in the FLT3 gene (FLT3-ITD).[1] The QuANTUM-First clinical trial has established the benefit of adding quizartinib to standard chemotherapy for newly diagnosed FLT3-ITD positive AML.[2][3] This guide delves into the key biomarkers that can predict and monitor response to quizartinib, offering a comparative analysis with other available FLT3 inhibitors.

Key Biomarkers of Response and Resistance

The clinical utility of quizartinib is closely linked to the molecular profile of the patient's leukemia. Several biomarkers have been identified that predict response or resistance to treatment.

Primary Biomarker: FLT3-ITD Mutation

The presence of an FLT3-ITD mutation is the primary biomarker for quizartinib sensitivity.[1] This mutation leads to constitutive activation of the FLT3 signaling pathway, promoting leukemic cell proliferation and survival. Quizartinib effectively inhibits this aberrant signaling.

Prognostic Biomarker: Measurable Residual Disease (MRD)

Monitoring of FLT3-ITD measurable residual disease (MRD) by next-generation sequencing (NGS) has emerged as a powerful prognostic tool.[3] Patients who achieve MRD negativity after treatment with quizartinib have been shown to have improved overall survival.[3] The QuANTUM-First trial demonstrated that quizartinib treatment leads to a deeper molecular response, with a higher proportion of patients achieving undetectable MRD compared to placebo.[3][4]

Predictive Biomarkers: Co-mutations

The presence of co-occurring mutations can influence the efficacy of quizartinib.

  • NPM1 and DNMT3A Mutations: Patients with co-mutations in Nucleophosmin 1 (NPM1) and DNA (cytosine-5)-methyltransferase 3A (DNMT3A) alongside FLT3-ITD appear to derive a particularly significant benefit from quizartinib.[5][6] Data from the QuANTUM-First trial shows a substantial improvement in overall survival in this "triple-mutated" population when treated with quizartinib.[5]

Biomarkers of Resistance
  • FLT3 Tyrosine Kinase Domain (TKD) Mutations: The development of secondary mutations in the FLT3 tyrosine kinase domain, such as the D835Y mutation, can confer resistance to quizartinib.

  • RAS Pathway Mutations: Emerging preclinical evidence suggests that mutations in the RAS signaling pathway (e.g., KRAS, NRAS) can mediate resistance to quizartinib.

Comparative Efficacy of FLT3 Inhibitors

Quizartinib is one of several FLT3 inhibitors used in the treatment of AML. The following tables compare its efficacy with two other prominent inhibitors: midostaurin (a first-generation, multi-kinase inhibitor) and gilteritinib (another second-generation inhibitor).

Table 1: Comparison of Efficacy in Newly Diagnosed FLT3-Mutated AML
Clinical TrialTreatment ArmOverall Survival (Median)Reference
QuANTUM-First Quizartinib + Chemotherapy31.9 months[7]
Placebo + Chemotherapy15.1 months[7]
RATIFY Midostaurin + Chemotherapy74.7 months[2][8]
Placebo + Chemotherapy25.6 months[2][8]

Note: Direct comparison between trials should be approached with caution due to differences in patient populations and trial designs.

Table 2: Efficacy of Quizartinib in Patient Subgroups (QuANTUM-First Trial)
Patient SubgroupTreatment ArmOverall Survival (Median)Reference
FLT3-ITD + NPM1 mutation Quizartinib + ChemoNot Reached[6]
Placebo + Chemo15.1 months[6]
FLT3-ITD + DNMT3A mutation Quizartinib + Chemo40.4 months[6]
Placebo + Chemo9.6 months[6]
FLT3-ITD + NPM1 + DNMT3A Quizartinib + ChemoNot Reached[5]
Placebo + Chemo9.6 months[5]
Table 3: Comparison of Efficacy in Relapsed/Refractory FLT3-Mutated AML
Clinical TrialTreatment ArmOverall Survival (Median)Composite Complete Remission (CRc) RateReference
ADMIRAL Gilteritinib9.3 months34.0%[8][9]
Salvage Chemotherapy5.6 months15.3%[8][9]

Experimental Protocols

Protocol 1: Detection of FLT3-ITD MRD by Next-Generation Sequencing

This protocol outlines a general workflow for the sensitive detection of FLT3-ITD mutations for MRD monitoring.

1. DNA Extraction:

  • Extract genomic DNA from bone marrow aspirate or peripheral blood samples using a commercially available DNA extraction kit.
  • Quantify the extracted DNA and assess its purity.

2. PCR Amplification:

  • Design primers flanking the juxtamembrane domain of the FLT3 gene where ITD mutations commonly occur.
  • Perform PCR amplification of the target region using a high-fidelity DNA polymerase.

3. Library Preparation and Sequencing:

  • Prepare a sequencing library from the PCR amplicons. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
  • Perform paired-end sequencing on a next-generation sequencing platform (e.g., Illumina MiSeq or NextSeq) to a sufficient read depth to detect low-frequency variants.

4. Bioinformatic Analysis:

  • Align the sequencing reads to the human reference genome.
  • Use a specialized bioinformatics pipeline to identify and quantify the variant allele frequency (VAF) of FLT3-ITD mutations. This often involves algorithms specifically designed to detect insertions and duplications.

Protocol 2: Validation of RAS Mutations as Resistance Markers

This protocol describes a method to investigate the role of RAS mutations in conferring resistance to quizartinib in AML cell lines.

1. Cell Culture and Transfection:

  • Culture a human FLT3-ITD positive AML cell line (e.g., MOLM-13, MV4-11).
  • Introduce specific KRAS or NRAS mutations into the cells using a suitable gene-editing technology (e.g., CRISPR/Cas9) or by transfecting expression vectors containing the mutant RAS genes.
  • Establish stable cell lines expressing the desired RAS mutations.

2. In Vitro Drug Sensitivity Assay:

  • Plate the parental and RAS-mutated AML cells in 96-well plates.
  • Treat the cells with a range of concentrations of quizartinib for a defined period (e.g., 72 hours).
  • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

3. Data Analysis:

  • Calculate the half-maximal inhibitory concentration (IC50) of quizartinib for both the parental and RAS-mutated cell lines.
  • A significant increase in the IC50 value for the RAS-mutated cells compared to the parental cells would indicate that the specific RAS mutation confers resistance to quizartinib.

Visualizing Key Pathways and Workflows

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activation PI3K PI3K FLT3->PI3K Activation STAT5 STAT5 FLT3->STAT5 Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factor Activation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibition

MRD_Detection_Workflow Sample Patient Sample (Bone Marrow/Blood) DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction PCR FLT3-ITD PCR Amplification DNA_Extraction->PCR Library_Prep NGS Library Preparation PCR->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Analysis Bioinformatic Analysis (VAF) Sequencing->Analysis Result MRD Status (Positive/Negative) Analysis->Result

References

Safety Operating Guide

Proper Disposal of AC710: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for AC710, a potent kinase inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound may not be readily available, this document outlines general best practices for the disposal of this class of compounds. It is critical to always consult the manufacturer-provided SDS for specific guidance on this compound before handling or disposal.

Pre-Disposal Planning and Waste Minimization

Effective waste management begins with careful planning and a commitment to minimizing waste generation.

  • Accurate Quantification: Only prepare the amount of this compound solution required for your immediate experimental needs.

  • Inventory Management: Maintain a detailed inventory of all chemicals, including this compound, to prevent over-purchasing and the generation of expired surplus material.

  • Avoid Mixing Wastes: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react, creating additional hazards.

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator may be necessary. Consult your institution's safety officer for specific recommendations.

Step-by-Step Disposal Procedure for this compound Waste

Follow these steps for the safe collection and disposal of this compound waste:

  • Segregation: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it. Do not mix with other waste types.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid. The container should be in good condition and free of any external contamination.

  • Labeling: The waste container must be labeled with a hazardous waste tag that includes:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" or "this compound Mesylate" and its CAS number (1351522-04-7 for the free base or 1351522-05-8 for the mesylate).

    • The primary hazards associated with the compound (e.g., "Toxic").

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location.

  • Collection of Waste:

    • Solid Waste: Unused or expired solid this compound should be placed directly into the designated hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.

    • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be disposed of as hazardous waste in the designated solid waste container.

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Disposal Request: Once the waste container is full or has reached its designated accumulation time limit, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this compound waste down the drain or in the regular trash.

Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is essential.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area and contact your institution's EHS department.

  • Containment: For small, manageable spills, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Cleanup:

    • Wear the appropriate PPE.

    • Carefully absorb the spilled material with absorbent pads or other suitable material from a spill kit.

    • Place all contaminated absorbent materials and any broken glassware into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, as recommended by your institution's safety protocols.

  • Waste Disposal: Label the container with all contaminants and dispose of it as hazardous waste.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available without a manufacturer's SDS, general quantitative limits for hazardous waste accumulation in a laboratory setting are provided by regulatory bodies. The following table summarizes typical satellite accumulation area limits.

Waste TypeMaximum Quantity
Total Hazardous Waste55 gallons
Acutely Hazardous Waste1 quart

Note: It is crucial to consult your local and institutional regulations for specific quantity limits.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AC710_Disposal_Workflow start This compound Waste Generated is_solid Is the waste solid? start->is_solid collect_solid Collect in designated solid hazardous waste container is_solid->collect_solid Yes is_liquid Is the waste liquid? is_solid->is_liquid No label_container Properly label container with hazardous waste tag collect_solid->label_container collect_liquid Collect in designated liquid hazardous waste container is_liquid->collect_liquid Yes is_contaminated Are materials contaminated? is_liquid->is_contaminated No collect_liquid->label_container collect_contaminated Collect in designated solid hazardous waste container is_contaminated->collect_contaminated Yes is_contaminated->label_container No collect_contaminated->label_container store_saa Store in Satellite Accumulation Area label_container->store_saa request_pickup Request pickup from Environmental Health & Safety store_saa->request_pickup

Caption: Workflow for the proper disposal of this compound waste.

Essential Safety and Operational Guide for Handling CLEANAC•710

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for CLEANAC•710, a detergent for hematology analyzers. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

The appropriate personal protective equipment must be worn when handling CLEANAC•710 to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Hand Protection Protective glovesChemical-resistant gloves
Eye Protection GogglesSafety glasses or goggles
Body Protection Protective clothingStandard laboratory coat or equivalent
Face Protection Face protectionAs needed to prevent splashing
Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of CLEANAC•710 and ensuring a safe laboratory environment.

Handling:

  • Obtain special instructions before use.[1]

  • Do not handle until all safety precautions have been read and understood.[1]

  • Wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection.[1]

  • Avoid contact with skin and eyes.

  • Use in a well-ventilated area.

Storage:

  • Store locked up.[1]

  • Store in a cool, dry place away from direct sunlight and heat sources.[1]

  • Keep containers tightly closed when not in use.

Disposal Plan

Dispose of CLEANAC•710 and its container in accordance with local, regional, and national regulations.[1] Do not dispose of the product into the environment. It is recommended to consult with your institution's environmental health and safety department for specific disposal guidelines.

Emergency First Aid Procedures

In case of exposure to CLEANAC•710, follow these first aid measures immediately:

  • Inhalation: Move the individual to fresh air and allow them to rest.

  • Skin Contact: Wash the affected area with plenty of running water.[1]

  • Eye Contact: Immediately flush the eyes with plenty of running water and seek medical attention.[1]

  • Ingestion: Immediately wash out the mouth. Do not induce vomiting. Seek medical attention.[1]

If you are exposed or have concerns, it is important to get medical advice or attention.[1]

Experimental Workflow: Handling this compound

The following diagram illustrates the procedural workflow for safely handling CLEANAC•710 in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Post-Handling start Start: Obtain and Read SDS for this compound ppe Don Appropriate PPE: - Protective Gloves - Goggles - Lab Coat start->ppe handle Handle this compound in a Well-Ventilated Area ppe->handle spill In Case of Spill, Follow Spill Protocol handle->spill If Spill Occurs dispose Dispose of Waste According to Local Regulations handle->dispose remove_ppe Doff PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.